molecular formula C11H11NO3 B1586003 2-(4-Cyanophenoxy)-2-methylpropanoic acid CAS No. 79925-16-9

2-(4-Cyanophenoxy)-2-methylpropanoic acid

Cat. No.: B1586003
CAS No.: 79925-16-9
M. Wt: 205.21 g/mol
InChI Key: GBGYSMXMZDBILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYSMXMZDBILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384221
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79925-16-9
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-(4-cyanophenoxy)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust and well-established two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This document will delve into the mechanistic underpinnings of this pathway, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction

This compound belongs to the class of aryloxyalkanoic acids, a scaffold present in numerous biologically active molecules. Its structural similarity to fibrates, a class of lipid-lowering agents, makes it a molecule of significant interest for researchers exploring new therapeutic agents. The synthesis of this compound is straightforward and relies on fundamental organic reactions, making it accessible for proficient chemists.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient route for the synthesis of this compound involves two sequential reactions:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-cyanophenol with an ester of 2-bromo-2-methylpropanoic acid.

  • Ester Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.

This pathway is favored due to the high yields, ready availability of starting materials, and the reliability of the reactions involved.

Diagram: Overall Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis 4-Cyanophenol 4-Cyanophenol Intermediate_Ester Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate 4-Cyanophenol->Intermediate_Ester Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate->Intermediate_Ester Base Base Base->Intermediate_Ester Solvent Solvent Solvent->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Intermediate_Ester->Final_Product Hydrolysis Base_H2O Base (e.g., KOH), H2O Base_H2O->Final_Product Acid_Workup Acid Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: The two-step synthesis of this compound.

Part 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form the ether linkage.[2][3]

In the context of our target molecule, the synthesis begins with the deprotonation of 4-cyanophenol by a suitable base to form the more nucleophilic 4-cyanophenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate, leading to the formation of ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

Experimental Protocol: Synthesis of Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Cyanophenol119.12101.19 g
Ethyl 2-bromo-2-methylpropanoate195.05111.52 mL
Potassium Carbonate (anhydrous)138.21152.07 g
Acetone (anhydrous)--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add ethyl 2-bromo-2-methylpropanoate (1.52 mL, 11 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 60-70°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then taken forward to the hydrolysis step. For characterization purposes, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:
  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.[4] Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration.

  • Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point allows for easy removal after the reaction. Other solvents like DMF or DMSO can also be used and may increase the reaction rate.[1]

  • Excess Reagent: A slight excess of ethyl 2-bromo-2-methylpropanoate is used to ensure the complete consumption of the 4-cyanophenol.

Part 2: Ester Hydrolysis (Saponification)

The second step in the synthesis is the hydrolysis of the ester intermediate to the desired carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as potassium hydroxide or sodium hydroxide, in an aqueous or alcoholic solution. The base attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Crude Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate233.26~10From Step 1
Potassium Hydroxide (KOH)56.11402.24 g
Ethanol--30 mL
Water--20 mL
Hydrochloric Acid (2N)--As needed

Procedure:

  • Dissolve the crude ethyl 2-(4-cyanophenoxy)-2-methylpropanoate in 30 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (2.24 g, 40 mmol) in 20 mL of water.

  • Add the potassium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2N hydrochloric acid. A white precipitate of the product should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Causality Behind Experimental Choices:
  • Base and Solvent: A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester and the potassium hydroxide. The hydroxide ion acts as the nucleophile for the saponification reaction.

  • Acidification: Acidification is a critical step to protonate the carboxylate salt and precipitate the final carboxylic acid product, which is generally insoluble in acidic aqueous solutions.

  • Washing Step: The initial wash with diethyl ether is important to remove any non-acidic organic impurities, leading to a purer final product.

Diagram: Experimental Workflow

Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Hydrolysis A Mix 4-Cyanophenol, K2CO3, and Acetone B Add Ethyl 2-bromo-2-methylpropanoate A->B C Reflux for 12-16 hours B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve Crude Ester in Ethanol E->F Proceed to Hydrolysis G Add Aqueous KOH F->G H Reflux for 2-4 hours G->H I Remove Ethanol H->I J Wash with Diethyl Ether I->J K Acidify with HCl J->K L Filter and Dry Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a reliable and well-documented process that utilizes fundamental organic reactions. By carefully controlling the reaction conditions as outlined in this guide, researchers can consistently obtain high yields of the desired product. The insights into the causality behind the experimental choices should empower scientists to troubleshoot and adapt this protocol for the synthesis of related analogues, thereby facilitating further research and development in medicinal chemistry.

References

  • SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]
  • Google Patents.
  • National Institutes of Health (PMC). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Google Patents.
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Khan Academy. Williamson ether synthesis (video). [Link]
  • Francis Academic Press.
  • National Institutes of Health (PubChem). 4-Cyanophenol. [Link]

Sources

2-(4-Cyanophenoxy)-2-methylpropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

This compound is a compound belonging to the fibrate class of drugs, which are primarily utilized for their lipid-lowering properties, particularly in the management of hypertriglyceridemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, which is predicated on its function as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. By activating PPARα, this compound orchestrates a complex transcriptional response that profoundly influences lipid and lipoprotein metabolism. This document will delve into the molecular interactions, the resultant signaling cascade, and the key physiological outcomes. Furthermore, it will outline the standard experimental protocols employed to validate this mechanism, offering a robust framework for researchers and drug development professionals.

Introduction: Unveiling this compound

This compound is a synthetic compound that shares the core pharmacophore of the fibrate drug class. Fibrates have been a cornerstone in the treatment of dyslipidemia for decades.[1][2] The therapeutic efficacy of fibrates is intrinsically linked to their ability to modulate the expression of a suite of genes that govern lipid homeostasis.[3][4] The central tenet of their mechanism of action lies in the activation of PPARα, a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[5] This guide will elucidate the presumed mechanism of action of this compound based on the well-established pharmacology of fibrates.

The Core Mechanism: Agonism of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The primary molecular target of this compound is PPARα. PPARs exist as three distinct isotypes: PPARα, PPARβ/δ, and PPARγ, each with unique tissue distributions and physiological roles.[5] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5]

Ligand Binding and Receptor Activation

As a PPARα agonist, this compound is predicted to diffuse into the nucleus of target cells and bind directly to the ligand-binding domain (LBD) of the PPARα protein. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[6] This activated complex then heterodimerizes with another nuclear receptor, the retinoid X receptor (RXR).

Transcriptional Regulation of Target Genes

The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the transcription of a multitude of genes involved in various aspects of lipid metabolism.[3][7]

The signaling pathway is visually represented in the following diagram:

PPAR_Activation_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_effects Compound 2-(4-Cyanophenoxy)-2- methylpropanoic acid Compound_cyto 2-(4-Cyanophenoxy)-2- methylpropanoic acid Compound->Compound_cyto Cellular Uptake PPARa PPARα Compound_cyto->PPARa Nuclear Translocation & Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to PPRE TargetGenes Target Genes (e.g., CPT1A, LPL, APOA1) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Physiological_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL

Figure 1: Proposed signaling pathway of this compound.

Key Physiological Consequences of PPARα Activation

The transcriptional reprogramming induced by this compound via PPARα activation culminates in several beneficial effects on lipid metabolism.[3][8]

Reduction of Plasma Triglycerides

This is the most prominent effect of fibrates. It is achieved through a multi-pronged approach:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a key enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons.[9]

  • Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. PPARα activation suppresses the production of ApoC-III, thereby disinhibiting LPL and promoting triglyceride clearance.[3]

  • Enhanced Fatty Acid Uptake and β-Oxidation: PPARα activation stimulates the expression of genes involved in the uptake of fatty acids into cells (e.g., fatty acid translocase) and their subsequent breakdown through mitochondrial β-oxidation (e.g., carnitine palmitoyltransferase 1, CPT1).[7] This reduces the availability of fatty acids for triglyceride synthesis in the liver.

Increase in High-Density Lipoprotein (HDL) Cholesterol

Fibrates are known to increase HDL cholesterol levels. This is primarily mediated by the PPARα-dependent transcriptional induction of the major HDL apolipoproteins, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[4] These apolipoproteins are crucial for the formation and function of HDL particles, which are involved in reverse cholesterol transport.

Modulation of Low-Density Lipoprotein (LDL) Cholesterol

The effect of fibrates on LDL cholesterol can be variable. While they can lower LDL cholesterol in some individuals, they may also cause a modest increase in others. A key effect is a shift in the composition of LDL particles from small, dense, and highly atherogenic particles to larger, more buoyant, and less atherogenic particles.[10]

Experimental Validation of the Mechanism of Action

To empirically validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays are required.

In Vitro Assays

Objective: To determine if this compound directly binds to the PPARα ligand-binding domain.

Methodology:

  • A recombinant human PPARα ligand-binding domain (LBD) is utilized.

  • A fluorescently labeled PPARα ligand (tracer) with a known high affinity is incubated with the PPARα LBD.

  • Increasing concentrations of unlabeled this compound are added to compete with the tracer for binding to the LBD.

  • The displacement of the fluorescent tracer is measured using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11]

  • The concentration of the test compound that results in a half-maximal displacement of the tracer is defined as the IC50 value, which is a measure of its binding affinity.[12]

Objective: To assess the ability of this compound to functionally activate PPARα-mediated gene transcription.

Methodology:

  • A suitable mammalian cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

    • An expression vector containing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the human PPARα LBD.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[7]

  • The transfected cells are then treated with varying concentrations of this compound for approximately 24 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control.[13]

  • Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

  • An increase in luciferase activity indicates that the compound has activated the PPARα LBD, leading to the transcription of the reporter gene.

Cell-Based Assays

Objective: To confirm that this compound regulates the expression of known PPARα target genes in a relevant cell type.

Methodology:

  • A metabolically active cell line, such as the human hepatoma cell line HepG2, which endogenously expresses PPARα, is cultured.

  • The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • qPCR is performed using primers specific for known PPARα target genes, such as CPT1A, ACADM (MCAD), and CD36.[7] A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

  • A dose-dependent increase in the mRNA levels of these target genes provides strong evidence for PPARα engagement in a cellular context.

The following diagram illustrates the experimental workflow for validating the mechanism of action:

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Confirmation BindingAssay PPARα Competitive Binding Assay TransactivationAssay PPARα Transactivation (Luciferase) Assay BindingAssay->TransactivationAssay Confirm Functional Activity GeneExpression Gene Expression Analysis (qPCR in HepG2 cells) TransactivationAssay->GeneExpression Validate in Cellular Context AnimalModel Dyslipidemic Animal Model Studies GeneExpression->AnimalModel Confirm Physiological Effects

Figure 2: Experimental workflow for mechanism of action validation.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table outlines the expected outcomes from the proposed validation experiments, with hypothetical values for illustrative purposes.

Experiment Metric Expected Outcome for a Potent PPARα Agonist
PPARα Competitive Binding AssayIC50< 1 µM
PPARα Transactivation AssayEC50< 10 µM
Gene Expression (qPCR) in HepG2 cellsFold Change (vs. vehicle)> 2-fold increase for target genes (e.g., CPT1A)

Conclusion

The mechanism of action of this compound is confidently inferred to be the activation of the nuclear receptor PPARα. This interaction initiates a cascade of transcriptional events that collectively lead to a significant reduction in plasma triglycerides and an increase in HDL cholesterol. The experimental framework outlined in this guide provides a clear and robust pathway for the empirical validation of this mechanism. A thorough understanding of this core mechanism is paramount for the continued development and optimization of fibrate-based therapies for dyslipidemia and associated metabolic disorders.

References

  • Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435.
  • Fruchart, J. C., Staels, B., & Duriez, P. (1999). The role of fibric acids in the regulation of plasma triglyceride levels.
  • Gervois, P., Torra, I. P., Chinetti, G., Grotzinger, T., Dubois, G., Fruchart, J. C., & Staels, B. (2001). A truncated human peroxisome proliferator-activated receptor alpha isoform supports the role of an N-terminal activation function in the activation of the receptor. Journal of Biological Chemistry, 276(35), 33026-33031.
  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease.
  • Klopman, G., & Chakravarti, S. K. (2003). A study of the quantitative structure-activity relationship of peroxisome proliferator-activated receptor-gamma agonists. Journal of computer-aided molecular design, 17(8), 559-570.
  • Knopp, R. H. (1999). Drug treatment of lipid disorders. New England Journal of Medicine, 341(7), 498-511.
  • Lefebvre, P., Chinetti, G., Fruchart, J. C., & Staels, B. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis.
  • Mandard, S., Müller, M., & Kersten, S. (2004). Peroxisome proliferator-activated receptor alpha in health and disease. Cellular and molecular life sciences, 61(4), 393-409.
  • Marx, N., Duez, H., Fruchart, J. C., & Staels, B. (2004). Peroxisome proliferator-activated receptors and atherogenesis: regulators of gene expression in vascular cells.
  • Schoonjans, K., Peinado-Onsurbe, J., Lefebvre, A. M., Heyman, R. A., Briggs, M., Deeb, S., ... & Auwerx, J. (1996). PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the lipoprotein lipase gene. The EMBO journal, 15(19), 5336-5348.
  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate.
  • Wysowski, D. K., Kennedy, D. L., & Gross, T. P. (1990). Prescribed use of cholesterol-lowering drugs in the United States, 1978 through 1988. Jama, 263(16), 2185-2188.
  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Clofibrate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66.
  • National Center for Biotechnology Information. (n.d.). Ciprofibrate. In PubChem.
  • Frontiers Media. (2022). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology.
  • MDPI. (2018). Aberrant Lipid Metabolism Promotes Prostate Cancer: Role in Cell Survival under Hypoxia and Extracellular Vesicles Biogenesis. International Journal of Molecular Sciences.
  • Kulkarni, S. A. (2016). Biochemistry and Molecular Biology of Mechanisms of Action of Fibrates – An Overview. Journal of Clinical and Diagnostic Research, 10(6), BE01-BE05.
  • Staels, B., Vu-Dac, N., Kosykh, V. A., Saladin, R., Fruchart, J. C., Dallongeville, J., & Auwerx, J. (1995). Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the triglyceride-lowering effect of fibrates.
  • Vu-Dac, N., Schoonjans, K., Laine, B., Fruchart, J. C., Auwerx, J., & Staels, B. (1994). Negative regulation of the human apolipoprotein A-I promoter by fibrates can be attenuated by the interaction of the peroxisome proliferator-activated receptor with its DNA binding site. Journal of Biological Chemistry, 269(49), 31012-31018.
  • Spanidis, Y., Gkoutos, G. V., & Djoumbou-Feunang, Y. (2022). A Selective Novel Peroxisome Proliferator-Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo. Molecular medicine (Cambridge, Mass.), 21(1), 410-419.
  • Lee, C. H., Olson, P., & Evans, R. M. (2003). Minireview: lipid metabolism, metabolic diseases, and peroxisome proliferator-activated receptors. Endocrinology, 144(6), 2201-2207.
  • Chen, J. D., & Evans, R. M. (1995). A transcriptional co-repressor that interacts with nuclear hormone receptors.
  • DiRenzo, J., Söderström, M., Kurokawa, R., Ogliastro, M. H., Ricote, M., Ingrey, S., ... & Glass, C. K. (1997). Peroxisome proliferator-activated receptors and retinoic acid receptors differentially control the interactions of retinoid X receptor heterodimers with coactivators and corepressors. Molecular and cellular biology, 17(4), 2166-2176.
  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological reviews, 58(4), 726-741.
  • Desvergne, B., & Wahli, W. (1999). Peroxisome proliferator-activated receptors: nuclear control of metabolism. Endocrine reviews, 20(5), 649-688.
  • Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators.
  • Lemberger, T., Desvergne, B., & Wahli, W. (1996). Peroxisome proliferator-activated receptors: a nuclear receptor signaling pathway in lipid physiology. Annual review of cell and developmental biology, 12, 335-363.
  • Schoonjans, K., Staels, B., & Auwerx, J. (1996). The peroxisome proliferator activated receptors (PPARs) and their effects on lipid metabolism and adipocyte differentiation. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1302(2), 93-109.

Sources

Physicochemical properties of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the phenoxyalkanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a gem-dimethyl group, an ether linkage, and a cyano-substituted aromatic ring, imparts a unique combination of properties that are critical for its behavior in biological and chemical systems. This guide provides a comprehensive analysis of its key physicochemical properties, supported by established experimental protocols and spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms and functional groups dictates its reactivity, polarity, and overall physical behavior.

  • Chemical Name: this compound

  • CAS Number: 79925-16-9[1]

  • Molecular Formula: C₁₁H₁₁NO₃[1]

  • Molecular Weight: 205.21 g/mol [1]

The structure combines a hydrophilic carboxylic acid head with a more lipophilic cyanophenyl tail, creating a molecule with amphiphilic characteristics.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

A quantitative summary of the primary physicochemical properties is essential for predicting the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Monoisotopic Mass 205.0739 Da[2]
Melting Point 118-120 °C[1]
Boiling Point (Predicted) 381.3 ± 17.0 °C[1]
Density (Predicted) 1.22 ± 0.1 g/cm³[1]
pKa (Predicted) 3.05 ± 0.10[1]
XlogP (Predicted) 1.7[2]

Detailed Physicochemical Characterization

Physical State and Appearance

Based on its melting point of 118-120 °C, this compound exists as a solid at standard temperature and pressure. Compounds in this class are typically white to off-white crystalline solids.

Solubility Profile

The solubility of this molecule is a tale of two parts: the hydrophilic carboxylic acid group and the lipophilic cyanophenyl moiety.[3]

  • Aqueous Solubility : The carboxylic acid group can engage in hydrogen bonding with water, granting it a degree of aqueous solubility. However, this is counteracted by the hydrophobic nature of the aromatic ring and the gem-dimethyl groups.[3] Solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the carboxylate anion (R-COO⁻) will form, significantly increasing water solubility due to ion-dipole interactions. In acidic solutions (pH < pKa), the neutral carboxylic acid form will predominate, leading to lower aqueous solubility.

  • Organic Solubility : The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can solvate both the polar and non-polar regions of the molecule.

Acidity and pKa

The predicted pKa of 3.05 ± 0.10 indicates that this compound is a moderately strong organic acid.[1] This value is lower than that of a simple alkyl carboxylic acid like isobutyric acid (pKa ≈ 4.86)[4]. The increased acidity is attributable to the electron-withdrawing nature of the phenoxy group, which stabilizes the carboxylate conjugate base through induction. At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This is a critical consideration for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is an expert interpretation of the expected spectral data for this molecule, based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HDeshielded, acidic proton. Often broad due to hydrogen bonding and exchange.
Aromatic (Ha)~7.6Doublet2HProtons ortho to the electron-withdrawing cyano group are deshielded.
Aromatic (Hb)~7.0Doublet2HProtons meta to the cyano group (ortho to the ether linkage) are less deshielded.
gem-Dimethyl (-C(CH₃)₂)~1.5Singlet6HEquivalent methyl protons on a quaternary carbon, appearing as a single sharp peak.
  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)170 - 180Typical range for a carboxylic acid carbonyl carbon.
Aromatic (C-O)160 - 165Quaternary aromatic carbon attached to the electronegative oxygen.
Aromatic (C-CN)105 - 110Quaternary aromatic carbon attached to the cyano group.
Nitrile (-C N)118 - 122Characteristic chemical shift for a nitrile carbon.
Aromatic (CH)115 - 135Aromatic CH carbons will appear in this region, with distinct shifts based on their position relative to substituents.
Quaternary (-O-C (CH₃)₂)75 - 85The quaternary carbon of the isobutyrate moiety, shifted downfield by the ether oxygen.
gem-Dimethyl (-C(C H₃)₂)20 - 30Equivalent methyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The spectrum of this compound would be dominated by characteristic vibrations.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad and strong, often obscuring C-H stretches.[5]
AlkylC-H stretch2850 - 3000Medium to strong, may be seen on the shoulder of the broad O-H band.
NitrileC≡N stretch2220 - 2260Sharp, medium intensity peak. A key diagnostic band.
CarbonylC=O stretch1700 - 1725Strong and sharp, characteristic of a carboxylic acid carbonyl.[5]
AromaticC=C stretch1450 - 1600Multiple medium to sharp bands.
EtherC-O stretch1200 - 1300 (Aryl-Alkyl)Strong band associated with the aryl-O-C stretch.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (205.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₁NO₃) with high accuracy.

  • Key Fragmentation Pathways:

    • Loss of COOH: A fragment corresponding to [M - 45]⁺ from the loss of the carboxyl radical is expected.

    • McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

    • Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen can lead to characteristic ions, such as those corresponding to the cyanophenoxy radical or the 2-methylpropanoic acid cation.

Experimental Protocols for Physicochemical Analysis

The trustworthiness of physicochemical data relies on robust and validated experimental methods. The following protocols outline standard procedures for determining key properties.

Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid substance transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

G cluster_prep Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat (to ~100 °C) C->D E Slow Heat (1-2 °C/min) D->E F Record T1 (First liquid) E->F G Record T2 (All liquid) F->G H Report Range T1 - T2 G->H Result

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method - OECD 105)

Principle: This equilibrium method measures the saturation concentration of a substance in water at a specific temperature. It is the gold standard for determining aqueous solubility.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the solid and aqueous phases.

  • Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, expressed in units such as mg/L or µM.

G A Add Excess Solid to Buffered Water B Agitate at Constant Temp (e.g., 24-48h) A->B C Cease Agitation Allow to Settle B->C D Centrifuge for Phase Separation C->D E Sample Supernatant D->E F Quantify by HPLC E->F G Calculate Solubility (mg/L or µM) F->G

Sources

The Biological Activity of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Profile Based on Structural Analogs and Mechanistic Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The landscape of drug discovery is often navigated by drawing parallels between known entities and novel structures. Direct experimental data on 2-(4-Cyanophenoxy)-2-methylpropanoic acid is not abundant in public literature. However, its chemical architecture bears a striking resemblance to a well-established class of therapeutic agents. This guide is structured upon a robust scientific premise: that the biological activity of this compound can be reliably predicted by examining its closest structural analogs, most notably fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[1][2][3] By deconstructing the known mechanisms of these analogs, we can build a comprehensive and actionable profile for the title compound, complete with proposed methodologies for its validation. This document, therefore, serves not only as a technical summary but as a strategic roadmap for future research and development.

Core Mechanistic Hypothesis: A Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist

The foundational structure of this compound, characterized by a phenoxy-isobutyric acid moiety, is a classic pharmacophore for ligands of the Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation.[5][6] The fibrate class of drugs, including fenofibrate, exert their therapeutic effects primarily through the activation of the PPARα isoform.[1][3][7]

The activation sequence is a well-elucidated cascade:

  • Ligand Binding: The molecule, acting as a ligand, enters the cell nucleus and binds to the ligand-binding domain of PPARα.

  • Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The resulting PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event recruits co-activator proteins, initiating the transcription of genes involved in lipid catabolism and transport, thereby executing the biological response.

Given its structure, it is hypothesized that this compound functions as a potent PPARα agonist. The substitution of the 4-chlorobenzoyl group (found in fenofibric acid) with a 4-cyano group is a common strategy in medicinal chemistry to modulate receptor affinity and pharmacokinetic properties.[8]

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Cyanophenoxy)- 2-methylpropanoic acid PPAR PPARα Ligand->PPAR Binding Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA TargetGene Target Gene Transcription (e.g., LPL, APOA1) PPRE->TargetGene Initiates Transcription

Caption: General mechanism of PPARα activation by a ligand.

Predicted Biological Activities and Underlying Pathways

Based on the PPARα agonist hypothesis, two primary domains of biological activity are predicted: profound modulation of lipid metabolism and significant anti-inflammatory effects.

Regulation of Lipid and Lipoprotein Metabolism

Activation of PPARα orchestrates a multi-pronged assault on dyslipidemia. The primary outcome is a reduction in circulating triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C).[3][9]

Key Mechanisms:

  • Triglyceride Catabolism: PPARα activation upregulates the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL). It also downregulates the expression of Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL, further enhancing triglyceride clearance.[7]

  • Fatty Acid Oxidation: It stimulates hepatic fatty acid uptake and subsequent β-oxidation by increasing the transcription of genes encoding fatty acid transport proteins and mitochondrial enzymes (e.g., Carnitine Palmitoyltransferase 1, CPT1).[10][11] This reduces the substrate available for triglyceride synthesis.

  • HDL-C Elevation: The synthesis of the major structural proteins of HDL, Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), is significantly increased, promoting the formation of new HDL particles.[7][12]

Lipid_Metabolism cluster_genes Gene Transcription Regulation cluster_effects Physiological Effects Compound 2-(4-Cyanophenoxy)- 2-methylpropanoic acid PPARa PPARα Activation (in Hepatocyte) Compound->PPARa LPL ↑ Lipoprotein Lipase (LPL) PPARa->LPL APOC3 ↓ ApoC-III PPARa->APOC3 APOA12 ↑ ApoA-I & ApoA-II PPARa->APOA12 FAO ↑ Fatty Acid Oxidation Enzymes (e.g., CPT1) PPARa->FAO TG ↓ Plasma Triglycerides LPL->TG APOC3->TG Inhibition Removed HDL ↑ HDL Cholesterol APOA12->HDL VLDL ↓ VLDL Production FAO->VLDL

Caption: Predicted PPARα-mediated regulation of lipid metabolism.

Data Summary: Effects of Fenofibrate (Structural Analog) on Lipid Parameters

ParameterDirection of ChangeTypical MagnitudeMechanism
Triglycerides (TG)20-50%Increased LPL activity, Decreased ApoC-III
VLDL Cholesterol20-50%Reduced hepatic production, Increased clearance
HDL Cholesterol10-30%Increased ApoA-I and ApoA-II synthesis
LDL Cholesterol↓ / ↔VariableDependent on baseline TG levels

Note: The effect on LDL-C can be variable. In patients with high triglycerides, fibrate therapy can sometimes lead to a slight increase in LDL-C as VLDL particles are converted to LDL.[3][9]

Anti-Inflammatory Activity

Beyond metabolic regulation, PPARα activation exerts potent anti-inflammatory effects, which are critical for mitigating atherosclerosis and other inflammatory conditions.[6][13] The primary mechanism is the negative regulation of pro-inflammatory gene expression.

Key Mechanisms:

  • NF-κB Inhibition: Activated PPARα can interfere with the signaling pathways of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This "transrepression" does not involve direct DNA binding but rather protein-protein interactions that prevent NF-κB from activating its target genes.

  • Cytokine Suppression: This leads to a reduction in the production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[13][14]

  • Macrophage Modulation: PPARα agonists can influence macrophage polarization, potentially shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[15]

Recommended Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, a tiered approach from in vitro receptor engagement to in vivo efficacy is recommended.

Protocol 1: In Vitro PPARα Ligand Binding and Activation Assay

Objective: To determine if the compound directly binds to and activates the human PPARα receptor.

Methodology: Luciferase Reporter Assay

  • Cell Line: Utilize a host cell line (e.g., HEK293T) engineered to co-express two plasmids: one containing the full-length human PPARα gene and another containing a luciferase reporter gene downstream of a PPRE sequence.

  • Compound Preparation: Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in a suitable vehicle (e.g., DMSO). A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Cell Treatment: Seed the engineered cells in a 96-well plate. After allowing them to adhere, replace the medium with a medium containing the various concentrations of the test compound, positive control, and vehicle control. Incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and plot the signal against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Causality and Self-Validation: This experiment directly links the presence of the compound to the activation of the specific PPARα-PPRE transcriptional machinery. The inclusion of a potent positive control validates the assay's responsiveness, while the vehicle control establishes the baseline. A clear dose-response relationship provides strong evidence of specific agonism.

Experimental_Workflow start Start: Prepare Compound Dilution Series step1 Seed Engineered HEK293T Cells (Expressing hPPARα & PPRE-Luciferase) start->step1 step2 Treat Cells with Compound, Positive Control (GW7647), & Vehicle (DMSO) step1->step2 step3 Incubate for 18-24 Hours step2->step3 step4 Lyse Cells and Add Luciferase Substrate step3->step4 step5 Measure Luminescence (Plate Reader) step4->step5 step6 Analyze Data: Plot Dose-Response Curve, Calculate EC50 step5->step6 end End: Confirm PPARα Agonism step6->end

Caption: Experimental workflow for a PPARα luciferase reporter assay.

Protocol 2: Gene Expression Analysis in a Human Hepatocyte Model

Objective: To confirm that PPARα activation by the compound leads to the transcriptional regulation of key target genes involved in lipid metabolism.

Methodology: RT-qPCR in HepG2 Cells

  • Cell Culture: Culture HepG2 cells (a human hepatoma cell line that is a well-accepted model for liver metabolism) to ~80% confluency.

  • Treatment: Treat the cells with the test compound at a concentration determined from the luciferase assay (e.g., 3x EC50), a positive control, and a vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (CPT1A, APOA1, LPL) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated groups compared to the vehicle control group using the ΔΔCt method.

Causality and Self-Validation: This protocol directly measures the functional downstream consequence of receptor activation in a metabolically relevant cell type. A statistically significant upregulation of genes like CPT1A and APOA1 would validate the mechanistic link between the compound, PPARα, and the modulation of lipid metabolic pathways.

Conclusion and Future Directions

While direct experimental investigation of this compound is pending, its chemical structure provides a strong basis for predicting its biological activity. The evidence from closely related fibrates suggests that this compound is a potent PPARα agonist. Its primary biological functions are expected to be the beneficial modulation of lipid profiles—specifically lowering triglycerides and raising HDL-C—and the exertion of significant anti-inflammatory effects. These activities make it a compound of interest for metabolic disorders such as hypertriglyceridemia and mixed dyslipidemia, as well as conditions with a strong inflammatory component like atherosclerosis. The experimental protocols outlined in this guide provide a clear and robust framework for validating these predictions, moving this promising molecule from a structural analog to a characterized therapeutic candidate.

References

  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8.
  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37093–37106.
  • Drugs.com. Fenofibrate Tablets: Package Insert / Prescribing Info / MOA.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3339, Fenofibrate.
  • U.S. Food and Drug Administration. (n.d.). FENOGLIDE (fenofibrate) tablets prescribing information.
  • McKenney, J. M. (2000). Update on fenofibrate. Current Opinion in Cardiology, 15(4), 255-259.
  • Wikipedia. (2024). Fenofibrate.
  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429.
  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Stankov, K., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(16), 8789.
  • Fathi, E., et al. (2018). Statins and Alkylphospholipids as New Anticancer Agents Targeting Lipid Metabolism. Current Cancer Drug Targets, 18(9), 848-856.
  • ResearchGate. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Liu, X., et al. (2023). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology, 14, 1109911.
  • Google Patents. (2014). CN103539710A - Synthesis method of (R)-bicalutamide.
  • Wikipedia. (2024). PPAR agonist.
  • Yu, K., et al. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 29(1), 37-51.
  • Muhammad, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(23), 8234.
  • Kokal, S., et al. (2024). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Journal of Cancer Research and Clinical Oncology.
  • Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92.
  • Schlaepfer, I. R., et al. (2020). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular Cancer Therapeutics, 19(1), 183-192.
  • Salehi, B., et al. (2023). Bioactives and Inflammation: A Special Issue. Molecules, 28(14), 5406.
  • Perera, L., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(1), 230-9.
  • Laukkanen, C. A., et al. (2022). Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Frontiers in Immunology, 13, 856096.
  • Farzaneh-Mel, U., et al. (2022). Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization. International Journal of Molecular Sciences, 23(10), 5478.
  • Till, A., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(10), e00940-18.
  • Wolff, A., et al. (2007). Antagonistic Effects of Sodium Butyrate and N-(4-Hydroxyphenyl)-retinamide on Prostate Cancer. Anticancer Research, 27(2), 817-822.
  • Tashfeen, A., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(18), 11211-11225.
  • Zadra, G., et al. (2019). Aberrant Lipid Metabolism Promotes Prostate Cancer: Role in Cell Survival under Hypoxia and Extracellular Vesicles Biogenesis. International Journal of Molecular Sciences, 20(10), 2465.
  • Slaga, T. J., et al. (1983). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Proceedings of the National Academy of Sciences of the United States of America, 80(20), 6371-5.

Sources

Discovery and history of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Core Moiety in Modern Drug Discovery

Abstract

This compound represents a fascinating nexus in medicinal chemistry, embodying a core structural framework found in two distinct and significant classes of therapeutic agents: the fibrate class of lipid-lowering drugs and the non-steroidal selective androgen receptor modulators (SARMs). While the history of this specific molecule is not extensively documented as a standalone entity, its chemical architecture is deeply rooted in the development of compounds designed to modulate critical metabolic and signaling pathways. This guide provides a comprehensive technical overview of this compound, tracing its lineage through the historical development of fibrates and its contemporary relevance in the quest for tissue-selective androgenic agents. We will delve into its synthesis, proposed mechanisms of action based on its more famous derivatives, structure-activity relationships, and the analytical techniques required for its characterization. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry and pharmacology of this pivotal molecular scaffold.

Introduction: A Tale of Two Targets

At its core, this compound is a derivative of phenoxy-isobutyric acid. This seemingly simple structure is a powerful pharmacophore, a molecular framework that is recognized by and interacts with specific biological targets. Its story is not one of a single discovery, but rather an evolution in two parallel streams of pharmaceutical research.

  • The Fibrate Heritage: The phenoxy-isobutyric acid backbone is the defining feature of fibrates, a class of drugs used to treat dyslipidemia since the 1960s.[1] These compounds primarily function by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[2]

  • The SARM Frontier: More recently, the cyanophenoxy-2-methylpropanamide moiety, the amide counterpart to our topic acid, has emerged as a cornerstone in the design of non-steroidal selective androgen receptor modulators (SARMs).[3] These investigational drugs aim to provide the anabolic benefits of androgens in muscle and bone with fewer of the undesirable side effects in tissues like the prostate.[4]

This guide will explore the discovery, synthesis, and biological significance of this compound by examining its role within these two crucial therapeutic areas.

The Fibrate Lineage: Modulating Lipid Metabolism

The journey of the phenoxy-isobutyric acid scaffold began with the empirical discovery of its lipid-lowering effects, long before its precise molecular target was identified.

Historical Context and Discovery

The clinical use of fibrates dates back to the introduction of clofibrate in the 1960s.[1] Subsequent research led to the development of more potent derivatives, such as fenofibrate, which was first synthesized in 1974.[3] The active metabolite of fenofibrate is fenofibric acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, a close structural relative of the cyanophenoxy compound of interest. The discovery that these molecules exert their effects by activating PPARα in the 1990s was a landmark achievement, finally elucidating their mechanism of action.[2]

Synthesis of this compound

The synthesis of this compound can be reliably predicted based on established methods for creating phenoxy-isobutyric acids, such as the synthesis of fenofibric acid.[1][5] The primary route is the Williamson ether synthesis, which involves the coupling of a phenol with an alkyl halide.[6][7]

Proposed Synthetic Protocol:

A robust two-step synthesis can be employed:

  • Step 1: Williamson Ether Synthesis to form the Ester. 4-Cyanophenol is reacted with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl or isopropyl ester) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux to drive the SN2 reaction to completion.

  • Step 2: Saponification of the Ester. The resulting ester, ethyl 2-(4-cyanophenoxy)-2-methylpropanoate, is then hydrolyzed to the carboxylic acid.[8][9] This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution.[1][10] Following the reaction, the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be isolated by filtration.

Experimental Protocol: Synthesis of this compound

  • Ester Formation:

    • To a round-bottom flask, add 4-cyanophenol (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous acetone as the solvent.

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

  • Ester Hydrolysis (Saponification):

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanism of Action: PPARα Agonism

As a fibrate analogue, this compound is predicted to function as a PPARα agonist.[11] PPARα is a ligand-activated transcription factor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2]

Key Downstream Effects of PPARα Activation:

  • Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[12]

  • Decreased Apolipoprotein C-III (ApoC-III) Synthesis: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride catabolism.[12]

  • Increased Synthesis of Apolipoproteins A-I and A-II: These are the primary protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[11]

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.

PPAR_Alpha_Activation Fibrate 2-(4-Cyanophenoxy)- 2-methylpropanoic acid (Fibrate Analogue) PPARa PPARα Fibrate->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Modulation of Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism (↓ Triglycerides, ↑ HDL) Gene_Expression->Lipid_Metabolism SARM_Mechanism cluster_muscle Anabolic Tissue (e.g., Muscle) cluster_prostate Androgenic Tissue (e.g., Prostate) SARM_m SARM AR_m Androgen Receptor SARM_m->AR_m Complex_m SARM-AR Complex (Agonist Conformation) AR_m->Complex_m Coactivators Co-activators Complex_m->Coactivators Recruits Anabolic_Genes Anabolic Gene Transcription Coactivators->Anabolic_Genes Promotes SARM_p SARM AR_p Androgen Receptor SARM_p->AR_p Complex_p SARM-AR Complex (Partial Agonist/ Antagonist Conformation) AR_p->Complex_p Corepressors Co-repressors Complex_p->Corepressors Recruits Androgenic_Genes Minimal Androgenic Gene Transcription Corepressors->Androgenic_Genes Blocks

Tissue-Selective Mechanism of SARMs.
Structure-Activity Relationships (SAR)

In the aryl-propionamide class of SARMs, the B-ring (the phenoxy ring) and its substituents are critical for high-affinity binding to the androgen receptor. The para-cyano group, as seen in Ostarine and related compounds, is a key feature. It is believed to act as a hydrogen bond acceptor, interacting with specific amino acid residues within the AR ligand-binding domain, thereby anchoring the molecule and contributing to its potent and selective activity. [13]

Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound.

Table 1: Predicted Physicochemical and Analytical Data

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
¹H NMR
Aromatic ProtonsTwo doublets (AA'BB' system), ~7.0-7.7 ppm
Methyl ProtonsSinglet (6H), ~1.6 ppm
Carboxylic ProtonBroad singlet, >10 ppm
¹³C NMR
Carbonyl Carbon~175-180 ppm
Cyano Carbon~118-120 ppm
Quaternary Carbon~78-82 ppm
Aromatic Carbons4 signals, ~110-160 ppm
Methyl Carbons~25 ppm
Mass Spectrometry (EI) Expected fragments from loss of COOH, cleavage of the ether bond.

Protocol: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [14] * Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations as outlined in Table 1. [15]The n+1 rule will apply to any coupled protons. [14]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source. [16] * Determine the molecular weight from the molecular ion peak (M⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to further confirm the structure.

Conclusion and Future Perspectives

This compound stands as a testament to the power of a core chemical scaffold in medicinal chemistry. Its structural heritage is firmly planted in the field of lipid-lowering fibrate drugs, suggesting a high probability of activity as a PPARα agonist. Simultaneously, its close structural relationship to the potent SARM Ostarine highlights its relevance as a key building block for developing tissue-selective anabolic agents.

The lack of dedicated research on this specific molecule presents a clear opportunity. Future work should focus on its definitive synthesis and purification, followed by comprehensive biological evaluation. Key research questions include:

  • What is its potency and efficacy as a PPARα agonist compared to existing fibrates?

  • Does it possess any activity at the androgen receptor, or could it serve as a metabolite or prodrug for a SARM?

  • Could this scaffold be further modified to create novel dual-action ligands targeting both PPARα and the androgen receptor?

By exploring these questions, the scientific community can fully elucidate the therapeutic potential of this compound, a molecule that sits at the crossroads of metabolic and endocrine drug discovery.

References

  • Selective androgen receptor modulator - Wikipedia. URL: https://en.wikipedia.
  • Fenofibric acid synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/217636-47-0.html
  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4898053/
  • [Molecular mechanism of action of the fibrates] - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10851558/
  • Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm900421y
  • The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors - The Korean Journal of Sports Medicine. URL: https://www.kjportsmed.org/journal/view.html?doi=10.5763/kjsm.2021.39.1.8
  • CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents. URL: https://patents.google.
  • CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents. URL: https://patents.google.
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions - SciELO. URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532016000100122
  • A kind of preparation method of fenofibric acid - Eureka | Patsnap. URL: https://patents.
  • Selective Androgen Receptor Modulators (SARMs): A Mini-Review - Lupine Publishers. URL: https://lupinepublishers.
  • Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19943612/
  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. URL: https://www.ahajournals.org/doi/10.1161/01.cir.98.19.2088
  • Fibric Acid Derivaties: Pharmacology Video Lectures | USMLE Step 1 - YouTube. URL: https://www.youtube.
  • Ostarine(MK-2866) synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/1010396-29-8.html
  • The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors (PPARs) - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9545084/
  • Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jo00839a045
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy - Benchchem. URL: https://www.benchchem.com/application-notes/characterization-of-propanoic-acid-3-trichlorogermyl-using-1h-nmr-spectroscopy
  • The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9748239/
  • Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS - eurl-pesticides.eu. URL: https://www.eurl-pesticides.eu/userfiles/file/EurlSrm/meth_QuPPe-AO_Phenoxyalkanoic-Acids_Milk.pdf
  • Ch20: Hydrolysis of Esters - University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html
  • The Williamson Ether Synthesis. URL: https://www.csus.edu/indiv/m/mackj/chem125/125labwilliamson.pdf
  • Ester to Acid - Common Conditions. URL: https://www.organic-chemistry.org/common/hydrolysis/estertoacid.htm
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_309_-General_Organic_and_Biochemistry(Bennett)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters
  • Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm900280m
  • Synthesis of Carboxylic Acids. URL: https://www.ndsu.edu/pubweb/~jasperse/chem360/Handouts/20-21-Acids-Esters-Amides-Chlorides.pdf
  • Williamson Ether Synthesis. URL: https://www.cambridge.org/us/files/5413/6667/3536/7212_Williamson_Ether_Synthesis.pdf
  • Based on structure activity relationship of several SARM - Online Inhibitor. URL: https://www.online-inhibitor.
  • Williamson ether synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
  • Williamson Ether Synthesis reaction - BYJU'S. URL: https://byjus.com/chemistry/williamson-ether-synthesis/
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. URL: https://link.springer.com/article/10.1007/s00044-010-9489-2
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. URL: https://www.mdpi.com/1422-0067/22/21/11928
  • Williamson Ether Synthesis - YouTube. URL: https://www.youtube.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. URL: https://www.docbrown.info/page06/IRspec/propanoicacid.htm
  • Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. URL: https://www.docbrown.info/page07/C13NMR/C13propanoicacid.htm
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. URL: https://www.researchgate.
  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/320496155_High_throughput_screening_of_phenoxy_carboxylic_acids_with_dispersive_solid_phase_extraction_followed_by_direct_analysis_in_real_time_mass_spectrometry
  • What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide to One of t - Swolverine. URL: https://swolverine.com/blogs/blog/what-is-mk-2866-ostarine-enobosarm-the-complete-guide-to-one-of-the-most-popular-sarms-for-muscle-growth-and-performance
  • Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ostarine_MK-2866
  • 2-Propanone, 1-phenoxy- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5896220&Mask=200
  • MK-2866 (Ostarine): How to Get Muscle Growth and Performance - Element SARMS. URL: https://elementsarms.com/articles/mk-2866-ostarine-how-to-get-muscle-growth-and-performance/
  • Ostarine (MK-2866/Enobosarm) Before and After Deep Dive (with Bloodwork).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Cyanophenoxy)-2-methylpropanoic acid, a close structural analog of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, presents a compelling case for therapeutic investigation. This guide delineates the scientific rationale and experimental pathways for identifying and validating its therapeutic targets. Drawing from the extensive knowledge base of fenofibrate, we posit that the primary target is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a master regulator of lipid metabolism. Furthermore, we explore potential secondary and "off-target" pathways that may offer novel therapeutic avenues. This document provides a comprehensive framework for researchers to systematically evaluate the pharmacological profile of this compound, complete with detailed experimental protocols and conceptual diagrams to guide laboratory investigation.

Introduction: The Scientific Premise

The molecular architecture of this compound is strikingly similar to that of fenofibric acid. This structural homology is the cornerstone of the hypothesis that it will share a similar pharmacological profile, with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as its principal target. Fenofibric acid is the active form of fenofibrate, a widely prescribed medication for treating dyslipidemia, particularly hypertriglyceridemia.[1][2] The therapeutic effects of fenofibrate are primarily mediated through the activation of PPARα, a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[3][4]

This guide will first delve into the well-established PPARα signaling pathway as the primary therapeutic target. Subsequently, we will explore potential secondary targets and pathways, including AMP-activated protein kinase (AMPK) and mitochondrial complex I, which have been identified as being modulated by fenofibrate, often at higher concentrations.[5] The exploration of these alternative targets is crucial for a comprehensive understanding of the compound's full therapeutic potential and for identifying novel indications beyond lipid disorders.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear hormone receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3]

The PPARα Signaling Pathway and its Therapeutic Implications

The activation of PPARα by a ligand like this compound is anticipated to trigger a cascade of events leading to the regulation of lipid homeostasis. The key mechanistic outcomes include:

  • Increased Lipoprotein Lipase Activity: Upregulation of lipoprotein lipase (LPL) expression, which hydrolyzes triglycerides in circulating lipoproteins, leading to a reduction in plasma triglyceride levels.[2]

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, promoting the catabolism of fatty acids.[4]

  • Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. By decreasing its production, PPARα activation further enhances the clearance of triglyceride-rich lipoproteins.[2]

  • Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL levels.[8]

The following diagram illustrates the canonical PPARα signaling pathway:

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Cyanophenoxy)- 2-methylpropanoic acid PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR & Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Activates mRNA mRNA TargetGenes->mRNA Leads to Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Results in Metabolic Effects Metabolic Effects Protein Synthesis->Metabolic Effects Causes

Figure 1: The PPARα Signaling Pathway.
Experimental Protocol for Validating PPARα Activation

The following protocol outlines a step-by-step approach to determine if this compound is a PPARα agonist.

Objective: To quantify the activation of PPARα by the test compound in a cell-based reporter assay.

Materials:

  • HepG2 (human liver cancer) cell line

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

  • This compound

  • Fenofibric acid (positive control)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 70-80% confluency in 24-well plates.

  • Transient Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid should be co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the media with fresh media containing various concentrations of this compound, fenofibric acid (positive control), or vehicle (negative control). Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle-treated control. Plot the dose-response curves and determine the EC50 value for each compound.

Expected Outcome: A dose-dependent increase in luciferase activity in cells treated with this compound would indicate its ability to activate the PPARα signaling pathway. The potency of the compound can be compared to that of fenofibric acid.

Potential Secondary and Off-Target Effects

While PPARα is the likely primary target, it is crucial to investigate other potential mechanisms of action to fully characterize the pharmacological profile of this compound. The off-target effects of fenofibrate provide a valuable roadmap for this exploration.[5]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. Fenofibrate has been shown to activate AMPK, and this effect may contribute to its therapeutic benefits.[9]

Mitochondrial Complex I Inhibition

At higher concentrations, fenofibrate has been reported to inhibit Complex I of the mitochondrial electron transport chain.[5] This can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS). While potentially a source of toxicity, this effect could also be harnessed for therapeutic purposes in specific contexts, such as cancer therapy.

Anti-Inflammatory and Anti-Angiogenic Effects

Fenofibrate exhibits anti-inflammatory and anti-angiogenic properties that may be, at least in part, independent of PPARα activation.[10][11] These effects are particularly relevant for conditions such as diabetic retinopathy and certain cancers.[1][9]

The following diagram illustrates the relationship between the primary and potential secondary targets:

Potential_Targets cluster_primary Primary Target cluster_secondary Potential Secondary Targets Compound 2-(4-Cyanophenoxy)- 2-methylpropanoic acid PPARa PPARα Compound->PPARa Direct Activation (High Affinity) AMPK AMPK Activation Compound->AMPK Potential Activation Mito Mitochondrial Complex I Inhibition Compound->Mito Potential Inhibition (Higher Concentrations) AntiInflam Anti-Inflammatory Pathways Compound->AntiInflam Potential Direct Effects AntiAngio Anti-Angiogenic Pathways Compound->AntiAngio Potential Direct Effects PPARa->AntiInflam Mediates PPARa->AntiAngio Mediates

Figure 2: Primary and Potential Secondary Targets.

Experimental Workflow for Secondary Target Validation

A systematic approach is required to investigate the potential secondary targets of this compound. The following workflow provides a general framework for this investigation.

Experimental_Workflow start Start: Compound Synthesized primary_screen Primary Target Screen: PPARα Reporter Assay start->primary_screen secondary_screen Secondary Target Screens: - AMPK Activation Assay - Mitochondrial Respiration Assay - Inflammatory Marker Assay - Angiogenesis Assay primary_screen->secondary_screen If Primary Target Confirmed dose_response Dose-Response & Potency (EC50 / IC50 Determination) secondary_screen->dose_response selectivity Target Selectivity Profiling (e.g., Kinase Panel Screen) dose_response->selectivity in_vivo In Vivo Model Testing (e.g., Dyslipidemia, Inflammation models) selectivity->in_vivo end End: Candidate for Further Development in_vivo->end

Sources

In Vitro Efficacy and Mechanistic Pathways of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Cyanophenoxy)-2-methylpropanoic acid, more commonly known as fenofibric acid, is the pharmacologically active metabolite of the prodrug fenofibrate.[1] As a member of the fibrate class of drugs, fenofibric acid is a well-established therapeutic agent for the management of dyslipidemia, particularly hypertriglyceridemia.[2][3] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[4][5][6] This technical guide provides an in-depth exploration of the in vitro methodologies used to characterize the biological activities of fenofibric acid, offering researchers, scientists, and drug development professionals a comprehensive resource for designing and interpreting relevant experimental studies.

Chemical and Physical Properties of Fenofibric Acid

PropertyValueReference
Molecular FormulaC₁₇H₁₅ClO₄[7]
pKa4[8]
log P3.85[8]
Water Solubility162.5 µg/mL[8]
Solubility at pH 6.81156 µg/mL[8]

Core Mechanism of Action: PPARα Activation

Fenofibric acid functions as a potent agonist of PPARα.[4][9] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[10][11] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]

The activation of PPARα by fenofibric acid initiates a cascade of events that collectively contribute to its lipid-lowering effects. These include:

  • Increased Lipoprotein Lipase Activity: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins such as very-low-density lipoprotein (VLDL).[2][5][13]

  • Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibric acid suppresses the hepatic production of ApoC-III, an inhibitor of LPL activity.[2][14] This reduction in ApoC-III further enhances the catabolism of triglyceride-rich particles.

  • Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in the substrate available for triglyceride synthesis.[1][4]

  • Increased HDL Cholesterol: Fenofibric acid treatment is associated with an increase in high-density lipoprotein (HDL) cholesterol levels, which is mediated by the PPARα-induced expression of apolipoproteins A-I and A-II, the major protein components of HDL.[2][14]

PPARa_Pathway cluster_nucleus Nucleus FA Fenofibric Acid PPARa PPARα FA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., LPL, ApoA-I) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation LipidMetabolism Modulation of Lipid Metabolism Proteins->LipidMetabolism Alters Protein Levels

Figure 1: Simplified signaling pathway of fenofibric acid-mediated PPARα activation.

Beyond Lipid Metabolism: Pleiotropic Effects of Fenofibric Acid

In vitro studies have revealed that the biological activities of fenofibric acid extend beyond its primary role in lipid regulation. These pleiotropic effects contribute to its broader therapeutic potential.

Anti-inflammatory Properties

Fenofibric acid has demonstrated significant anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16]

Quantitative Data on COX-2 Inhibition

CompoundIC₅₀ (nM)Reference
Fenofibric Acid48[16][17]
Fenofibrate82[16][17]
Diclofenac (Standard)58[16][17]

Furthermore, fenofibric acid can suppress inflammatory pathways by inhibiting the activation of nuclear factor kappa-B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[15] This has been observed in various cell types, including endothelial cells and pancreatic cells.[15]

Effects on Endothelial Function and Angiogenesis

In vitro studies using endothelial cells have provided valuable insights into the vascular effects of fenofibric acid. It has been shown to:

  • Inhibit Endothelial Cell Proliferation and Migration: Fenofibrate, the prodrug of fenofibric acid, has been shown to inhibit endothelial cell proliferation and migration in response to angiogenic factors.[18]

  • Reduce Endothelial Permeability: In a model of diabetic retinopathy, fenofibric acid was found to reduce high glucose-induced retinal endothelial cell monolayer permeability.[19][20] This effect is partly mediated by the downregulation of vascular endothelial growth factor (VEGF) and the preservation of tight junction proteins like ZO-1.[19][21]

  • Inhibit Angiogenesis: Fenofibrate has been demonstrated to inhibit capillary tube formation in vitro and angiogenesis in vivo.[18]

Experimental Protocols for In Vitro Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to investigate the biological activities of fenofibric acid.

Protocol 1: PPARα Transactivation Assay

This assay quantifies the ability of fenofibric acid to activate PPARα and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for full-length human PPARα

  • Expression plasmid for RXRα

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Fenofibric acid

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of fenofibric acid or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of fenofibric acid to determine the EC₅₀ value.

PPARa_Transactivation_Workflow Start Start SeedCells Seed Cells (e.g., HEK293T) Start->SeedCells Transfect Co-transfect with PPARα, RXRα, and PPRE-Luciferase Plasmids SeedCells->Transfect Treat Treat with Fenofibric Acid (various concentrations) Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse MeasureLuciferase Measure Luciferase Activity Lyse->MeasureLuciferase Analyze Data Analysis (Calculate EC₅₀) MeasureLuciferase->Analyze End End Analyze->End

Figure 2: Workflow for the PPARα transactivation assay.
Protocol 2: In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory effect of fenofibric acid on the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • Fenofibric acid

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the COX-2 inhibitor screening kit.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme and various concentrations of fenofibric acid or a vehicle control. Incubate for a pre-determined time at the recommended temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a specified incubation period, measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of fenofibric acid. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

Protocol 3: Endothelial Cell Permeability Assay

This assay assesses the effect of fenofibric acid on the permeability of an endothelial cell monolayer, often used to model the blood-retinal barrier.

Materials:

  • Human retinal microvascular endothelial cells (HRMECs) or other suitable endothelial cells

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • High glucose medium (to mimic diabetic conditions, if applicable)

  • Fenofibric acid

  • Fluorescently labeled dextran (e.g., FITC-dextran)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed the endothelial cells on the upper chamber of the Transwell inserts and culture them until a confluent monolayer is formed.

  • Treatment: Treat the cells with high glucose medium (if applicable) and/or various concentrations of fenofibric acid for a specified duration (e.g., 24-72 hours).

  • Permeability Measurement: Add a known concentration of FITC-dextran to the upper chamber of the Transwell inserts.

  • Sampling: At various time points, collect samples from the lower chamber.

  • Fluorescence Reading: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.

  • Data Analysis: Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the endothelial monolayer over time. Compare the permeability of treated groups to the control group.

Conclusion

The in vitro investigation of this compound has been instrumental in elucidating its molecular mechanisms of action and its diverse biological effects. As a potent PPARα agonist, its primary role in regulating lipid metabolism is well-established. However, the growing body of evidence for its anti-inflammatory and endothelial-protective properties highlights its potential for broader therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the multifaceted pharmacology of this important compound. A thorough understanding of these in vitro methodologies is crucial for the continued development and optimization of fibrate-based therapies.

References

  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Turkish Journal of Pharmaceutical Sciences. [Link]
  • What is the mechanism of Fenofibric acid?
  • Fenofibr
  • What is the mechanism of action of fenofibr
  • The biochemical pharmacology of fenofibr
  • Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
  • In vitro antimalarial activity and drug interactions of fenofibric acid. PubMed. [Link]
  • Anti-inflammatory role of fenofibrate in treating diseases. PMC - PubMed Central. [Link]
  • Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. PMC - NIH. [Link]
  • Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies. PubMed. [Link]
  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as Anti- Hyperlipidemic Drug. [Link]
  • (PDF) Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies.
  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibr
  • Beneficial Effects of Fenofibric Acid on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinop
  • Fenofibrate inhibits angiogenesis in vitro and in vivo. PubMed. [Link]
  • Fenofibric Acid | C17H15ClO4 | CID 64929. PubChem. [Link]
  • An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in P
  • Beneficial effects of fenofibric acid on overexpression of extracellular matrix components, COX-2, and impairment of endothelial permeability associated with diabetic retinop
  • Activation of PPAR alpha by fenofibrate inhibits apoptosis in vascular adventitial fibroblasts partly through SIRT1-mediated deacetyl
  • Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Tre
  • (PDF) Fenofibrate protects endothelial cells against the harmful effects of TNF-alpha. [Link]
  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. [Link]
  • Fenofibric Acid 45mg Delayed-Release Capsule: Clinical Overview and Applic
  • In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC - PubMed Central. [Link]
  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug.
  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. NIH. [Link]
  • Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid deriv
  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circul
  • PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibr
  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - Turkish Journal of Pharmaceutical Sciences. [Link]
  • Fibrates — The Other Life-saving Lipid Drugs | USC Journal - US Cardiology Review. [Link]
  • Fibric Acid Antilipemic Agents - St
  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PMC - NIH. [Link]
  • Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction
  • Fibrate Medications - St
  • A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay. PubMed. [Link]

Sources

The Structure-Activity Relationship of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-cyanophenoxy)-2-methylpropanoic acid, a compound belonging to the fibrate class of molecules. While direct and extensive SAR studies on this specific molecule are not widely published, this guide synthesizes information from closely related analogs and the broader class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists to infer and present a comprehensive overview. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting metabolic diseases. We will explore the key structural motifs, their influence on PPAR agonism, and provide detailed experimental protocols for the evaluation of such compounds.

Introduction: The Fibrate Scaffold and PPAR Modulation

This compound belongs to the aryloxyisobutyric acid class of compounds, commonly known as fibrates. Fibrates are a well-established class of drugs used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1][2] The therapeutic effects of fibrates are primarily mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[5] Three main isotypes have been identified: PPARα, PPARγ, and PPARβ/δ.[6]

  • PPARα: Highly expressed in the liver, kidney, heart, and muscle. Its activation leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]

  • PPARγ: Predominantly found in adipose tissue, it plays a crucial role in adipogenesis, insulin sensitization, and glucose metabolism.[6]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.[6]

Given the structural similarity of this compound to known fibrates, it is highly probable that its biological activity is also mediated by one or more of the PPAR isotypes. The general structure of a PPAR agonist can be deconstructed into three key components: an acidic head group, a central linker, and a hydrophobic tail.[7] The SAR of this class of compounds is determined by the nature and interplay of these three domains.

Deconstructing the SAR of this compound

Based on the established SAR principles of fibrate-like PPAR agonists, we can infer the role of each structural component of this compound.

The Acidic Head Group: The Anchor to the Receptor

The 2-methylpropanoic acid moiety serves as the acidic head group. This carboxylic acid is a critical feature for PPAR agonism, as it forms key hydrogen bond interactions with amino acid residues within the ligand-binding pocket of the PPARs, such as Ser280, Tyr314, and His440.[8]

  • Carboxylic Acid: Essential for activity. Esterification or replacement with other acidic isosteres can modulate potency and subtype selectivity.

  • Gem-Dimethyl Group: The two methyl groups on the α-carbon are a hallmark of many potent fibrates. This substitution is thought to provide steric hindrance that protects the adjacent ether linkage from hydrolysis and may also contribute to favorable hydrophobic interactions within the binding pocket.

The Linker: The Phenoxy Bridge

The phenoxy group acts as a rigid linker connecting the acidic head to the hydrophobic tail. Its primary role is to correctly orient the other two pharmacophoric elements within the binding pocket. Modifications to this linker can significantly impact activity.

The Hydrophobic Tail: Driving Potency and Selectivity

The 4-cyanophenyl moiety constitutes the hydrophobic tail. This part of the molecule typically occupies a larger, more variable hydrophobic region of the PPAR ligand-binding pocket. Variations in this region are a major determinant of potency and isotype selectivity.[9]

  • Para-Substitution: The substituent at the para position of the phenyl ring is crucial. The cyano group (C≡N) is a polar, electron-withdrawing group. Its presence suggests a specific interaction within the hydrophobic pocket, potentially with polar residues or through dipole-dipole interactions.

  • Cyano Group as a Bioisostere: In medicinal chemistry, a cyano group can sometimes act as a bioisostere for other functional groups. Its impact on activity would need to be empirically determined by replacing it with other substituents (e.g., halogens, small alkyl groups, trifluoromethyl) and assessing the effect on PPAR activation.

The overall SAR strategy for this chemical scaffold involves a systematic modification of these three components to optimize potency, selectivity, and pharmacokinetic properties.

Core pharmacophoric elements and potential modification sites.

Experimental Protocols for SAR Elucidation

A systematic SAR study requires robust and reproducible biological assays. The following protocols are standard in the field for evaluating PPAR agonists.

In Vitro Evaluation: PPAR Transactivation Assay

This cell-based assay is the primary in vitro method for quantifying the agonist activity of a compound on each PPAR isotype. A common method is the luciferase reporter gene assay.[10][11]

Principle: Cells (e.g., HEK293T or COS-7) are co-transfected with two plasmids:

  • An expression vector for a specific human PPAR isotype (α, γ, or β/δ).

  • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

When a test compound activates the PPAR, the receptor binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.[12]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates.

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[10]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, rosiglitazone for PPARγ).[13][14]

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed) using non-linear regression.

Transactivation_Assay_Workflow start Start: HEK293T Cells transfect Co-transfect with: 1. PPAR Expression Plasmid 2. PPRE-Luciferase Reporter Plasmid 3. Renilla Control Plasmid start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Data & Calculate Fold Activation and EC50 measure->analyze end End: SAR Data analyze->end

Workflow for a PPAR transactivation luciferase reporter assay.
In Vivo Evaluation: Animal Models of Metabolic Disease

Promising compounds from in vitro assays should be evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic profiles.

Commonly Used Mouse Models:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.[16]

  • ApoE-/- or LDLR-/- Mice: These knockout mice, when fed a high-fat diet, develop severe hypercholesterolemia and atherosclerotic plaques, making them suitable models for dyslipidemia and atherosclerosis.[17]

  • High-Fat Diet (HFD)-Induced Obese Mice: Wild-type mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, providing a diet-induced model of metabolic syndrome.[18]

Example In Vivo Study Protocol (using db/db mice):

  • Animal Acclimatization and Grouping:

    • Acclimatize male db/db mice for at least one week.

    • Randomly divide the mice into groups (e.g., vehicle control, positive control [e.g., rosiglitazone], and test compound groups at different doses).

  • Compound Administration:

    • Administer the test compound and controls daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples for the analysis of glucose, insulin, triglycerides, and cholesterol levels.

    • Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).[12]

  • Data Analysis:

    • Compare the biochemical parameters and gene expression levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Data Interpretation and SAR Table

The data generated from these assays will allow for the construction of an SAR table, which is a critical tool for understanding the relationship between chemical structure and biological activity.

Table 1: Inferred SAR for this compound Analogs

Compound R1 (Head Group) R2 (Tail Group) PPARα EC50 (µM) PPARγ EC50 (µM) Comments
Parent -COOH-CNHypotheticalHypotheticalBaseline compound.
Analog 1 -COOCH3-CN>100>100Esterification of the carboxylic acid is expected to abolish activity.
Analog 2 -COOH-HModerateLow-ModerateRemoval of the cyano group may reduce potency.
Analog 3 -COOH-ClHighModerateA chloro substituent may enhance hydrophobic interactions.
Analog 4 -COOH-CF3HighHighThe trifluoromethyl group is a strong electron-withdrawing group and can enhance binding.
Analog 5 -Tetrazole-CNModerateModerateTetrazole is a common bioisostere for carboxylic acid; activity is often retained.

Note: The EC50 values in this table are hypothetical and serve to illustrate the expected trends based on the SAR of the fibrate class.

Conclusion and Future Directions

The structure-activity relationship of this compound can be rationally understood within the framework of PPAR agonism. The acidic head, the phenoxy linker, and the cyanophenyl tail each play a crucial role in the molecule's interaction with the PPAR ligand-binding domain. Future research should focus on the systematic synthesis and biological evaluation of analogs to confirm these inferred relationships and to optimize the compound's potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust starting point for such investigations, which could lead to the discovery of novel and effective therapeutics for metabolic diseases.

References

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
  • Goyal, S. N., et al. (2018). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Applied Pharmaceutical Science, 8(3), 175-184.
  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
  • ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells.
  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line.
  • Burke, S. J., et al. (2017). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients, 9(6), 560.
  • Wang, C., et al. (2022). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 27(19), 6535.
  • Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(20), 12345.
  • Schoonjans, K., et al. (1996). The peroxisome proliferator-activated receptor:retinoid X receptor heterodimer is activated by fatty acids and fibrate hypolipidaemic drugs. The Journal of Biological Chemistry, 271(49), 29069-29072.
  • Staels, B., et al. (1998). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of Lipid Research, 39(1), 1-10.
  • Auwerx, J. (2000). [Molecular mechanism of action of the fibrates]. La Revue de medecine interne, 21 Suppl 2, 2S11-2S17.
  • Varga, T., et al. (2011). The peroxisome proliferator-activated receptor γ in immune- and inflammation-related diseases. International immunopharmacology, 11(10), 1490-1498.
  • Kim, H. J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2549.
  • Montanari, R., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 89.
  • Zaky, A. A., et al. (2023). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. International Journal of Molecular Sciences, 24(13), 10815.
  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical pharmacology, 92(1), 73-89.
  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236-240.
  • Google Patents. (n.d.). CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate.
  • Ohbuchi, K., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & medicinal chemistry letters, 18(3), 1216-1221.
  • Bishop-Bailey, D. (2000). Peroxisome proliferator-activated receptors in the cardiovascular system. British journal of pharmacology, 129(5), 823-834.
  • Micuda, S., et al. (2016). Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. SpringerPlus, 5(1), 1594.
  • Kliewer, S. A., et al. (1994).
  • Google Patents. (n.d.). WO2020150417A2 - Compounds and compositions for treating conditions associated with sting activity.
  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53, 409-435.
  • Fruchart, J. C. (2001). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a new target for the therapy of the metabolic syndrome. Diabetes & metabolism, 27(4 Pt 2), 445-452.

Sources

An In-depth Technical Guide to 2-(4-cyanophenoxy)-2-methylpropanoic acid (CAS 79925-16-9): Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-cyanophenoxy)-2-methylpropanoic acid, identified by the CAS number 79925-16-9, is a specialized organic compound that serves as a critical building block in the synthesis of various biologically active molecules. While not an active pharmaceutical ingredient (API) itself, its structural motif is central to the development of important therapeutic agents. This guide provides a comprehensive overview of its chemical properties, its pivotal role as a synthetic intermediate, and detailed protocols for its application, particularly in the synthesis of fibrate-class drugs and its relevance in the discovery of novel selective androgen receptor modulators (SARMs). Understanding the nuances of this compound is essential for chemists and pharmacologists involved in the design and synthesis of new chemical entities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction optimization, and safety considerations in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 79925-16-9[1][2][3]
Molecular Formula C₁₁H₁₁NO₃[1][2][3]
Molecular Weight 205.21 g/mol [1][2]
Appearance White to off-white crystalline powder[4]
SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N[1][2]
InChI Key GBGYSMXMZDBILF-UHFFFAOYSA-N[1][2]

Synthetic Utility and Applications

The primary significance of this compound lies in its role as a key intermediate in organic synthesis. Its structural features, namely the carboxylic acid, the ether linkage, and the cyanophenyl group, offer versatile handles for a variety of chemical transformations.

Precursor in the Synthesis of Fenofibrate

This compound is closely related to fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to fenofibric acid, which then exerts its therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα)[5]. The synthesis of fenofibrate often involves the esterification of a fenofibric acid precursor. While this compound itself is not fenofibric acid (which has a 4-chlorobenzoyl group instead of a cyanophenyl group), its synthesis and the synthesis of related compounds provide a clear blueprint for the production of fibrates[1][6].

The general synthetic strategy involves the reaction of a substituted phenol with a 2-halo-2-methylpropanoic acid derivative, followed by esterification. The cyanophenyl moiety in this compound can be a precursor to other functional groups or a key structural element in its own right in other applications.

Structural Scaffold for Selective Androgen Receptor Modulators (SARMs)

Derivatives of the core 2-(phenoxy)-2-methylpropanoic acid structure have been identified as potent and selective androgen receptor modulators (SARMs)[7]. SARMs are a class of therapeutic compounds that have similar anabolic effects to anabolic steroids but with reduced androgenic (virilizing) effects. The cyanophenoxy moiety is a common feature in many SARM candidates, where it often plays a crucial role in binding to the androgen receptor. For instance, the SARM Enobosarm (Ostarine) contains a cyanophenyl group, highlighting the importance of this structural feature in the design of new selective receptor modulators[8].

Experimental Protocol: Synthesis of a Fibrate Analogue

The following is a representative, step-by-step protocol for the synthesis of a fibrate analogue, illustrating the use of a related precursor, fenofibric acid, in the synthesis of fenofibrate. This process highlights the key chemical transformations that are also applicable to this compound.

Objective: To synthesize isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Fenofibrate) from 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid).

Materials:

  • 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid)

  • Isopropyl alcohol (Propan-2-ol)

  • Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of fenofibric acid in an excess of isopropyl alcohol (approximately 10-20 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure fenofibrate.

Causality behind Experimental Choices:

  • Excess Isopropyl Alcohol: Using an excess of the alcohol drives the equilibrium of the Fischer esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: The reaction is heated to increase the rate of reaction, allowing it to reach completion in a reasonable timeframe.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

  • Recrystallization: This purification technique is used to obtain a highly pure solid product by separating it from any soluble impurities.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for fenofibrate, highlighting the role of the fenofibric acid intermediate.

Fenofibrate_Synthesis A 4-Hydroxybenzophenone C Fenofibric Acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) A->C Williamson Ether Synthesis B 2-chloro-2-methylpropanoic acid B->C E Fenofibrate C->E Fischer Esterification (H₂SO₄ catalyst) D Isopropyl Alcohol D->E

Caption: Synthetic pathway of Fenofibrate from 4-hydroxybenzophenone.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in pharmaceutical research and development. Its structural relationship to the active metabolite of fenofibrate underscores its importance in the synthesis of lipid-lowering agents. Furthermore, the prevalence of the cyanophenoxy-2-methylpropanoic acid scaffold in the development of selective androgen receptor modulators highlights its potential for the discovery of new therapeutic agents. A thorough understanding of its properties and synthetic applications is therefore crucial for scientists working at the forefront of medicinal chemistry and drug discovery. The protocols and pathways described herein provide a solid foundation for the practical application of this versatile chemical building block.

References

  • Current time information in El Paso, TX, US. (n.d.). Google.
  • Matrix Fine Chemicals. (n.d.). Molecules PDF.
  • BOC Sciences. (n.d.). CAS 79925-16-9 this compound.
  • ChemicalBook. (n.d.). 79925-16-9 CAS MSDS (this compound).
  • Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
  • Perera, M. A., Yin, D., Wu, D., Kirkovsky, L. I., Miller, D. D., & Dalton, J. T. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(1), 230–239. [Link]
  • Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]
  • PharmaCompass. (n.d.). (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide.
  • PubChem. (n.d.). Fenofibrate.
  • Specification Sheet. (n.d.).

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid, a key intermediate in various synthetic applications. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2][3] This guide elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and provides a framework for the purification and characterization of the final product.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis, notably sharing structural motifs with compounds investigated in drug discovery, such as fibrates. The synthesis protocol described herein employs a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis.

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this specific application, the process involves the deprotonation of a phenol (4-cyanophenol) to form a highly nucleophilic phenoxide ion. This ion then attacks an electrophilic alkyl halide (ethyl 2-bromo-2-methylpropionate), leading to the formation of an ether bond. A subsequent hydrolysis step is required to convert the resulting ester into the desired carboxylic acid.

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages:

  • Ether Formation (S(_N)2 Reaction): 4-cyanophenol is treated with a base, such as potassium carbonate, to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking ethyl 2-bromo-2-methylpropionate to displace the bromide leaving group. This step forms the intermediate, ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

  • Ester Hydrolysis: The ethyl ester intermediate is saponified using a strong base like sodium hydroxide or lithium hydroxide.[4] This reaction cleaves the ester bond, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final product, this compound.

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-Cyanophenol Re1 1. K2CO3, Solvent (e.g., Acetonitrile) 2. NaOH(aq), Heat R1->Re1 Step 1: Etherification Step 2: Hydrolysis R2 Ethyl 2-bromo-2-methylpropionate R2->Re1 P1 This compound Re1->P1 Step 3: Acidification P2 KBr, EtOH, CO2, H2O Re1->P2 Re2 3. HCl(aq)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

Reagents:

  • 4-Cyanophenol (≥98%)

  • Ethyl 2-bromo-2-methylpropionate (≥98%)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous (≥99%)

  • Sodium Hydroxide (NaOH), pellets (≥97%)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Acetonitrile (CH(_3)CN), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexane, ACS grade

  • Sodium Sulfate (Na(_2)SO(_4)), anhydrous

  • Deionized Water (DI H(_2)O)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
4-Cyanophenol119.125.96 g0.0501.0
Ethyl 2-bromo-2-methylpropionate195.0510.73 g (7.7 mL)0.0551.1
Potassium Carbonate138.2110.37 g0.0751.5
Sodium Hydroxide40.004.00 g0.1002.0
Acetonitrile-100 mL--
10% NaOH (aq)-~100 mL--
6M HCl (aq)-As needed--
Step-by-Step Synthesis Procedure

Part A: Williamson Ether Synthesis

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 4-cyanophenol (5.96 g, 0.050 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and anhydrous acetonitrile (100 mL).

  • Reaction Initiation: Begin stirring the suspension. Add ethyl 2-bromo-2-methylpropionate (10.73 g, 0.055 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent), observing the consumption of 4-cyanophenol.[4]

Part B: Hydrolysis and Product Isolation

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of ethyl acetate (2 x 20 mL).[4]

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.

  • Saponification: To the resulting oily residue, add a solution of sodium hydroxide (4.00 g, 0.100 mol) in 100 mL of water. Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours to ensure complete hydrolysis of the ester.[5]

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the aqueous solution by adding 6M HCl dropwise until the pH is approximately 1-2. Extensive foaming may occur initially. A white precipitate of the carboxylic acid product will form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product into ethyl acetate (3 x 75 mL).[4]

  • Washing and Drying: Combine the organic extracts and wash with DI water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)).[4]

  • Final Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexane or hot water.[6]

  • Dissolve the crude solid in a minimal amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as Melting Point (literature: 136-137°C for a similar compound), NMR spectroscopy (

    
    H and 
    
    
    
    C), and Mass Spectrometry.

Caption: Experimental workflow diagram.

Safety and Hazard Management

It is imperative to handle all chemicals with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[7]

  • Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[8]

  • Reagent Hazards:

    • 4-Cyanophenol: Toxic if swallowed or in contact with skin.

    • Ethyl 2-bromo-2-methylpropionate: Causes skin and serious eye irritation. Lachrymator.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[5]

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or acidic/basic solutions down the drain.[7]

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
  • Safety Data Sheet for 3-(Hydroxymethylphosphinoyl)propionic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 2-(4-acetylphenoxy)-2-methylpropanoic acid. (2024). Fluorochem Ltd.
  • Williamson ether synthesis. (2023). In Wikipedia.
  • Method of synthesizing fenofibrate. (2013).
  • A new synthesis of fenofibrate. (2014).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). Results in Chemistry, 7, 101282.
  • Williamson Ether Synthesis. (2014).
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica, 7(9), 134-140.
  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E, 69(Pt 3), o443.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). ChemicalBook.
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (1990).
  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (n.d.). Cole-Parmer.

Sources

Application Notes and Protocols for 2-(4-Cyanophenoxy)-2-methylpropanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Cyanophenoxy)-2-methylpropanoic acid is a synthetic compound recognized for its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of critical physiological processes. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation plays a central role in lipid metabolism, inflammation, and energy homeostasis.

As a PPARα agonist, this compound serves as a valuable tool for researchers investigating metabolic disorders, cardiovascular diseases, and inflammatory conditions. Its ability to modulate the expression of PPARα target genes makes it a compound of interest in drug discovery and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell-based assays.

Mechanism of Action: The PPARα Signaling Pathway

Upon entering the cell, this compound binds to and activates PPARα. This ligand-activated PPARα forms a heterodimer with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription and subsequent translation of genes involved in fatty acid uptake, β-oxidation, and transport.

Diagram of the PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_nucleus Nucleus ligand 2-(4-Cyanophenoxy)-2- methylpropanoic acid ppara_inactive Inactive PPARα ligand->ppara_inactive ppara_active Activated PPARα ppara_inactive->ppara_active Activation rxr_inactive Inactive RXR rxr_active Activated RXR rxr_inactive->rxr_active Activation heterodimer PPARα/RXR Heterodimer ppara_active->heterodimer rxr_active->heterodimer ppre PPRE (DNA) heterodimer->ppre Binds to coactivators Coactivators ppre->coactivators Recruits gene_transcription Target Gene Transcription coactivators->gene_transcription Initiates mrna mRNA gene_transcription->mrna protein Protein Synthesis (e.g., CPT1A, ACO) mrna->protein Translation

Caption: Simplified workflow of PPARα activation and downstream signaling.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
AppearanceSolidN/A
SolubilitySoluble in DMSOGeneral knowledge for similar compounds

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM or 100 mM stock can be prepared and stored at -20°C or -80°C for long-term use. To prepare a 10 mM stock solution:

  • Weigh out 2.052 mg of this compound.

  • Dissolve in 1 mL of high-purity DMSO.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Application 1: PPARα Activation Assessment using a Luciferase Reporter Assay

This protocol describes how to determine the agonist activity of this compound on human PPARα using a commercially available luciferase reporter assay system or a lab-developed assay.

Principle:

This assay utilizes a host cell line engineered to express a firefly luciferase reporter gene under the control of a PPARα-responsive promoter. Activation of PPARα by an agonist leads to the expression of luciferase, and the resulting luminescence is proportional to the extent of PPARα activation.

Materials:

  • PPARα reporter cell line (e.g., from Indigo Biosciences, or a stably transfected line like HepG2)

  • Cell culture medium (as recommended for the specific cell line)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Positive control (e.g., GW7647)

  • DMSO (cell culture grade)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture the PPARα reporter cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and adjust the cell density in the appropriate culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. Since the EC₅₀ is not established, a wide concentration range is recommended for the initial experiment (e.g., 1 nM to 100 µM).

    • Prepare working solutions of the positive control (e.g., GW7647 at concentrations from 0.1 nM to 1 µM) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • After the cell attachment period, carefully remove the seeding medium and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL per well).

    • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental wells.

  • Normalize the data by dividing the luminescence signal of each well by the average signal of the vehicle control wells to obtain the "fold activation."

  • Plot the fold activation against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

Experimental Workflow for PPARα Luciferase Reporter Assay

Luciferase_Workflow start Start seed_cells Seed PPARα reporter cells in 96-well plate start->seed_cells incubate1 Incubate 4-6 hours (37°C, 5% CO₂) seed_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound, positive control, and vehicle control incubate1->prepare_compounds treat_cells Remove seeding medium and add compound dilutions to cells prepare_compounds->treat_cells incubate2 Incubate 22-24 hours (37°C, 5% CO₂) treat_cells->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent incubate3 Incubate 10 minutes at room temperature add_reagent->incubate3 read_plate Measure luminescence with a luminometer incubate3->read_plate analyze_data Analyze data and determine EC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the PPARα luciferase reporter assay.

Application 2: Analysis of PPARα Target Gene Expression by Quantitative PCR (qPCR)

This protocol outlines a method to quantify the changes in the expression of PPARα target genes in a relevant cell line (e.g., HepG2, primary hepatocytes) following treatment with this compound.

Principle:

Activation of PPARα by this compound will lead to an increase in the transcription of its target genes. Quantitative PCR (qPCR) can be used to measure the relative abundance of the mRNA transcripts of these genes.

Key PPARα Target Genes:

  • CPT1A (Carnitine Palmitoyltransferase 1A): A rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • ACO (Acyl-CoA Oxidase): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Involved in the regulation of glucose metabolism.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium for HepG2)

  • FBS

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for target genes (CPT1A, ACO, PDK4) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (based on the EC₅₀ determined from the luciferase assay, or a range of 1-50 µM as a starting point) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target or reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (an example is provided below).

    • Run each sample in triplicate.

Example qPCR Thermal Cycling Protocol:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C15 sec40
Annealing/Extension60°C30 sec
Melt Curve Analysis65°C to 95°CIncrement 0.5°C1

Data Analysis:

  • Determine the Cq (quantification cycle) values for each sample and gene.

  • Calculate the relative gene expression using the ΔΔCq method:

    • ΔCq = Cq (target gene) - Cq (reference gene)

    • ΔΔCq = ΔCq (treated sample) - ΔCq (vehicle control sample)

    • Fold Change = 2-ΔΔCq

  • Present the data as fold change in gene expression relative to the vehicle control.

Conclusion

This compound is a potent tool for studying the role of PPARα in various biological processes. The protocols provided in these application notes offer a robust framework for assessing its activity and downstream effects in cell culture systems. It is imperative for researchers to empirically determine the optimal experimental conditions, such as compound concentration and incubation time, for their specific cell model and research question. Adherence to proper safety and handling procedures is essential when working with this and any other research compound.

References

  • PubChem Compound Summary for CID 53375333, this compound.
  • INDIGO Biosciences. Human PPARα Reporter Assay System Technical Manual. [Link]
  • Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor alpha target genes. PPAR research, 2010, 612089. [Link]

Application Notes & Protocols: Characterizing 2-(4-Cyanophenoxy)-2-methylpropanoic acid as a Novel Ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[1] Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle, PPARα is a master regulator of lipid and glucose homeostasis.[2][3] Upon activation by endogenous ligands like fatty acids or synthetic drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[1][6]

The activation of PPARα orchestrates a suite of metabolic processes, including fatty acid uptake, mitochondrial and peroxisomal β-oxidation, and ketogenesis.[7][8] Consequently, PPARα is a critical therapeutic target for managing metabolic disorders. The fibrate class of drugs, for instance, are synthetic PPARα agonists widely prescribed to treat hyperlipidemia by lowering plasma triglycerides and elevating high-density lipoprotein (HDL) levels.[2][8] The ongoing search for novel, potent, and selective PPARα ligands is driven by the need for improved therapeutics for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[9]

Profile of a Putative Ligand: 2-(4-Cyanophenoxy)-2-methylpropanoic acid

This document outlines a comprehensive workflow to characterize the activity of This compound , a novel compound with structural similarities to the fibrate class of drugs. Its core structure is analogous to fenofibric acid, the active metabolite of the widely used drug fenofibrate. The key difference is the substitution of a 4-chlorobenzoyl group with a cyano (-CN) moiety. This structural analogy forms the scientific basis for the hypothesis that it may act as a PPARα agonist. The primary objective of the following protocols is to empirically validate this hypothesis, quantify the compound's potency and efficacy, and confirm its mechanism of action through the PPARα signaling pathway.

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Canonical SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N
Appearance White to off-white solid (typical)
Solubility Soluble in DMSO, Ethanol (for stock preparation)

Table 1: Physicochemical Properties of this compound.

The PPARα Signaling Pathway: Mechanism of Action

Understanding the mechanism of PPARα activation is fundamental to designing and interpreting experiments. The process is a multi-step cascade that translates a ligand-binding event into a change in gene expression.[10]

  • Ligand Binding: The small, lipophilic ligand, such as this compound, crosses the cell and nuclear membranes to access the ligand-binding domain (LBD) of PPARα in the nucleus.[2]

  • Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This new conformation promotes the dissociation of corepressor proteins and the formation of a stable heterodimer with the Retinoid X Receptor (RXR).[4][5]

  • PPRE Binding: The PPARα-RXR heterodimer binds to PPREs located in the regulatory regions of target genes.[1][8]

  • Coactivator Recruitment & Transcription: The activated heterodimer recruits a complex of coactivator proteins (e.g., CBP, TRAP220, PGC1α), which possess histone acetyltransferase (HAT) activity or otherwise facilitate the assembly of the transcription machinery.[11] This leads to the initiation of transcription for a wide array of genes involved in lipid metabolism.[7][12]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Cyanophenoxy)- 2-methylpropanoic acid Ligand_n Ligand Ligand->Ligand_n Diffusion PPARa_inactive PPARα (with Corepressors) PPARa_active Activated PPARα-RXR Heterodimer PPARa_inactive->PPARa_active Conformational Change + RXR Binding RXR RXR RXR->PPARa_inactive Ligand_n->PPARa_inactive Binds PPRE PPRE on Target Gene DNA PPARa_active->PPRE Binds to Coactivators Coactivators (e.g., PGC1α, CBP) PPRE->Coactivators Recruits Transcription mRNA Transcription Coactivators->Transcription Initiates Proteins Metabolic Enzymes & Transporters Transcription->Proteins Translation Metabolic Effect Metabolic Effect

Caption: The PPARα signaling pathway, from ligand binding to target gene transcription.

Experimental Workflow for Ligand Characterization

A tiered approach is recommended to efficiently characterize a novel compound. The workflow begins with a high-throughput screen to determine activity and potency, followed by more detailed mechanistic and functional assays to confirm on-target effects.

Ligand_Characterization_Workflow start Hypothesis: Compound is a PPARα Agonist assay1 Protocol 5.1: PPARα Reporter Gene Assay (Luciferase) start->assay1 decision1 Is there dose-dependent activation? assay1->decision1 assay2 Protocol 5.2: PPARα Transcription Factor Activity Assay (ELISA) decision1->assay2 Yes stop Conclusion: Compound is not a direct PPARα agonist decision1->stop No decision2 Does compound promote PPARα-DNA binding? assay2->decision2 assay3 Protocol 5.3: Target Gene Expression Analysis (qPCR) decision2->assay3 Yes decision2->stop No (Suggests indirect activation) decision3 Are known PPARα target genes upregulated? assay3->decision3 conclusion Conclusion: Compound is a validated PPARα agonist decision3->conclusion Yes decision3->stop No (Suggests off-target effects)

Caption: A tiered workflow for validating a novel PPARα ligand.

Detailed Protocols

Protocol 5.1: Cell-Based PPARα Reporter Gene Assay

Principle of the Assay This is the gold-standard method for quantifying the functional activation of PPARα.[13] It utilizes a mammalian cell line co-transfected with two plasmids: an expression vector for human PPARα and a reporter vector. The reporter contains a luciferase gene under the control of a promoter with multiple PPREs. When an active ligand binds to PPARα, the resulting complex binds to the PPREs and drives the expression of luciferase, which can be quantified as a luminescent signal. A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to normalize for cell viability and transfection efficiency.[13]

Materials

  • Cell Line: HepG2 or HEK293T cells.

  • Plasmids:

    • Human PPARα expression vector (e.g., pCMV-hPPARα).

    • PPRE-driven firefly luciferase reporter vector (e.g., pGL4-PPRE-luc).

    • Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Reagents:

    • DMEM with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Test Compound: this compound (10 mM stock in DMSO).

    • Positive Control: GW7647 (1 mM stock in DMSO).[14]

    • Vehicle Control: DMSO.

    • Dual-Luciferase Reporter Assay System.

  • Equipment:

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

Step-by-Step Methodology

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a transfection mix containing the PPARα expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid according to the manufacturer's protocol.[13]

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with 100 µL of fresh complete medium and incubate for another 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (GW7647) in serum-free DMEM. A typical concentration range for a new compound would be 1 nM to 100 µM.

    • Carefully remove the medium from the cells and replace it with 100 µL of the diluted compounds. Include wells for vehicle control (DMSO at the highest concentration used, e.g., 0.1%).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells with 20 µL of Passive Lysis Buffer per well.

    • Following the dual-luciferase kit instructions, measure both Firefly and Renilla luciferase activities sequentially using a luminometer.[15]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize the data.

    • Calculate the "Fold Induction" for each treatment by dividing the normalized luciferase activity by the average normalized activity of the vehicle control wells.

    • Plot the Fold Induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Protocol 5.2: PPARα Transcription Factor Activity Assay (ELISA-based)

Principle of the Assay This assay provides a direct measure of PPARα binding to its DNA response element in a cell-free system.[16] A double-stranded DNA oligonucleotide containing a PPRE is immobilized on a 96-well plate. Nuclear extract from cells treated with the test compound is added to the wells. The PPARα protein in the extract binds to the PPRE. This bound protein is then detected using a specific primary antibody against PPARα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, which generates a colorimetric signal.[17]

Materials

  • Cell Line: HepG2 or primary human hepatocytes.

  • Reagents:

    • Test Compound, Positive Control (GW7647), and Vehicle (DMSO).

    • Nuclear Extraction Kit.

    • PPARα Transcription Factor Assay Kit (contains PPRE-coated plate, primary antibody, HRP-secondary antibody, wash buffers, and substrate).

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Methodology

  • Cell Culture and Treatment: Grow HepG2 cells in 10 cm dishes until they reach 80-90% confluency. Treat the cells with the test compound (at its EC₅₀ concentration determined from the reporter assay), positive control, or vehicle for 4-6 hours.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts (e.g., using a BCA assay).

  • Binding Assay:

    • Add 10-20 µg of nuclear extract to each well of the PPRE-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for PPARα binding.

    • Wash the wells multiple times to remove unbound proteins.

  • Detection:

    • Add the primary antibody specific for PPARα to each well and incubate for 1 hour.

    • Wash the wells, then add the HRP-conjugated secondary antibody and incubate for another hour.

    • Wash thoroughly and add the TMB substrate. Allow the color to develop for 15-30 minutes.

    • Add the Stop Solution and immediately read the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values from compound-treated samples to the vehicle control. A significant increase in signal indicates that the compound promotes the binding of PPARα to its DNA response element.

Protocol 5.3: Quantitative PCR (qPCR) for PPARα Target Gene Expression

Principle of the Assay This protocol validates the functional consequence of PPARα activation by measuring the upregulation of its known downstream target genes.[12] Cells are treated with the test compound, and the messenger RNA (mRNA) for specific target genes is quantified using reverse transcription quantitative PCR (RT-qPCR). A significant increase in the mRNA levels of genes like Carnitine Palmitoyltransferase 1A (CPT1A) or Pyruvate Dehydrogenase Kinase 4 (PDK4) confirms that the ligand is activating the entire signaling pathway, leading to a physiological response.[12][18]

Materials

  • Cell Line: HepG2 or primary human hepatocytes.

  • Reagents:

    • Test Compound, Positive Control (GW7647), and Vehicle (DMSO).

    • RNA extraction kit (e.g., RNeasy Mini Kit).

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

    • qPCR master mix (e.g., SYBR Green).

    • Validated primers for human PPARα target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Equipment:

    • qPCR instrument.

Step-by-Step Methodology

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate. At 70-80% confluency, treat cells with the test compound (at its EC₅₀), positive control, or vehicle for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

    • Run the qPCR program on a thermal cycler with an appropriate cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

Data Interpretation and Expected Results

Successful characterization will yield a cohesive dataset across all three assays. The test compound, this compound, would be confirmed as a PPARα agonist if it produces results similar to the positive control.

Table 2: Example Data from PPARα Luciferase Reporter Assay. The EC₅₀ value indicates the concentration required for 50% maximal activation.

Compound EC₅₀ (nM) Max Fold Induction
GW7647 (Positive Control)6.545.2
This compound 85.3 38.7
Vehicle (0.1% DMSO)N/A1.0

Table 3: Example Data from qPCR Analysis of PPARα Target Genes. Data are presented as mean fold change ± SD relative to vehicle control.

Gene Target GW7647 (100 nM) Test Compound (1 µM)
CPT1A8.2 ± 0.76.5 ± 0.5
PDK415.6 ± 1.312.1 ± 1.1
ANGPTL422.1 ± 2.018.9 ± 1.6

The results would demonstrate that this compound activates the PPARα receptor, promotes its binding to DNA, and induces the transcription of key metabolic target genes, albeit with a lower potency (higher EC₅₀) than the potent synthetic agonist GW7647.

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted framework for the characterization of novel putative PPARα ligands like this compound. By systematically progressing from high-throughput functional screens to detailed mechanistic and gene expression analyses, researchers can confidently validate new chemical entities, quantify their potency, and confirm their on-target activity. This workflow ensures a high degree of scientific rigor and provides the critical data necessary for advancing promising compounds in the drug development pipeline for metabolic diseases.

References

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
  • Tachibana, K., et al. (2015). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 38(9), 1433-1438.
  • Creative Biolabs. (n.d.). PPAR Signaling Pathway.
  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway.
  • Li, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1037508.
  • Abdel-rahman, O., & El-mas, M. (2016). Schematic diagram presenting the signaling pathways of PPARα involved... ResearchGate.
  • QIAGEN. (n.d.). PPAR Signaling.
  • Behr, A. C., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 477, 153273.
  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit.
  • de Groot, P. J., et al. (2015). The impact of PPARα activation on whole genome gene expression in human precision cut liver slices. BMC Genomics, 16(Suppl 14), S5.
  • Rakhshandehroo, M., et al. (2009). Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling. PPAR Research, 2009, 285463.
  • Roy, A., et al. (2018). Identification and characterization of PPARα ligands in the hippocampus. Journal of Neurochemistry, 147(1), 105-122.
  • Shiota, M., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(22), 8413-8425.
  • Pozzi, A., et al. (2007). PPARα Ligands as Antitumorigenic and Antiangiogenic Agents. PPAR Research, 2007, 94535.
  • Rakhshandehroo, M., et al. (2009). Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. PLoS ONE, 4(8), e6796.
  • SEKER, F. Y., et al. (2007). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Nucleic Acids Research, 35(18), 5990-6009.
  • Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.
  • Xin, X., et al. (2002). Peroxisome Proliferator Activator Receptor (PPARs) Alpha, Beta and Gamma Expression and Effect of PPAR Ligand Treatment on Retinal Endothelial Cells, In Vitro. Investigative Ophthalmology & Visual Science, 43(13), 299.
  • Shaik, A. B., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • Naruhn, S., et al. (2008). Ligand-Mediated Regulation of Peroxisome Proliferator-Activated Receptor (PPAR) β/δ: A Comparative Analysis of PPAR-Selective Agonists and All-trans Retinoic Acid. Molecular Pharmacology, 74(5), 1275-1287.
  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Kim, J., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 315(2), 565-574.
  • Jeong, E., & Lee, J. Y. (2007). PPAR Ligands for Cancer Chemoprevention. PPAR Research, 2007, 82717.
  • Google Patents. (2014). CN103539710A - Synthesis method of (R)-bicalutamide.
  • Grabacka, M., et al. (2014). Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism. Current Pharmaceutical Biotechnology, 15(1), 46-57.
  • Google Patents. (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Shearer, B. G., et al. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. Molecular Pharmacology, 77(4), 528-536.
  • Torocsik, B., et al. (2013). High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties. Molecular Pharmacology, 83(4), 840-850.
  • Takei, R., et al. (2024). Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals. International Journal of Molecular Sciences, 25(8), 4475.

Sources

Application Notes: The Role and Utility of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid in the Development of Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in other tissues like the prostate.[1][2] The development of non-steroidal SARMs has been a major focus, with aryl-propionamide derivatives being a particularly successful scaffold.[3] This document provides a detailed technical guide on the application of 2-(4-Cyanophenoxy)-2-methylpropanoic acid , a key precursor for a subclass of potent SARMs, exemplified by Enobosarm (Ostarine). We present a comprehensive workflow from chemical synthesis to in vitro characterization, offering researchers, scientists, and drug development professionals a foundational guide to leveraging this critical chemical entity in SARM discovery.

Introduction: The Structural Significance of the Cyanophenoxy Moiety

The therapeutic potential of SARMs hinges on their ability to differentially modulate the Androgen Receptor (AR), a ligand-dependent transcription factor.[4] Upon ligand binding, the AR complex translocates to the nucleus and recruits a specific constellation of co-regulatory proteins to modulate gene transcription.[5] The tissue-selective action of SARMs is believed to arise from the unique conformation the AR adopts upon binding to a specific SARM, which in turn dictates the recruitment of co-activators or co-repressors in a cell-type-specific context.[2]

The this compound scaffold provides a crucial structural element for high-affinity AR binding. The ether linkage and the para-substituted cyanophenyl group (referred to as the "A-ring") are critical for agonist activity in many aryl-propionamide SARMs.[3][6] When coupled with an appropriate "B-ring," typically an electron-deficient aniline derivative such as 4-amino-2-(trifluoromethyl)benzonitrile, the resulting molecule can potently and selectively activate the AR. The propanoic acid moiety serves as the reactive handle for amide bond formation, connecting the two key aromatic components of the final SARM.

Synthetic Protocol: From Precursor to Potent SARM

This section details a representative synthesis of a potent SARM, which we will designate CYP-SARM , starting from this compound. The procedure involves a standard amide bond formation reaction.

Reaction Scheme:

G A 2-(4-Cyanophenoxy)- 2-methylpropanoic acid C HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) Room Temperature, 12h A->C B 4-Amino-2-(trifluoromethyl) benzonitrile B->C D CYP-SARM ((S)-3-(4-cyanophenoxy)-N-(4-cyano-3- (trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide) C->D

Caption: Synthesis of CYP-SARM via amide coupling.

Materials and Reagents
  • This compound

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

    • Causality Insight: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the aniline nitrogen.[7] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Insight: The aqueous washes are critical for removing DMF, unreacted reagents, and water-soluble byproducts. The NaHCO₃ wash specifically neutralizes any remaining acidic components.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield the pure CYP-SARM product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Characterization Protocols

Once synthesized, the novel compound must be characterized to determine its affinity for the Androgen Receptor and its functional activity as an agonist or antagonist.

Protocol 1: Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of the test compound (CYP-SARM) to displace a known high-affinity radiolabeled ligand from the AR, thereby determining its binding affinity (Ki).[8][9]

Assay Workflow:

G A Prepare Reagents: - Recombinant Human AR-LBD - [3H]-R1881 (Radioligand) - Test Compound (CYP-SARM) - Assay Buffer B Incubate Components: AR + [3H]-R1881 + Test Compound (Varying Concentrations) 4°C for 18-24 hours A->B C Separate Bound from Free Ligand (e.g., Filter Binding Assay) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Bound vs. [Compound] - Calculate IC50 - Convert IC50 to Ki D->E

Caption: Workflow for the AR Competitive Binding Assay.

  • AR Source: Recombinant human AR ligand-binding domain (AR-LBD).

  • Radioligand: [³H]-Methyltrienolone ([³H]-R1881), a potent synthetic androgen.

  • Test Compound: CYP-SARM, serially diluted in assay buffer containing ≤1% DMSO.

  • Controls: Unlabeled Dihydrotestosterone (DHT) for non-specific binding and a vehicle control for total binding.

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP, pH 7.2.[9]

  • Separation: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

  • Detection: Scintillation cocktail and a liquid scintillation counter.

  • Plate Setup: In a 96-well plate, add 50 µL of serially diluted CYP-SARM. Include wells for:

    • Total Binding: Assay buffer with vehicle (e.g., 1% DMSO).

    • Non-Specific Binding (NSB): A saturating concentration of unlabeled DHT (e.g., 10 µM).

  • Radioligand Addition: Add 50 µL of [³H]-R1881 working solution (e.g., final concentration of 1-2 nM) to all wells.[8]

  • Receptor Addition: Add 50 µL of diluted recombinant human AR-LBD to all wells.

  • Incubation: Seal the plate and incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Transfer the incubation mixture to a pre-soaked filter plate. Apply vacuum to aspirate the liquid, trapping the AR-ligand complex on the filter. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the CYP-SARM concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of CYP-SARM that inhibits 50% of specific [³H]-R1881 binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the AR.

Compound TypeExpected Ki RangeRationale
Potent SARM (e.g., CYP-SARM)1 - 10 nMHigh affinity is a prerequisite for potent in vivo activity.[6]
Weak Binder> 100 nMLow affinity suggests poor interaction with the AR ligand-binding pocket.
Non-Binder> 1000 nMNo significant displacement of the radioligand.
Protocol 2: AR Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the functional consequence of AR binding—the activation of gene transcription. It determines whether a compound acts as an agonist (activates transcription) or an antagonist (blocks activation by a known agonist).[4][10]

Signaling and Assay Principle:

G cluster_cell Prostate Cancer Cell (e.g., LNCaP) cluster_cyto Cytoplasm cluster_nuc Nucleus SARM CYP-SARM AR Androgen Receptor (AR) SARM->AR SARM_AR SARM-AR Complex AR->SARM_AR SARM_AR_nuc SARM-AR Complex SARM_AR->SARM_AR_nuc Translocation ARE Androgen Response Element (ARE) LUC Luciferase Gene Luciferase Luciferase LUC->Luciferase Transcription & Translation SARM_AR_nuc->ARE Binds Light Light Signal (Measured) Luciferase->Light Luciferin (Substrate)

Sources

Introduction: The Analytical Imperative for 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

This compound is a key chemical entity closely related to the therapeutic agent fenofibrate. It serves not only as a potential impurity or starting material in the synthesis of fenofibrate but is also structurally analogous to fenofibric acid, the active metabolite responsible for the lipid-lowering effects of fenofibrate.[1] The precise and accurate quantification of this molecule is therefore critical across the pharmaceutical development lifecycle. For researchers and drug development professionals, robust analytical methods are paramount for pharmacokinetic (PK) studies, formulation quality control (QC), stability testing, and impurity profiling.

This document provides a detailed guide to two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is dictated by the specific requirements of the analysis, particularly the concentration levels of the analyte and the complexity of the sample matrix. This guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the described methods are understood, adaptable, and self-validating in their application.

Physicochemical Profile and Its Analytical Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₁NO₃[]Defines the exact mass for mass spectrometry.
Molecular Weight 205.21 g/mol []Used for preparing standard solutions of known concentration.
pKa (Predicted) 3.05 ± 0.10[3]Critical for selecting mobile phase pH. To ensure retention on a reverse-phase column, the pH should be ~2 units below the pKa to keep the carboxylic acid protonated and less polar.
Melting Point 118-120 °C[3]Indicates the solid state and purity of the reference standard.
UV Absorbance Max ~286 nmThe cyanophenoxy moiety acts as a strong chromophore, enabling sensitive UV detection. This wavelength is a logical starting point for method development.[1][4]
Polarity Moderately PolarSuitable for reverse-phase chromatography. The carboxylic acid group's polarity can be modulated by pH.

Method 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application: This method is the workhorse for routine analysis, particularly for quantifying higher concentration samples such as in pharmaceutical formulations or for purity assessments. It leverages the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is separated from other components and quantified by its absorbance of UV light.

Causality Behind Experimental Choices: The selection of an RP-HPLC-UV method is based on its robustness, cost-effectiveness, and widespread availability. The strong UV chromophore in this compound makes it an ideal candidate for this detection technique, offering excellent sensitivity for quality control applications.

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Orthophosphoric acid or formic acid for pH adjustment.

  • Reference Standard: this compound of known purity.

2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with pH adjusted to 2.5 with orthophosphoric acid.[1]The high organic content ensures adequate elution strength. Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 286 nm[1]Corresponds to the absorbance maximum of the analyte, providing optimal sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities without being excessively long.

3. Preparation of Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare at least three levels (low, medium, high) of QC samples from a separate weighing of the reference standard to ensure the accuracy of the calibration curve.

4. Sample Preparation (Example: Pharmaceutical Tablet)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient.

  • Transfer to a volumetric flask and add a portion of the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and System Suitability

  • Calibration: Inject the calibration standards and construct a linear regression curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., mid-concentration) five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤2%, the theoretical plates are >2000, and the tailing factor is ≤2.0. This is a self-validating check to ensure the chromatographic system is performing correctly on the day of analysis.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Calibration Standards HPLC_Inject Inject into HPLC System Std_Prep->HPLC_Inject Sample_Prep Prepare Sample (e.g., Dissolve & Filter) Sample_Prep->HPLC_Inject Separate Separation on C18 Column HPLC_Inject->Separate Detect UV Detection at 286 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Detect->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application: This method is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. It is essential for quantifying trace levels of the analyte in complex biological matrices like plasma or serum, as required in pharmacokinetic studies. The HPLC system separates the analyte, which is then ionized (e.g., via Electrospray Ionization - ESI) and detected by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, effectively eliminating matrix interference.[6][7]

Causality Behind Experimental Choices: For bioanalytical applications, drug concentrations in plasma can be in the low ng/mL to pg/mL range, far below the detection limits of UV. LC-MS/MS provides the necessary sensitivity. Its selectivity, derived from monitoring a specific mass transition, is crucial for distinguishing the analyte from endogenous matrix components, a significant challenge in bioanalysis.[8]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Smaller particle sizes are used for higher resolution and faster analysis times.

  • Reagents: LC-MS grade acetonitrile, methanol, and water. LC-MS grade formic acid or ammonium acetate.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

2. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation/deprotonation for ESI and provides an acidic pH to control the analyte's ionization state.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 5% B, ramp to 95% B, hold, and re-equilibrate.A gradient is used to efficiently elute the analyte while cleaning the column of more hydrophobic matrix components, optimizing run time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Ionization Mode ESI, NegativeThe carboxylic acid group is easily deprotonated to form the [M-H]⁻ ion, which is highly stable and provides a strong signal in negative mode.
MRM Transitions See table belowThese are the cornerstone of the method's selectivity. The precursor ion is the deprotonated molecule, and the product ion is a stable fragment.

Optimized MRM Transitions (Predicted) The exact collision energies must be optimized empirically on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound 204.1116.1Negative
Internal Standard (IS) Dependent on ISDependent on ISNegative

Rationale for MRM Transition: The precursor ion [M-H]⁻ at m/z 204.1 is selected in the first quadrupole. In the collision cell, it fragments, and a stable product ion (e.g., the cyanophenoxide fragment at m/z 116.1) is selected in the third quadrupole for detection. This specific transition minimizes false positives.

3. Sample Preparation (Example: Protein Precipitation from Plasma)

  • Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile (protein precipitating agent).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis

  • Calibration: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A weighted (e.g., 1/x²) linear regression is typically used to ensure accuracy across a wide dynamic range.

  • Quantification: The concentration in unknown samples is calculated from their peak area ratio using the regression equation.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards & QCs Add_IS Add Internal Standard Std_Prep->Add_IS Sample_Prep Sample Extraction (e.g., Protein Precipitation) Sample_Prep->Add_IS LC_Inject Inject into UHPLC Add_IS->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI Electrospray Ionization (ESI-) LC_Sep->ESI MSMS MS/MS Detection (MRM) ESI->MSMS Peak_Integration Integrate Peak Areas (Analyte & IS) MSMS->Peak_Integration Calc_Ratio Calculate Area Ratios Peak_Integration->Calc_Ratio Quantify Quantify via Calibration Curve Calc_Ratio->Quantify

Caption: Workflow for bioanalysis via LC-MS/MS.

Analytical Method Validation: Ensuring Trustworthiness

Every protocol described must be part of a self-validating system. A method is only reliable if its performance characteristics are well-defined and documented. Validation should be performed according to established guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[9][10]

Key Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity & Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true value.Mean concentration of QC samples should be within ±15% of nominal (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements. Measured as RSD.RSD of QC samples should be ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision criteria must be met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Stability samples should be within ±15% of the nominal concentration (e.g., freeze-thaw, bench-top, long-term).

By rigorously validating these parameters, the analytical method is proven to be fit-for-purpose, generating data that is trustworthy and defensible for regulatory submissions and critical decision-making in drug development.[10][11]

References

  • SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column.
  • Harsch, S., et al. (1998). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Bioanalytical Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Akapo, S. O., & McCage, C. M. (2004). Fenofibrate and fenofibric acid analysis by capillary electrophoresis. Electrophoresis.
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
  • Jain, N., et al. (2010). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Eurasian Journal of Analytical Chemistry.
  • Sahu, P. K., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Bioanalysis Zone. (2019). Perspectives on the draft ICH M10 guidance: an interview with Eric Woolf.
  • PubChem. This compound.
  • Agilent Technologies. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • PharmaCompass. (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide.
  • University of Lisbon Repository. (2019). LC-MS/MS method development for anti-oxidative biomarkers.
  • National Institutes of Health. (2013). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. PMC.
  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubMed Central. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.

Sources

Application Note & Protocol: Quantitative Determination of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric parameters have been optimized for high throughput and sensitivity, adhering to the principles outlined in international bioanalytical method validation guidelines.[1][2]

Introduction

This compound is an emerging molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile and ensuring its safety and efficacy. This document provides a comprehensive guide to a validated LC-MS/MS method, grounded in established bioanalytical principles, to support such studies.

The analyte is a carboxylic acid with a predicted pKa of approximately 3.05, making it acidic in nature.[3] This characteristic is a key determinant in the selection of appropriate extraction techniques and mass spectrometry ionization modes. The method described herein has been developed to be both reliable and efficient, suitable for the analysis of a large number of samples typical of preclinical and clinical trials.

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled version is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

Equipment
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Standard laboratory equipment: Vortex mixer, centrifuge, calibrated pipettes.

Analyte and Internal Standard Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃PubChem
Molecular Weight205.21 g/mol PubChem
Predicted pKa3.05 ± 0.10ChemicalBook[3]
Predicted XlogP1.7PubChem
Melting Point118-120 °CChemicalBook[3]

Methodology

Rationale for Method Development Choices

The selection of the analytical approach was guided by the physicochemical properties of this compound. As an acidic compound, it is expected to readily deprotonate, making negative ion mode electrospray ionization (ESI) the logical choice for sensitive detection. For sample preparation, protein precipitation with acetonitrile was selected for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which is a common and efficient technique for small molecules.[4][5] A reversed-phase C18 column is well-suited for retaining and separating the analyte from endogenous plasma components based on its moderate lipophilicity (predicted XlogP of 1.7). The use of a stable isotope-labeled internal standard is the gold standard in LC-MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.[6][7]

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

The following protocol outlines the steps for extracting the analyte from human plasma:

Sample_Preparation_Workflow plasma 1. Pipette 50 µL of plasma sample (Calibrator, QC, or Unknown) is_addition 2. Add 150 µL of Internal Standard working solution (100 ng/mL in ACN) plasma->is_addition vortex 3. Vortex mix for 30 seconds is_addition->vortex centrifuge 4. Centrifuge at 10,000 x g for 5 min vortex->centrifuge supernatant_transfer 5. Transfer 100 µL of supernatant to a clean 96-well plate centrifuge->supernatant_transfer injection 6. Inject 5 µL onto the LC-MS/MS system supernatant_transfer->injection

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 2: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 3
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 4: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 5

Table 5: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)
This compound204.1To be determined150-50-25
This compound-d4 (IS)208.1To be determined150-50-25

Note: The specific product ions and collision energies (CE) must be optimized by infusing the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method should be validated in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][8][9] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared with a blank sample (processed without IS), a zero sample (processed with IS), and at least six to eight non-zero calibrators. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency of the analyte should be determined at three QC levels (Low, Mid, and High).

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Validation_Workflow cluster_PreValidation Pre-Validation cluster_CoreValidation Core Validation Experiments cluster_AncillaryValidation Ancillary Validation Method_Development Method Development & Optimization Selectivity Selectivity Method_Development->Selectivity Calibration_Curve Calibration Curve (Linearity, Range) Method_Development->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Method_Development->Accuracy_Precision LLOQ LLOQ Determination Method_Development->LLOQ Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Accuracy_Precision->Recovery Stability Stability (Bench-top, Freeze-Thaw, Long-term) Accuracy_Precision->Stability Final_Report Validation Report Matrix_Effect->Final_Report Recovery->Final_Report Stability->Final_Report

Caption: Bioanalytical Method Validation Workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation procedure and the optimized analytical conditions make it suitable for supporting drug development studies from discovery through to clinical phases. Adherence to the outlined validation protocol will ensure that the data generated is accurate, reproducible, and compliant with regulatory expectations.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2022).
  • Slideshare.
  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
  • European Medicines Agency.
  • PubMed.
  • PubMed.
  • International Journal of Scientific & Technology Research.
  • American Pharmaceutical Review.
  • PubChem. This compound. [Link]
  • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
  • National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
  • Biotage.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
  • SCION Instruments. Internal Standards - What Are They?

Sources

2-(4-Cyanophenoxy)-2-methylpropanoic acid solution preparation for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid Solutions for Experimental Use

Abstract

This comprehensive application note provides a detailed protocol for the preparation of solutions of this compound, a compound of interest in various research and drug development applications. The following guide is designed for researchers, scientists, and professionals, emphasizing scientific integrity, experimental reproducibility, and safety. We delve into the physicochemical properties of the compound, explain the rationale behind solvent selection and handling procedures, and offer step-by-step protocols for creating both high-concentration organic stock solutions and aqueous working solutions. This document aims to be a self-validating system, providing the necessary technical insights and troubleshooting advice to ensure reliable and consistent experimental outcomes.

Physicochemical Profile and Its Implications for Solution Preparation

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful solubilization strategy. The molecule's structure dictates its behavior in different solvent systems.

The presence of a carboxylic acid group and a polar nitrile (-C≡N) group, contrasted with an aromatic ring and methyl groups, imparts an amphiphilic character to the molecule. The carboxylic acid moiety suggests that the compound's solubility in aqueous media will be highly pH-dependent. At pH values significantly above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, at pH values below the pKa, the compound will exist in its less soluble, protonated form. The predicted pKa of approximately 3.05 indicates it is a moderately strong acid.[1]

For non-aqueous systems, the aromatic and methyl components suggest solubility in organic solvents. This profile informs our primary strategy: creating a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted into aqueous buffers or media for final experimental use.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[][3]
Molecular Weight 205.21 g/mol [][4]
Melting Point 118-120 °C[1]
Predicted pKa 3.05 ± 0.10[1]
Appearance White to off-white solid (typical)General chemical knowledge
Predicted Density 1.22 ± 0.1 g/cm³[1]

Strategic Approach to Solubilization

Our methodology is based on a two-step process designed to maximize solubility and stability while minimizing the impact of the solvent on the experimental system.

  • Primary Solubilization: The compound is first dissolved in a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous solutions. This approach is standard for compounds with limited aqueous solubility, as demonstrated with structurally related molecules.[5]

  • Secondary Dilution: The high-concentration primary stock is then carefully diluted into the final aqueous experimental medium (e.g., Phosphate-Buffered Saline (PBS), cell culture medium). This step must be performed with care to avoid precipitation, as the compound is transferred to a less favorable solvent environment.

This workflow ensures that the final concentration of the organic solvent in the working solution is kept to a minimum, thereby reducing potential off-target effects in biological assays.

G cluster_prep Solution Preparation Workflow start Start: Weigh Solid Compound stock Protocol 4.1: Prepare High-Concentration Stock in 100% DMSO start->stock store_stock Store Stock Solution (-20°C or -80°C) stock->store_stock For future use working Protocol 4.2: Prepare Aqueous Working Solution stock->working For immediate use precip_check Observe for Precipitation working->precip_check use Use Immediately in Experiment precip_check->use Solution is Clear troubleshoot Troubleshoot: Adjust pH, warm, or sonicate precip_check->troubleshoot Precipitate Forms troubleshoot->working Re-attempt dilution

Caption: Workflow for preparing experimental solutions.

Materials and Equipment

Reagents:

  • This compound (CAS 79925-16-9)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), as required by the experiment

  • Sterile deionized water

Equipment:

  • Analytical balance (±0.0001 g precision)

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocols

Protocol 4.1: Preparation of a 100 mM DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for subsequent dilutions.

Rationale: DMSO is an effective solvent for this compound, and a high concentration like 100 mM provides flexibility for a wide range of final working concentrations while minimizing the volume of DMSO added to the final assay.

Step-by-Step Procedure:

  • Pre-Weighing Calculation: Calculate the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L × 205.21 g/mol × 0.001 L = 0.02052 g (or 20.52 mg)

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 20.52 mg of the compound into the tube. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 100 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    • Add the calculated volume of anhydrous DMSO to the tube using a calibrated micropipette.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is fully dissolved.

    • If dissolution is slow, gently warm the solution to 37°C in a water bath for 5-10 minutes.

    • Briefly vortex again after warming. The final solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 4.2: Preparation of a 100 µM Aqueous Working Solution in PBS

This protocol describes the dilution of the DMSO stock into an aqueous buffer.

Rationale: The key challenge is to prevent the compound from precipitating when transferred from DMSO to an aqueous environment. The procedure involves rapid mixing to ensure the compound is immediately dispersed and diluted below its solubility limit in the final medium.

Step-by-Step Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 100 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Prepare Diluent: Add 999 µL of sterile, room temperature PBS (pH 7.4) to a sterile conical tube.

  • Perform Dilution (1:1000):

    • Pipette 1 µL of the 100 mM DMSO stock solution.

    • Dispense the stock solution directly into the PBS diluent while simultaneously vortexing the tube at a medium speed. This is a critical step. Adding the stock to the vortex ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.

  • Final Mix and Inspection: Continue vortexing for another 10-15 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.

  • Usage: Use the freshly prepared working solution immediately for your experiment to ensure its integrity and concentration are maintained.

G cluster_rationale Causality & Rationale protocol Protocol 4.2: Aqueous Dilution Thaw 100 mM DMSO Stock Pipette 999 µL PBS into tube Add 1 µL of stock to PBS WHILE VORTEXING Visually Inspect for Clarity Use Immediately rationale3 Critical Step: Vortexing during dilution prevents localized supersaturation and precipitation. protocol:f3->rationale3 Why? rationale5 Rationale: Compound may have limited stability in aqueous buffer; immediate use ensures accurate concentration. protocol:f5->rationale5 Why?

Caption: Step-by-step protocol with integrated rationale.

Stability and Storage Recommendations

  • Solid Compound: Store the neat solid compound at 2-8°C, protected from light and moisture.

  • DMSO Stock Solution (100 mM): Stable for at least 6 months when stored in single-use aliquots at -20°C, and up to 1 year at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These are significantly less stable and should be prepared fresh for each experiment. Do not store aqueous solutions for more than a few hours, even at 4°C, unless stability has been experimentally verified.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Solid compound does not dissolve in DMSO. Insufficient mixing or low temperature.Vortex for a longer duration. Gently warm the solution to 37°C for 10-15 minutes. Sonication for 5 minutes can also aid dissolution.
Precipitate forms upon dilution into aqueous buffer. Compound's aqueous solubility limit exceeded.Ensure rapid mixing/vortexing during dilution. Prepare an intermediate dilution in a 50:50 DMSO:water mix before the final dilution. Consider lowering the final concentration. If the buffer pH is acidic, try a buffer with a pH > 6 to deprotonate the carboxylic acid and increase solubility.
Final concentration of DMSO is too high for the assay. The desired working concentration is very high.Prepare a more concentrated DMSO stock (e.g., 200 mM) if possible. If not, perform a solvent exchange using techniques like diafiltration, though this is complex and may lead to sample loss.
Inconsistent experimental results. Degradation of stock or working solution.Always use freshly thawed, single-use aliquots of the stock solution. Prepare aqueous working solutions immediately before use. Verify compound integrity via analytical methods (e.g., HPLC) if issues persist.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid all direct contact.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work for complete handling and disposal information.

References

  • PubChemLite. This compound (C11H11NO3). [Online].
  • PubChem. 2-Cyano-2-methylpropanoic acid. [Online].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyanophenoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-cyanophenoxy)-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for this important class of compounds. This compound is a key intermediate in the synthesis of fenofibrate, a widely used lipid-regulating agent.[1] Its efficient synthesis is crucial for the pharmaceutical industry.

This document provides in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to ensure both accuracy and practical applicability in the laboratory.

I. Synthesis Overview: Key Reactions and Mechanisms

The synthesis of this compound typically involves two key transformations: a Williamson ether synthesis to form the phenoxy ether linkage, followed by the hydrolysis of the nitrile group to a carboxylic acid. Understanding the mechanisms of these reactions is fundamental to troubleshooting and optimization.

Williamson Ether Synthesis

This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In this specific synthesis, a salt of 4-cyanophenol reacts with a 2-halo-2-methylpropanoic acid derivative. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[3]

Nitrile Hydrolysis

The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is typically achieved through hydrolysis under acidic or basic conditions.[4] Both methods involve the addition of water across the carbon-nitrogen triple bond, proceeding through an amide intermediate.[5][6] The choice between acidic and basic hydrolysis often depends on the overall stability of the molecule and the desired workup procedure.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

FAQ 1: Low Yield in Williamson Ether Synthesis

Question: I am experiencing low yields in the Williamson ether synthesis step when reacting 4-cyanophenol with ethyl 2-bromo-2-methylpropanoate. What are the likely causes and how can I improve the yield?

Answer: Low yields in this S(_N)2 reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Cyanophenol: The phenoxide is the active nucleophile. Incomplete deprotonation of the starting phenol will result in a lower concentration of the nucleophile and thus a slower, less efficient reaction.

    • Solution: Ensure you are using a sufficiently strong base and appropriate solvent. While sodium hydroxide or potassium hydroxide can be used, stronger bases like potassium carbonate (K(2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile are often more effective. The pKa of phenol is around 10, so a base that can effectively deprotonate it is crucial.

  • Sub-optimal Reaction Temperature: The rate of S(_N)2 reactions is temperature-dependent.

    • Solution: Gradually increasing the reaction temperature can improve the reaction rate and yield.[7] A typical starting point is refluxing in acetonitrile (around 80 °C).[8] However, excessively high temperatures can lead to side reactions, so optimization is key. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Side Reactions (Elimination): While the substrate is a tertiary halide, elimination is less of a concern here as there are no β-hydrogens. However, other side reactions can occur.

  • Use of Phase Transfer Catalysis (PTC): When using a two-phase system (e.g., aqueous NaOH and an organic solvent), the transfer of the phenoxide ion to the organic phase can be slow.

    • Solution: Employ a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[2][9] The catalyst facilitates the transport of the water-soluble phenoxide into the organic phase where the reaction with the alkyl halide occurs, significantly increasing the reaction rate.[10][11]

Experimental Workflow: Williamson Ether Synthesis Optimization

Williamson_Optimization cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Optimized Conditions start Low Yield Observed deprotonation Check Deprotonation (Base/Solvent) start->deprotonation 1. Incomplete Reaction? temperature Optimize Temperature (Monitor by TLC) deprotonation->temperature 2. Still Low Yield? ptc Consider Phase Transfer Catalyst temperature->ptc 3. Biphasic System? solution Improved Yield temperature->solution If monophasic ptc->solution

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

FAQ 2: Incomplete Nitrile Hydrolysis

Question: My nitrile hydrolysis to the carboxylic acid is incomplete, and I am isolating a significant amount of the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile proceeds through an amide, which is then further hydrolyzed to the carboxylic acid.[4] Stalling at the amide stage is a common issue.

  • Acid-Catalyzed Hydrolysis:

    • Mechanism: The nitrile nitrogen is first protonated, making the carbon more electrophilic for attack by water.[6][12] The reaction proceeds to the amide, which is then hydrolyzed under the acidic conditions. The final protonation of the leaving ammonia group drives the reaction to completion.[5]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Harsher conditions are often required to hydrolyze the amide.[5] Refluxing for an extended period (several hours) is common.

      • Increase Acid Concentration: Using a more concentrated strong acid (e.g., 6M HCl or H(_2)SO(_4)) can accelerate the hydrolysis of the amide.

  • Base-Catalyzed Hydrolysis:

    • Mechanism: The hydroxide ion directly attacks the electrophilic nitrile carbon.[5] This is generally a slower process than acid-catalyzed hydrolysis and often requires more forcing conditions.[5] The initial product is the carboxylate salt, which needs to be protonated in a separate acidic workup step to yield the carboxylic acid.[4]

    • Troubleshooting:

      • Harsher Conditions: Similar to the acidic method, increasing the temperature (reflux) and reaction time is the primary solution.[13]

      • Choice of Base: While NaOH or KOH are standard, their solubility in organic solvents can be limited. Using a mixture of water and a co-solvent like ethanol can improve homogeneity.

Table 1: Comparison of Nitrile Hydrolysis Conditions
ConditionAdvantagesDisadvantagesTypical Reagents
Acidic Generally faster for amide hydrolysis.[5]May not be suitable for acid-sensitive substrates.[13]Aqueous HCl, H(_2)SO(_4)
Basic Avoids strongly acidic conditions.Can be slower and require harsher conditions.[5]Aqueous NaOH, KOH
FAQ 3: Purification Challenges and Side Products

Question: I am having difficulty purifying the final this compound product. What are the common impurities and what are the best purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials and potential side products.

  • Common Impurities:

    • Unreacted 4-cyanophenol: This can be removed by a basic wash during workup. The acidic product will remain in the organic layer while the phenolic starting material will be extracted into the aqueous base.

    • Amide Intermediate: As discussed in FAQ 2, this arises from incomplete hydrolysis. If present in significant amounts, re-subjecting the mixture to hydrolysis conditions is the best approach.

    • Bis-ether formation: In some cases, particularly with related syntheses using hydroquinone, the formation of a bis-ether product is possible if both phenolic hydroxyl groups react.[14][15] While less likely with 4-cyanophenol, it's a possibility to consider if an unexpected, higher molecular weight impurity is observed.

  • Purification Protocol:

    • Aqueous Workup: After the hydrolysis step, if performed under basic conditions, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.[16]

    • Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate.[8]

    • Washes: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system might be a mixture of a good solvent (like toluene or ethyl acetate) and a poor solvent (like hexane or heptane).[17]

Logical Diagram: Purification Strategy

Purification_Strategy start Crude Product Mixture acidify Acidify to pH 2-3 (if hydrolysis was basic) start->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize

Caption: Step-by-step purification workflow for the final product.

FAQ 4: Alternative Synthetic Routes

Question: Are there alternative methods to the Williamson ether synthesis for forming the C-O bond, especially for aryl systems?

Answer: Yes, while the Williamson synthesis is a classic and often effective method, other reactions can be employed for the formation of diaryl or aryl-alkyl ethers, particularly when the S(_N)2 reaction is sluggish.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[18][19] It is particularly useful for forming diaryl ethers, which are difficult to synthesize via the Williamson route due to the low reactivity of aryl halides in S(_N)2 reactions.[20]

    • Conditions: The reaction typically requires a copper catalyst (e.g., CuI, Cu(_2)O, or copper nanoparticles), a base, and often a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[21][22] Modern methods have been developed that use ligands to facilitate the reaction at lower temperatures.[23]

Table 2: Comparison of Ether Synthesis Methods
MethodSubstratesMechanismKey Features
Williamson Alkoxide + Alkyl HalideS(_N)2[2]Best for primary alkyl halides; secondary can give elimination.[3][24]
Ullmann Phenol + Aryl HalideCopper-catalyzed cross-coupling[19]Ideal for diaryl ethers; requires a catalyst and often higher temperatures.[19]

III. Analytical Characterization

Proper characterization of the starting materials, intermediates, and final product is essential for a successful synthesis.

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR are invaluable for confirming the structure of the product and identifying impurities.
  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the nitrile peak (~2230 cm

    
    ) and the appearance of the broad carboxylic acid O-H stretch (~2500-3300 cm
    
    
    
    ) and C=O stretch (~1700 cm
    
    
    ).
  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound.[25]

This guide provides a foundational framework for optimizing the synthesis of this compound derivatives. Remember that each specific derivative may require fine-tuning of these general principles. Careful monitoring of reactions, systematic optimization of conditions, and thorough characterization are the keys to success.

IV. References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Organic Chemistry Study. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). JP5442603B2 - A new synthesis of fenofibrate. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate. Retrieved from

  • Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. PMC. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C11H11NO3). Retrieved from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from

  • ResearchGate. (n.d.). Conditions for optimization of reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539710A - Synthesis method of (R)-bicalutamide. Retrieved from

  • Google Patents. (n.d.). CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate. Retrieved from

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of this compound can stem from several factors, primarily related to the initial Williamson ether synthesis step and the subsequent hydrolysis.

Answer: The synthesis typically proceeds in two main stages:

  • Williamson Ether Synthesis: Reaction of 4-cyanophenol with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl or isopropyl ester).

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Inefficiencies in either of these steps will directly impact the final yield.

Troubleshooting Steps & Optimization:

  • Purity of Starting Materials: Ensure the 4-cyanophenol and ethyl 2-bromo-2-methylpropanoate are of high purity. Impurities can lead to unwanted side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base in the Williamson ether synthesis are critical.

    • Weak Bases (e.g., K₂CO₃): Often require higher temperatures and longer reaction times. Incomplete deprotonation of 4-cyanophenol can be a major cause of low conversion.

    • Stronger Bases (e.g., NaH, NaOMe): Can significantly improve the reaction rate by ensuring complete formation of the phenoxide.[1] However, they must be handled with care under anhydrous conditions to prevent quenching.

    • Recommendation: Start with potassium carbonate (K₂CO₃) due to its ease of handling. Use at least 1.5-2.0 equivalents to drive the reaction forward. If the yield is still low, consider switching to sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction kinetics.[2]

    • Acetone/MEK: Common choices for reactions with K₂CO₃. They offer good solubility for the reactants and facilitate the reaction at reflux temperatures.

    • DMF/DMSO: Polar aprotic solvents that can accelerate SN2 reactions.[3] They are particularly useful when using stronger bases.

  • Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • For K₂CO₃ in acetone, refluxing for 8-12 hours is a typical starting point.[4] Pushing the reaction for too long at high temperatures can lead to decomposition and side products.

  • Hydrolysis Conditions: Incomplete hydrolysis of the intermediate ester is a common pitfall.

    • Use a sufficient excess of a strong base like NaOH or KOH (e.g., 2-4 equivalents).

    • A mixture of water and a co-solvent like ethanol or THF is often used to ensure the solubility of the ester.

    • Heating to reflux is typically necessary to drive the hydrolysis to completion.[5]

Workflow for Optimizing Williamson Ether Synthesis

Williamson_Ether_Synthesis_Optimization start Low Yield in Williamson Ether Synthesis check_reagents Verify Purity of 4-Cyanophenol & Alkyl Halide start->check_reagents base_choice Evaluate Base K₂CO₃ (1.5-2 eq) NaH (1.1 eq) check_reagents->base_choice solvent_choice Select Solvent Acetone/MEK for K₂CO₃ Anhydrous THF/DMF for NaH base_choice->solvent_choice reaction_conditions Optimize Conditions Temperature: Reflux Time: Monitor by TLC (8-12h) solvent_choice->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup analysis Analyze Purity & Yield workup->analysis Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction phenol 4-Cyanophenol product_ester Intermediate Ester phenol->product_ester + Alkyl Halide, Base alkyl_halide Ethyl 2-bromo-2-methylpropanoate product_ester_side Intermediate Ester bis_ether_ester Bis-Ether Ester Impurity product_ester_side->bis_ether_ester + Alkyl Halide, Base

Sources

Technical Support Center: Degradation of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Cyanophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind the degradation pathways and the practical knowledge to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, sharing structural similarities with fibrate drugs known for their lipid-regulating properties. Understanding its stability is paramount for developing robust formulations and reliable analytical methods. The primary points of potential degradation in this molecule are the nitrile group and the ether linkage, which can be susceptible to hydrolysis under various conditions. This guide will delve into the mechanisms of this degradation and provide practical solutions for its mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound in solution?

A1: The two most probable degradation pathways for this compound are:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can be hydrolyzed under acidic or basic conditions. This is a two-step process, first forming an amide intermediate (2-(4-(carbamoyl)phenoxy)-2-methylpropanoic acid), which can then be further hydrolyzed to a carboxylic acid (2-(4-carboxyphenoxy)-2-methylpropanoic acid).[1][2][3]

  • Cleavage of the Ether Bond: The ether linkage (C-O-C) between the phenyl ring and the propanoic acid moiety can be cleaved under strong acidic conditions, particularly at elevated temperatures.[4][5][6][7] This would likely result in the formation of 4-cyanophenol and 2-hydroxy-2-methylpropanoic acid.

Q2: I am observing a new peak in my HPLC chromatogram during a stability study. What could it be?

A2: A new peak likely indicates the formation of a degradation product. Based on the chemical structure, the most common degradants are the result of nitrile hydrolysis or ether cleavage.

  • An early-eluting peak could correspond to more polar compounds, such as the dicarboxylic acid formed from complete nitrile hydrolysis or the cleaved phenol and acid fragments.

  • A peak with a slightly different retention time from the parent compound might be the amide intermediate of nitrile hydrolysis.

To confirm the identity of the new peak, we recommend conducting forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradants and compare their retention times. Further characterization using mass spectrometry (LC-MS) is the definitive way to identify the unknown peak.

Q3: What are the optimal storage conditions for solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • pH: Maintain a neutral pH (around 6-7.5). Both acidic and basic conditions can accelerate hydrolysis of the nitrile group.

  • Temperature: Store at refrigerated temperatures (2-8 °C). Elevated temperatures can promote both hydrolysis and ether cleavage.

  • Light: Protect from light by using amber vials or storing in the dark. While photolytic degradation is less predictable without specific studies, it is a common stress condition that can induce degradation.[8]

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak area in acidic solution. Acid-catalyzed hydrolysis of the nitrile group or cleavage of the ether bond.1. Increase the pH of the solution to near neutral if the experimental conditions allow. 2. Perform the experiment at a lower temperature. 3. Analyze for the presence of 2-(4-carboxyphenoxy)-2-methylpropanoic acid or 4-cyanophenol using an appropriate analytical standard.
Appearance of a new, broader peak in basic solution. Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylate salt.1. Lower the pH of the solution to near neutral. 2. Confirm the identity of the new peak by acidifying the sample to see if it converts to a peak corresponding to 2-(4-carboxyphenoxy)-2-methylpropanoic acid. 3. Use LC-MS to identify the mass of the new peak.
Inconsistent results between different batches of the same experiment. Contamination of glassware with acidic or basic residues. Inconsistent solution preparation or storage.1. Ensure thorough cleaning and rinsing of all glassware to remove any residues. 2. Use a calibrated pH meter to verify the pH of all solutions. 3. Strictly adhere to standardized protocols for solution preparation and storage.
Precipitation observed in the solution upon storage. Formation of a less soluble degradation product.1. Identify the precipitate by collecting and analyzing it (e.g., by FTIR, NMR, or MS). 2. Adjust storage conditions (pH, temperature) to prevent the formation of the degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12][13][14]

Visualizing Degradation Pathways and Workflows

cluster_0 Degradation Pathways Parent This compound Amide Amide Intermediate (2-(4-(carbamoyl)phenoxy)-2-methylpropanoic acid) Parent->Amide Acid/Base Hydrolysis Phenol 4-Cyanophenol Parent->Phenol Strong Acid Ether Cleavage HydroxyAcid 2-Hydroxy-2-methylpropanoic acid Parent->HydroxyAcid Strong Acid Ether Cleavage Diacid Dicarboxylic Acid (2-(4-carboxyphenoxy)-2-methylpropanoic acid) Amide->Diacid Acid/Base Hydrolysis

Caption: Potential degradation pathways of this compound.

cluster_1 Troubleshooting Workflow start Unexpected Peak Observed in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation lcms Analyze by LC-MS forced_degradation->lcms identify Identify Degradation Product(s) lcms->identify optimize Optimize Storage/Experimental Conditions (pH, Temp, Light) identify->optimize validate Validate Stability-Indicating Method optimize->validate end Problem Resolved validate->end

Caption: A logical workflow for troubleshooting unexpected degradation.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Hydrolysing Nitriles. Chemguide. [Link]
  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Nitrile to Carboxylic Acid. BYJU'S. [Link]
  • Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibr
  • Determination of gemfibrozil and fenofibrate in pharmaceuticals in presence of their degradation products.
  • Gemfibrozil. PubChem. [Link]
  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Royal Society of Chemistry. [Link]
  • Degradation of the target compounds: (a) gemfibrozil (GEM); (b) hydrochlorothiazide (HCTZ).
  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.
  • Stability of cytostatic drugs in storage condition.
  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. ScienceDirect. [Link]
  • Gemfibrozil - Some Pharmaceutical Drugs. NCBI Bookshelf. [Link]
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • stability-indicating hplc method: Topics by Science.gov. [Link]
  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Semantic Scholar. [Link]
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous. Impactfactor. [Link]
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Cyanophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. This compound's solubility is influenced by its amphiphilic nature, having both a hydrophilic carboxylic acid group and a more lipophilic cyanophenyl ring.[1]

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

    • Solution: Conduct small-scale solvent screening. Test a range of solvents with varying polarities, such as toluene, ethyl acetate/heptane mixtures, or isopropanol/water. For phenoxypropionic acid derivatives, aromatic hydrocarbons like toluene and aliphatic hydrocarbons such as hexane are often effective for recrystallization.[2] A mixture of a good solvent (where the compound is soluble) and a poor solvent (where it is less soluble) can be highly effective.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions until complete dissolution is achieved.

  • Premature Crystal Formation: If the solution cools too quickly, impurities can become trapped within the crystal lattice, and smaller, less pure crystals may form.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

  • Incomplete Precipitation: The compound may remain supersaturated in the solvent.

    • Solution: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous pure batch.

Issue 2: Persistent Impurities Detected by HPLC

Question: After purification, my HPLC analysis still shows the presence of unreacted starting materials and side-products. How can I effectively remove these?

Answer: The presence of persistent impurities is common in the synthesis of compounds like this compound, which is structurally related to fenofibric acid.[3][4] Common impurities can include unreacted 4-cyanophenol or byproducts from side reactions.[5]

Causality and Solution:

  • Unreacted Starting Materials (e.g., 4-cyanophenol): Due to its acidic nature (phenolic hydroxyl group), 4-cyanophenol can be difficult to separate from the acidic product.

    • Solution 1: Acid-Base Extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid product will be deprotonated and move to the aqueous layer, while the less acidic phenol may remain in the organic layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.

    • Solution 2: Chromatographic Separation. If extraction is insufficient, column chromatography is a reliable method. A silica gel column with a mobile phase gradient of ethyl acetate in hexane is typically effective.

  • Side-Products: Side reactions can lead to impurities that are structurally similar to the desired product, making them difficult to remove by simple recrystallization.[6][7]

    • Solution: Flash Column Chromatography. This technique offers higher resolution than simple recrystallization. A step-by-step protocol is provided below. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) first.

Issue 3: Product Oiling Out During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. Why is this happening and what can I do?

Answer: "Oiling out" occurs when the solute is not fully soluble in the hot solvent and melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Causality and Solution:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: First, try to remove some of the impurities by another method, such as a quick filtration through a plug of silica gel or an initial extraction, before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for the compound's solubility profile.

    • Solution: Switch to a different solvent system. A solvent with a lower boiling point might be beneficial. Alternatively, using a solvent pair (a "good" solvent and a "poor" solvent) can often resolve this issue. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

Issue 4: Potential for Hydrolysis

Question: I am concerned about the stability of the ether linkage in this compound during purification, especially under acidic or basic conditions. Is hydrolysis a significant risk?

Answer: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis.[8][9] This would cleave the molecule into 4-cyanophenol and 2-hydroxy-2-methylpropanoic acid.

Causality and Solution:

  • Harsh pH and High Temperatures: The combination of extreme pH and heat can promote the cleavage of the ether bond.

    • Solution:

      • When performing acid-base extractions, use mild bases like sodium bicarbonate rather than strong bases like sodium hydroxide, if possible.

      • Carry out extractions at room temperature and minimize the time the compound spends in the acidic or basic aqueous solution.

      • During recrystallization, avoid solvents that could create harsh pH conditions upon heating.

      • If the compound must be exposed to acidic or basic conditions, do so at the lowest effective temperature and for the shortest duration possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical solubility profile of this compound?

A1: this compound has moderate solubility in polar organic solvents like ethyl acetate, acetone, and methanol due to its carboxylic acid group. It has lower solubility in nonpolar solvents like hexane and heptane.[1] Its solubility in water is limited but increases significantly at higher pH as the carboxylate salt is formed.

Q2: What is the recommended solvent system for thin-layer chromatography (TLC) and column chromatography?

A2: A good starting point for a TLC solvent system is a mixture of ethyl acetate and hexane. A common ratio to begin with is 30:70 (v/v) ethyl acetate:hexane. You can adjust the polarity by varying the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. This solvent system can then be adapted for column chromatography.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any impurities with distinct signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Heptane)

This protocol is designed to purify the compound by taking advantage of its differential solubility in a polar and a nonpolar solvent.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: Slowly add warm heptane to the hot ethyl acetate solution until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from closely related impurities.

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 20% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IV. Visual Workflow and Data Summary

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization >85% Pure column_chrom Perform Column Chromatography check_purity->column_chrom <85% Pure (Neutral Impurities) acid_base_ext Perform Acid-Base Extraction check_purity->acid_base_ext <85% Pure (Acidic Impurities) final_product Pure Product recrystallization->final_product Successful column_chrom->final_product acid_base_ext->recrystallization Improved Purity

Caption: Decision tree for selecting a purification method.

Table 1: Common Solvents for Recrystallization and Chromatography
ApplicationSolvent SystemRationale
RecrystallizationTolueneGood solubility at high temperature, poor at low temperature.
RecrystallizationEthyl Acetate / HeptaneA polar/nonpolar mixture that can be fine-tuned for optimal solubility.
RecrystallizationIsopropanol / WaterAn alcohol/water system that is effective for polar compounds.
Column ChromatographyEthyl Acetate / Hexane (Gradient)A versatile system where polarity can be gradually increased to elute compounds of varying polarity.
TLC30% Ethyl Acetate in HexaneA good starting point for visualizing the separation of the product from common impurities.

V. References

  • ResearchGate. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

  • National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

  • PubChem. This compound (C11H11NO3). Available from: [Link]

  • National Institutes of Health. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]

  • Mol-Instincts. This compound Product Description. Available from: [Link]

  • Google Patents. Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Available from:

  • PubMed. Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges. Available from: [Link]

  • Atmospheric Chemistry and Physics. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • EGUsphere. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Available from: [Link]

  • PharmaCompass. (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide. Available from: [Link]

  • ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Available from: [Link]

  • Google Patents. Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Available from:

  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available from: [Link]

  • PubMed. Hydrolysis of substance P in the presence of the osteosarcoma cell line SaOS-2: release of free amino acids. Available from: [Link]

Sources

Technical Support Center: Scaling Up 2-(4-Cyanophenoxy)-2-methylpropanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) & Reaction Fundamentals

This section addresses common preliminary questions regarding the synthesis, focusing on the selection of reagents and conditions for optimal outcomes.

Q1: What is the most robust and scalable synthetic route for this compound?

A1: The most widely adopted and scalable method is a two-step process. It begins with a Williamson ether synthesis to form an ester intermediate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid product. This route is favored for its high yields, use of readily available starting materials, and predictable reaction kinetics.

The overall transformation is as follows:

  • Step 1 (Etherification): 4-Cyanophenol is reacted with an alkyl 2-bromo-2-methylpropanoate (typically the ethyl or methyl ester) in the presence of a base.

  • Step 2 (Hydrolysis): The resulting ester, alkyl 2-(4-cyanophenoxy)-2-methylpropanoate, is hydrolyzed using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

Q2: How do I select the optimal base and solvent for the Williamson ether synthesis step?

A2: The choice of base and solvent is critical for maximizing yield and minimizing side reactions. The primary goal is to efficiently deprotonate the 4-cyanophenol to form the more nucleophilic phenoxide ion.

  • Base Selection:

    • Potassium Carbonate (K₂CO₃): This is the most common and recommended base for scale-up operations. It is inexpensive, easy to handle (non-hygroscopic compared to NaOH/KOH), and strong enough to deprotonate the phenol (pKa ~10) without causing unwanted side reactions with the ester group of the alkyl halide.

    • Sodium Hydride (NaH): While a very effective and strong base, NaH is highly reactive, pyrophoric, and reacts violently with water. Its use requires strictly anhydrous conditions and presents significant safety challenges on a larger scale.[1]

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These can be used but increase the risk of premature hydrolysis of the bromo-ester starting material or the product ester, especially at elevated temperatures.

  • Solvent Selection: Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.

    • Acetone: A good choice, especially with K₂CO₃. The reaction is often run at reflux (~56°C). It is easy to remove post-reaction.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents have higher boiling points and can accelerate the reaction. However, they are more difficult to remove completely and can cause decomposition at very high temperatures.

    • Acetonitrile (MeCN): Another excellent option with good solvating properties and a convenient boiling point (82°C).

A summary of recommended combinations is provided below:

BaseSolventTemperatureKey Considerations
K₂CO₃ Acetone Reflux (~56°C)Recommended for scale-up. Safe, cost-effective, easy workup.
K₂CO₃AcetonitrileReflux (~82°C)Faster reaction rates than acetone.
NaHTHF / DMF0°C to RTHigh reactivity, requires stringent anhydrous conditions. Not ideal for scale-up.
Q3: Why is it necessary to use an ester of 2-bromo-2-methylpropanoic acid instead of the acid itself?

A3: This is a crucial point of experimental design. If 2-bromo-2-methylpropanoic acid were used directly, its acidic proton (from the carboxylic acid group) would be readily deprotonated by the base intended for the 4-cyanophenol. This would neutralize the base, preventing the formation of the required phenoxide nucleophile and halting the desired Williamson ether synthesis. The ester group acts as a protecting group for the carboxylic acid, which can be easily removed in the subsequent hydrolysis step.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.

Problem 1: Low or No Yield of the Ether Intermediate

Your reaction has stalled or resulted in a poor yield of the desired alkyl 2-(4-cyanophenoxy)-2-methylpropanoate.

Workflow: Troubleshooting Low Yield

G cluster_incomplete Cause: Incomplete Reaction cluster_loss Cause: Product Degradation / Loss start Low Yield Detected check_sm Analyze crude reaction mixture (TLC/LCMS). Is 4-cyanophenol starting material present? start->check_sm cause_base Inefficient Phenoxide Formation check_sm->cause_base Yes cause_temp Insufficient Reaction Energy check_sm->cause_temp Yes cause_workup Poor Workup Procedure check_sm->cause_workup No solution_base Solution: 1. Ensure base (K₂CO₃) is finely powdered and dry. 2. Use a phase-transfer catalyst (e.g., TBAB). 3. Switch to a stronger solvent system (e.g., DMF). cause_base->solution_base solution_temp Solution: 1. Increase reaction temperature or switch to a higher boiling solvent (e.g., Acetone -> Acetonitrile). 2. Extend reaction time and monitor closely. cause_temp->solution_temp solution_workup Solution: 1. Ensure aqueous washes are not overly basic, which could hydrolyze the ester. 2. Check for product loss in aqueous layers via extraction and TLC.

Caption: Decision tree for diagnosing low yield issues.

Problem 2: The Ester Hydrolysis (Saponification) is Incomplete

After the hydrolysis step and acidic workup, you still observe the ester intermediate in your product.

  • Possible Cause A: Insufficient Base. The hydrolysis consumes one equivalent of base (e.g., NaOH). For a clean and rapid reaction, a molar excess (typically 1.5 to 3 equivalents) is required.

    • Solution: Increase the stoichiometry of your base. Ensure it is fully dissolved before proceeding.

  • Possible Cause B: Biphasic Reaction. The organic ester may have poor solubility in the aqueous base, leading to a slow reaction at the interface.

    • Solution: Add a co-solvent such as tetrahydrofuran (THF) or methanol (MeOH) to create a homogeneous solution.[2] A common solvent system is a 3:2:1 mixture of THF/MeOH/H₂O.[2]

  • Possible Cause C: Insufficient Time or Temperature. Saponification can be slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50°C) to increase the rate. Monitor the disappearance of the ester spot by TLC.

Problem 3: Product "Oils Out" or Fails to Crystallize During Final Precipitation

Upon acidifying the aqueous solution of the carboxylate salt, the product separates as a sticky oil instead of a filterable solid.

  • Possible Cause A: Impurities Present. The presence of unreacted starting materials or solvent residues can inhibit crystal lattice formation.

    • Solution: Before acidification, perform a wash of the basic aqueous solution with a non-polar organic solvent like toluene or methyl tert-butyl ether (MTBE) to remove organic impurities.

  • Possible Cause B: Supersaturation and Rapid Precipitation. Adding acid too quickly can cause the product to crash out of solution amorphously.

    • Solution: Cool the basic solution in an ice bath (0-5°C). Add the acid (e.g., 1M HCl) slowly with vigorous stirring to control the rate of precipitation. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause C: Incorrect Final pH. If the solution is not acidic enough (pH > 4), the product will remain partially as the more soluble carboxylate salt.

    • Solution: Ensure the final pH of the slurry is between 1-2 by checking with pH paper or a meter.

Section 3: Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Workflow: Overall Synthesis Plan

Sources

Common experimental errors with 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Cyanophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Synthesis & Purification

Problem 1: Low Yield During Synthesis from 4-Hydroxybenzonitrile

Question: I am synthesizing this compound via a Williamson ether synthesis, reacting 4-hydroxybenzonitrile with ethyl 2-bromo-2-methylpropanoate followed by hydrolysis, but my yields are consistently low. What could be the issue?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to reaction conditions and the stability of the intermediates and starting materials.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 4-Hydroxybenzonitrile: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are common choices.

      • Anhydrous Conditions: Phenoxides are strong bases and will be quenched by protic solvents like water or alcohols. Ensure your solvent and glassware are thoroughly dried.

  • Side Reactions: The nitrile (cyano) group can be susceptible to hydrolysis under the basic conditions of the final saponification step, especially if heated for extended periods. This can lead to the formation of the corresponding amide or carboxylic acid, reducing the yield of the desired product.

    • Troubleshooting:

      • Mild Hydrolysis Conditions: Use milder conditions for the ester hydrolysis. For instance, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and minimizes nitrile hydrolysis.[1][2]

      • Reaction Monitoring: Monitor the hydrolysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

  • Purification Losses: The product is an acid, and its solubility can be manipulated for purification. However, improper pH adjustment during workup can lead to significant losses.

    • Troubleshooting:

      • Acid-Base Extraction: After hydrolysis, ensure the reaction mixture is sufficiently acidified (to pH ~2-3) to fully protonate the carboxylic acid, making it soluble in organic solvents for extraction.

      • Recrystallization: If impurities are present, recrystallization is often a good final purification step. A solvent system like ethyl acetate/hexanes or toluene can be effective.

Workflow for Optimizing Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 4-Hydroxybenzonitrile + Ethyl 2-bromo-2-methylpropanoate deprotonation Phenol Deprotonation (e.g., NaH in dry DMF) start->deprotonation ether_synthesis Williamson Ether Synthesis (Formation of Ester Intermediate) deprotonation->ether_synthesis issue1 Ensure complete deprotonation. deprotonation->issue1  Issue: Incomplete reaction?  Check: Anhydrous conditions, base strength hydrolysis Ester Hydrolysis (Saponification) (e.g., LiOH in THF/H2O) ether_synthesis->hydrolysis acidify Acidification to pH 2-3 (e.g., with 1M HCl) hydrolysis->acidify issue2 Avoid nitrile hydrolysis. hydrolysis->issue2  Issue: Side products?  Check: Mild hydrolysis conditions, monitor reaction extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extraction drying Dry Organic Layer & Evaporate (e.g., Na2SO4) extraction->drying issue3 Ensure full protonation of the carboxylic acid. extraction->issue3  Issue: Low recovery?  Check: pH of aqueous layer purify Final Purification (Recrystallization or Column Chromatography) drying->purify product Pure 2-(4-Cyanophenoxy)- 2-methylpropanoic acid purify->product

Caption: A workflow diagram for the synthesis and purification of this compound, highlighting key troubleshooting points.

II. FAQs: Solubility, Stability, and Analysis

Q1: What are the recommended solvents for dissolving this compound?

A1: The solubility is largely dictated by the carboxylic acid group.

  • Aqueous Solutions: It is poorly soluble in neutral water. However, it can be dissolved in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) by deprotonating the carboxylic acid to form the more soluble carboxylate salt.

  • Organic Solvents: It is generally soluble in polar organic solvents such as:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Acetone

    • Ethyl acetate

    • Methanol and Ethanol

  • It has low solubility in non-polar solvents like hexanes and toluene.

Q2: My compound is showing signs of degradation upon storage. How can I store it properly?

A2: The primary degradation pathway is the hydrolysis of the cyano group to an amide or carboxylic acid, which can be accelerated by moisture and non-neutral pH.

  • Short-term Storage: For solid material, store in a tightly sealed container at 2-8°C with a desiccant.

  • Long-term Storage: For optimal stability, store the solid compound at -20°C in a desiccated environment.[3]

  • In Solution: If you need to store it in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -80°C.[3] Avoid long-term storage in protic solvents like methanol, especially if any acidic or basic impurities are present. Studies on similar compounds have shown good stability when stored frozen on solid-phase extraction cartridges, suggesting that minimizing mobility and water content is key.[4]

Q3: I am getting an unexpected peak in my HPLC analysis. What could it be?

A3: An unexpected peak, particularly one that is more polar than your main compound, is often due to the hydrolysis of the nitrile group.

CompoundExpected Retention Time (min)Potential ImpurityExpected Retention Time (min)
This compound8.52-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Amide)6.2
2-(4-Carboxyphenoxy)-2-methylpropanoic acid (Di-acid)4.1
Table 1: Illustrative HPLC retention times on a C18 column with a water/acetonitrile gradient.

Troubleshooting Steps for Analytical Issues:

  • Confirm Identity: Use a high-resolution mass spectrometry (HRMS) method to get the exact mass of the impurity. The amide impurity will have a mass increase of 18.01 Da (addition of H2O), and the di-acid will have a mass increase of 36.02 Da (addition of 2 H2O) and a loss of 1.01 Da (N vs. OH).

  • Check Your Sample Preparation: If you are dissolving your sample in a non-inert solvent or at an elevated temperature, this can cause degradation. Prepare samples fresh in a suitable solvent like acetonitrile or DMSO just before analysis.

  • Review Storage Conditions: As mentioned in Q2, improper storage is a common cause of sample degradation.

Logical Flow for Investigating Impurities

start Unexpected Peak in HPLC check_mass Analyze by LC-MS Determine Molecular Weight start->check_mass mass_match_amide Mass matches Amide? (+18 Da) check_mass->mass_match_amide mass_match_diacid Mass matches Di-acid? (+37 Da) mass_match_amide->mass_match_diacid No amide_impurity Impurity is likely the Amide (Hydrolysis of Cyano Group) mass_match_amide->amide_impurity Yes other_impurity Other Impurity mass_match_diacid->other_impurity No diacid_impurity Impurity is likely the Di-acid (Further Hydrolysis) mass_match_diacid->diacid_impurity Yes investigate_source Investigate Source of Hydrolysis amide_impurity->investigate_source diacid_impurity->investigate_source check_storage Review Sample Storage (Moisture, Temp) investigate_source->check_storage check_synthesis Review Synthesis/Workup (Hydrolysis Step, pH) investigate_source->check_synthesis check_solvent Check Sample Prep Solvent (Purity, Water Content) investigate_source->check_solvent

Caption: A decision tree for identifying and troubleshooting unexpected impurities observed during HPLC analysis.

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). National Institutes of Health (NIH). [Link]
  • This compound (C11H11NO3). (n.d.). PubChem. [Link]
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (2017).
  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). National Institutes of Health (NIH). [Link]
  • Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges. (2012). PubMed. [Link]

Sources

Technical Support Center: Assay Stability of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(4-Cyanophenoxy)-2-methylpropanoic acid in their experimental assays. As a molecule possessing both a carboxylic acid and a nitrile functional group, its stability can be influenced by various experimental parameters. This document provides a comprehensive overview of potential stability issues, troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that can affect its stability in assays?

A1: The molecule has two key functional groups that can be susceptible to degradation under certain assay conditions: the carboxylic acid and the nitrile group . The carboxylic acid's ionization state is pH-dependent, which can affect solubility and reactivity. The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions. The ether linkage is generally more stable but can be cleaved under extreme conditions not typically found in standard assays.

Q2: What is the pKa of this compound and why is it important?

A2: The predicted pKa of the carboxylic acid is approximately 3.05[1]. This is a critical parameter as it dictates the ionization state of the molecule at a given pH.

  • At a pH below 3.05, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH).

  • At a pH above 3.05, it will be in its ionized, carboxylate form (R-COO⁻). This transition significantly impacts the molecule's solubility, with the ionized form being more soluble in aqueous media.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure and data from structurally similar compounds like fenofibrate, the most probable degradation pathway in typical assay conditions is the hydrolysis of the nitrile group.[2][3] Under harsh acidic or basic conditions, the nitrile can hydrolyze to first form an amide intermediate and then the corresponding carboxylic acid, resulting in a dicarboxylic acid derivative.

Q4: How should I prepare stock solutions of this compound?

A4: Due to the low aqueous solubility of the protonated form, it is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO, ethanol, or acetonitrile. For aqueous working solutions, it is best to use a buffer with a pH well above the pKa (e.g., pH 7.4) to maintain the compound in its more soluble carboxylate form.

Q5: Are there any known incompatibilities with common assay reagents?

A5: Avoid prolonged exposure to strong acids or bases, as this can induce hydrolysis of the nitrile group. While generally stable, compatibility with all assay components should be verified. For instance, some reactive reagents could potentially interact with the nitrile or carboxylic acid moieties.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent assay signal Compound Precipitation: The pH of your assay buffer may be too low, causing the compound to precipitate out of solution.Verify the pH of your final assay buffer. If it is near or below the pKa of 3.05, consider adjusting it to a higher pH (e.g., 7.0-8.0) where the compound is more soluble. Alternatively, increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not exceed the tolerance of your assay system.
Compound Degradation: The assay conditions (e.g., high pH, temperature, or long incubation times) might be causing the compound to degrade.Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Analyze samples at different time points using a stability-indicating method like HPLC to check for the appearance of degradation products.
Assay results change with sample age Stock Solution Instability: The compound may be degrading in the stock solution over time.Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][5] Periodically check the purity of your stock solution by HPLC.
Working Solution Instability: The compound may not be stable in the aqueous assay buffer over the duration of the experiment.Prepare fresh working solutions from your stock solution immediately before each experiment. If the experiment is lengthy, assess the stability of the compound in the assay buffer over that time period.
Appearance of unexpected peaks in HPLC analysis Hydrolysis of the Nitrile Group: Exposure to acidic or basic conditions can lead to the formation of an amide or a dicarboxylic acid derivative.Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. This will help in confirming the identity of any unexpected peaks in your experimental samples. Use a buffered mobile phase for HPLC analysis to ensure consistent ionization and retention times.

Experimental Protocols

Protocol 1: Preparation of Stable Working Solutions

This protocol describes the preparation of a 10 mM stock solution and a 100 µM aqueous working solution.

Materials:

  • This compound (MW: 205.21 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Weigh out 2.05 mg of this compound. b. Add 1.0 mL of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.

  • Aqueous Working Solution Preparation (100 µM in PBS): a. Thaw a single aliquot of the 10 mM stock solution. b. In a new tube, add 990 µL of PBS (pH 7.4). c. Add 10 µL of the 10 mM stock solution to the PBS. d. Vortex immediately and thoroughly to ensure complete dissolution and prevent precipitation. e. This working solution should be prepared fresh for each experiment.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[3][6][7]

Materials:

  • 10 mM stock solution of the compound in acetonitrile

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be necessary)

Procedure:

  • Sample Preparation: For each condition, mix 100 µL of the 10 mM stock solution with 900 µL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution in assay buffer. Heat at 60°C for 24 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Dilute the stock solution in assay buffer and keep at 4°C.

  • Sample Analysis: a. At the end of the incubation, neutralize the acidic and basic samples. b. Analyze all samples by HPLC. c. Compare the chromatograms of the stressed samples to the control sample. d. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation Pathway Hypothesis

G parent This compound amide Amide Intermediate parent->amide Hydrolysis (Acid/Base) dicarboxylic Dicarboxylic Acid Derivative amide->dicarboxylic Further Hydrolysis

Caption: Potential hydrolytic degradation pathway.

Stability Troubleshooting Workflow

G start Inconsistent Assay Results check_solubility Is compound soluble in assay buffer? (Check pH vs. pKa ~3.05) start->check_solubility adjust_ph Increase buffer pH or add co-solvent check_solubility->adjust_ph No check_degradation Is compound degrading during assay? check_solubility->check_degradation Yes adjust_ph->check_degradation time_course Perform time-course stability study via HPLC check_degradation->time_course Yes check_stock Is stock solution stable? check_degradation->check_stock No modify_conditions Shorten incubation time or lower temperature time_course->modify_conditions end Consistent Results modify_conditions->end aliquot_storage Aliquot and store at -80°C. Minimize freeze-thaw cycles. check_stock->aliquot_storage No check_stock->end Yes aliquot_storage->end

Caption: Troubleshooting workflow for assay inconsistency.

References

  • Manne, R., Reddy, I. R., Jagannath, K., & Nagesh, M. (2021). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS. ResearchGate.
  • Reddy, B. P., Reddy, K. R., & Raman, N. V. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Journal of Chromatography B, 997, 219-225.
  • Stability results of fenofibric acid and pitavastatin. (n.d.). ResearchGate.
  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928.
  • Kumar, A., Kumar, R., & Saini, G. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online, 20(1), 2200508.
  • Savitha, H. S., et al. (2023). Formulation and Evaluation of Delayed Release Fenofibric Acid Capsule. Journal of Clinical and Laboratory Medicine and Management, 2(11), 860-883.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2009). Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study. Journal of Chromatography B, 877(24), 2493-2501.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column.
  • FREEZE THAW STABILITY OF FENOFIBRIC ACID Back Calculated Concentrations... (n.d.). ResearchGate.
  • Frossard, J. P., & Gaillochet, C. (1981). U.S. Patent No. 4,259,509. Washington, DC: U.S. Patent and Trademark Office.
  • Nielsen, M. J., et al. (2019). Visualizing the Journey of Fenofibrate through the Rat Gastrointestinal Tract by Matrix-Assisted Laser Desorption/Ionization–Mass Spectrometry Imaging. Molecular Pharmaceutics, 16(4), 1723-1731.
  • Kuchekar, B. S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmaceutical and Allied Sciences, 11(1), 18-25.
  • Forced degradation studies of ATR, EZB, and FNF in various conditions. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(4-Cyanophenoxy)-2-methylpropanoic acid (Fenofibric Acid)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(4-Cyanophenoxy)-2-methylpropanoic acid, the active metabolite of the drug fenofibrate, commonly known as fenofibric acid. We will delve into the mechanistic basis of its action, compare its performance with other well-established alternatives, and provide detailed, field-proven experimental protocols to ensure robust and reliable data generation.

Introduction: Understanding the Target - PPARα

Fenofibric acid exerts its primary therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5][6] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5][7]

Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][6][8] This binding event modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1][3][4] The key outcomes of PPARα activation include increased breakdown of fatty acids, reduced triglyceride levels, and an increase in high-density lipoprotein (HDL) cholesterol.[1][9]

Comparative Analysis: Fenofibric Acid vs. Alternative PPARα Agonists

To rigorously validate the activity of fenofibric acid, it is crucial to compare it against other known PPARα agonists. This provides context for its potency and selectivity. For this guide, we will compare fenofibric acid with two well-characterized and commercially available PPARα agonists: WY-14643 (also known as Pirinixic Acid) and GW7647 .[10][11][[“]]

These compounds were selected based on their established roles in research as potent and selective PPARα activators.[11][13] Understanding their relative potencies and selectivities is key to interpreting experimental results.

Table 1: Comparison of PPARα Agonists
CompoundTypeReported EC50 (Human PPARα)Selectivity ProfileKey Characteristics
Fenofibric Acid Fibrate~30 µM[5][14]Selective for PPARαActive metabolite of the widely used clinical drug fenofibrate.[2][15]
WY-14643 Non-fibrate~0.63 - 5.0 µM[11][16]Selective for PPARα over γ and δ.[11]Potent activator used extensively in preclinical research to study PPARα function.[10][17]
GW7647 Non-fibrate~6 nM[13][18][19]Highly selective for PPARα, with >180-fold selectivity over PPARγ and >1000-fold over PPARδ.[13]A very potent and highly selective research tool for dissecting PPARα-specific pathways.

EC50 (Half-maximal effective concentration) values can vary between different assay systems and cell types.

Experimental Validation Workflow

A robust validation strategy involves a multi-tiered approach, moving from direct receptor engagement to downstream functional outcomes. The causality behind this workflow is to first confirm the compound directly activates the intended target (PPARα) and then to verify that this activation leads to the expected biological changes in a cellular context.

G cluster_1 Tier 2: Cellular Function A In Vitro PPARα Luciferase Reporter Assay B Target Gene Expression (qPCR) A->B Confirm downstream effect of activation C Cell Viability Assay (e.g., MTS)

Caption: A logical workflow for validating PPARα agonism.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the trustworthiness of your data relies on meticulous execution and the inclusion of self-validating controls. The following protocols are designed with this principle in mind.

Protocol 1: PPARα Luciferase Reporter Assay

This assay provides a quantitative measure of a compound's ability to activate the PPARα transcription factor.

  • Principle: Cells are engineered to express the human PPARα protein and a luciferase reporter gene linked to a PPRE.[20][21] When an agonist like fenofibric acid activates PPARα, the receptor complex binds to the PPRE, driving the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARα activation.[20][22]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a suitable host cell line (e.g., HepG2, a human liver cell line) stably or transiently co-transfected with a human PPARα expression vector and a PPRE-driven luciferase reporter vector into a 96-well white, clear-bottom plate. Seed at a density that will result in 80-90% confluency at the end of the experiment.

    • Compound Preparation: Prepare a dilution series of fenofibric acid, WY-14643, and GW7647 in the appropriate cell culture medium. A typical concentration range for fenofibric acid would be 1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the test compounds. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Luciferase Assay: Remove the medium and lyse the cells. Add a luciferase assay reagent (e.g., Promega Luciferase Assay System) according to the manufacturer's instructions.[22]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction. Plot the fold induction against the compound concentration and fit a dose-response curve to calculate the EC50 value for each compound.

Protocol 2: Target Gene Expression Analysis by qPCR

This assay confirms that receptor activation leads to the intended downstream transcriptional changes.

  • Principle: Activation of PPARα increases the transcription of specific target genes involved in fatty acid metabolism.[4][6] Quantitative Polymerase Chain Reaction (qPCR) is used to measure the change in messenger RNA (mRNA) levels of these target genes. Common and reliable PPARα target genes in liver cells include Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[23][24][25]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate. Once they reach ~70% confluency, treat them with fenofibric acid, a positive control agonist (e.g., WY-14643), and a vehicle control for 24 hours. Use concentrations determined to be effective from the luciferase assay (e.g., the EC50 concentration).

    • RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., Qiagen RNeasy Kit). Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

    • qPCR: Perform qPCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[26]

    • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. The results should show a dose-dependent increase in the mRNA levels of CPT1A and ACOX1 in cells treated with fenofibric acid.

Protocol 3: Cell Viability/Toxicity Assay (MTS Assay)

This is a critical control experiment to ensure that the observed effects in the primary assays are not due to compound-induced cell death or proliferation.

  • Principle: The MTS assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.[27] The amount of formazan produced is directly proportional to the number of living cells.[27][28]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of compounds used in the primary assays.[28][29]

    • Incubation: Incubate for the same duration as the primary experiment (e.g., 24 hours).

    • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol (e.g., Promega CellTiter 96 AQueous One Solution).[28][29][30]

    • Incubation: Incubate the plate for 1-4 hours at 37°C.[27][28][29]

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[27][29]

    • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.[31] No significant decrease in cell viability should be observed at the effective concentrations of the compounds.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 2: Expected Experimental Outcomes
AssayFenofibric AcidWY-14643 (Positive Control)GW7647 (High-Potency Control)Vehicle (Negative Control)
PPARα Reporter Assay Dose-dependent increase in luminescence (EC50 ~30 µM)Dose-dependent increase in luminescence (EC50 ~1-5 µM)Dose-dependent increase in luminescence (EC50 ~6 nM)Baseline luminescence
qPCR (CPT1A/ACOX1) Significant upregulation of mRNA levelsSignificant upregulation of mRNA levelsSignificant upregulation of mRNA levelsBaseline expression
MTS Viability Assay >90% viability>90% viability>90% viability100% viability

Mechanistic Visualization: The PPARα Signaling Pathway

Understanding the signaling cascade is fundamental to experimental design and data interpretation.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Fenofibric Acid (or other agonist) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Genes Regulates mRNA mRNA Transcription Genes->mRNA Leads to Protein Protein Synthesis mRNA->Protein Response Increased Fatty Acid Metabolism Protein->Response

Sources

A Comparative Guide to PPARα Activation: The Established Agonist Fenofibrate versus the Uncharacterized Analogue 2-(4-Cyanophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: PPARα as a Therapeutic Target

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is a key regulator of lipid and glucose homeostasis, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[2] Upon activation by ligands, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription.[3]

The activation of PPARα orchestrates a metabolic shift towards fatty acid oxidation and away from glucose utilization. This is achieved by upregulating the expression of genes involved in fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation.[2] Clinically, this translates to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making PPARα an attractive therapeutic target for managing dyslipidemia and reducing the risk of cardiovascular disease.[4] Fibrate drugs, such as fenofibrate, are a class of synthetic PPARα agonists widely used for this purpose.

This guide provides a detailed comparison of the well-characterized PPARα agonist, fenofibrate (and its active metabolite, fenofibric acid), with 2-(4-Cyanophenoxy)-2-methylpropanoic acid, a structurally related compound whose activity at PPARα is not yet publicly documented.

The Benchmark Activator: Fenofibrate and Fenofibric Acid

Fenofibrate is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its pharmacologically active metabolite, fenofibric acid.[5] It is fenofibric acid that functions as a direct agonist of PPARα.[2]

Mechanism of Action and Downstream Effects

The binding of fenofibric acid to the ligand-binding domain of PPARα induces a conformational change in the receptor, facilitating its heterodimerization with RXR and subsequent binding to PPREs. This activation of the PPARα/RXR heterodimer leads to the transcriptional regulation of a suite of genes involved in lipid metabolism:

  • Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDLs) and chylomicrons.

  • Enhanced Fatty Acid Uptake and Oxidation: Increased expression of fatty acid transport proteins (FATPs) and acyl-CoA synthetases, which facilitate the uptake and activation of fatty acids in cells. It also boosts the expression of key enzymes in the mitochondrial and peroxisomal β-oxidation pathways, such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA oxidase 1 (ACOX1).

  • Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

  • Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of HDL.

Beyond its effects on lipid metabolism, PPARα activation by fenofibrate has also been shown to have anti-inflammatory properties, which may contribute to its cardiovascular benefits.[4]

Quantitative Analysis of PPARα Activation by Fenofibric Acid

The potency and efficacy of a PPARα agonist are critical determinants of its therapeutic effect. These are typically quantified using in vitro cell-based assays, such as the luciferase reporter assay. In this assay, cells are engineered to express the PPARα receptor and a reporter gene (luciferase) under the control of a PPRE-containing promoter. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARα activation.

The half-maximal effective concentration (EC50) is a key metric derived from these assays, representing the concentration of the agonist that produces 50% of the maximal response.

CompoundReceptorAssay TypeEC50EfficacyReference
Fenofibric Acid Human PPARαLuciferase Reporter Assay9.47 µM104%[2]
Fenofibric Acid Human PPARγLuciferase Reporter Assay61.0 µM87.7%[2]
Fenofibric Acid Human PPARδLuciferase Reporter AssayNo activationN/A[2]

Efficacy is reported relative to a potent synthetic agonist.

These data indicate that fenofibric acid is a potent and selective activator of PPARα, with significantly weaker activity on PPARγ and no activity on PPARδ at physiologically relevant concentrations.[2]

The Uncharacterized Analogue: this compound

This compound shares a core structural similarity with fenofibric acid. Specifically, it possesses the 2-phenoxy-2-methylpropanoic acid moiety that is characteristic of fibrates. However, a key difference lies in the substitution on the phenyl ring. While fenofibric acid has a 4-chlorobenzoyl group, this compound has a 4-cyano group.

To date, there is a lack of publicly available experimental data characterizing the biological activity of this compound, particularly its ability to activate PPARα. It is plausible that this compound is a synthetic intermediate in the production of other molecules or a metabolite whose pharmacological profile has not been extensively studied.

Structure-Activity Relationship (SAR) Insights and Hypothesis

The activity of fibrates at the PPARα receptor is governed by their molecular structure. The acidic head group (the carboxylic acid) and the hydrophobic tail (the substituted phenyl ring) are both crucial for binding to the ligand-binding pocket of the receptor. The nature of the substituent on the phenyl ring can significantly influence potency and selectivity.

Given the structural similarity to fenofibric acid, it is reasonable to hypothesize that this compound may also interact with the PPARα ligand-binding domain. However, the replacement of the bulky and hydrophobic 4-chlorobenzoyl group with a smaller, more polar cyano group would undoubtedly alter the binding affinity and subsequent receptor activation. Without experimental data, it is impossible to predict whether this structural change would result in a more potent, less potent, or inactive compound at the PPARα receptor.

Experimental Protocols for Assessing PPARα Activation

To experimentally determine and compare the PPARα activation profiles of compounds like fenofibric acid and this compound, the following methodologies are standard in the field.

In Vitro Analysis

1. PPARα Luciferase Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the potency and efficacy of PPARα agonists.

Principle: This assay utilizes a host cell line (e.g., HEK293T or HepG2) that is co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene downstream of a promoter with multiple PPREs. When a PPARα agonist binds to the receptor, the activated PPARα/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The resulting luminescence is measured and is proportional to the level of PPARα activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in 96-well plates.

    • Prepare serial dilutions of the test compounds (fenofibric acid and this compound) and a positive control (e.g., GW7647) in the appropriate cell culture medium.

    • Add the compound dilutions to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 and maximal efficacy for each compound.

2. Quantitative Real-Time PCR (qRT-PCR) for PPARα Target Gene Expression

This assay measures the downstream effects of PPARα activation by quantifying the mRNA levels of its target genes.

Principle: Activation of PPARα leads to the increased transcription of genes involved in lipid metabolism. By measuring the mRNA levels of these target genes in cells treated with a test compound, we can confirm its PPARα agonist activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line with endogenous PPARα expression (e.g., HepG2 human hepatoma cells) to confluence.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., CPT1A, ACOX1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the fold change in gene expression in treated cells to untreated control cells.

In Vivo Analysis

Animal Models of Dyslipidemia

To evaluate the in vivo efficacy of a PPARα agonist, rodent models are commonly used.

Principle: Administering the test compound to an animal model of dyslipidemia (e.g., high-fat diet-fed rats or mice) and measuring changes in plasma lipid profiles and hepatic gene expression can provide evidence of its in vivo PPARα-mediated effects.

Step-by-Step Methodology:

  • Animal Model and Treatment:

    • Induce dyslipidemia in rodents by feeding them a high-fat diet for several weeks.

    • Administer the test compounds or vehicle control daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Sample Collection:

    • Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

    • At the end of the study, euthanize the animals and collect liver tissue for gene expression analysis.

  • Biochemical Analysis:

    • Measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using commercial assay kits.

  • Gene Expression Analysis:

    • Isolate RNA from the liver tissue and perform qRT-PCR for PPARα target genes as described in the in vitro protocol.

  • Data Analysis:

    • Compare the changes in plasma lipid levels and hepatic gene expression between the treatment and control groups using appropriate statistical tests.

Visualizing the PPARα Signaling Pathway and Experimental Workflows

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fenofibric Acid (Agonist) PPARa_inactive PPARα Ligand->PPARa_inactive Binding & Activation PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (DNA Response Element) PPARa_active->PPRE Heterodimerization with RXR Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Reduced Plasma Triglycerides Proteins->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway Activation by an Agonist.

Luciferase_Assay_Workflow Start Start: Cell Culture (e.g., HEK293T) Transfection Co-transfect with: 1. PPARα Expression Vector 2. PPRE-Luciferase Reporter Start->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Plating Plate cells into 96-well plate Incubation1->Plating Treatment Add serial dilutions of Test Compound & Controls Plating->Treatment Incubation2 Incubate for 18-24h Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luminometry Measure Luminescence (Luciferase Activity) Lysis->Luminometry Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate EC50 Luminometry->Analysis End End: Potency & Efficacy Determined Analysis->End

Caption: Luciferase Reporter Assay Workflow.

Conclusion

Fenofibrate, through its active metabolite fenofibric acid, is a well-established and selective PPARα agonist with proven clinical efficacy in the management of dyslipidemia. Its mechanism of action, involving the transcriptional upregulation of genes controlling fatty acid metabolism, is thoroughly documented. In contrast, this compound remains an uncharacterized compound in the context of PPARα activation. While its structural similarity to the fibrate class suggests potential interaction with the receptor, its activity profile can only be determined through rigorous experimental evaluation using the standardized in vitro and in vivo assays detailed in this guide. Future research is warranted to elucidate the pharmacological properties of this and other novel fibrate analogues to potentially identify new therapeutic agents with improved potency, selectivity, and clinical outcomes.

References

  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666. [Link]
  • Yamashita, D., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4691. [Link]
  • Bordet, R., et al. (2003). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. The Journal of Neuroscience, 23(15), 6251-6258. [Link]
  • Liberato, M. V., et al. (2012). The PPAR-α activator fenofibrate fails to provide myocardial protection in ischemia and reperfusion in pigs. American Journal of Physiology-Heart and Circulatory Physiology, 302(7), H1449-H1457. [Link]
  • Fruchart, J. C. (2013). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. BMC Cancer, 13, 396. [Link]
  • Medeiros, A., et al. (2005). Synthesis, biological evaluation, and molecular modeling investigation of new chiral fibrates with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 48(21), 6687-6701. [Link]
  • Majethia, D., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]
  • Narala, V. R., et al. (2020).
  • Chávez-Salgado, A., et al. (2024). Pleiotropic Effects of Peroxisome Proliferator-Activated Receptor Alpha and Gamma Agonists on Myocardial Damage: Molecular Mechanisms and Clinical Evidence—A Narrative Review. International Journal of Molecular Sciences, 25(18), 9951. [Link]
  • Nakajima, T., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(30), 11721-11731. [Link]
  • Saeedi, S., et al. (2024).
  • Google Patents. (2014). CN103539710A - Synthesis method of (R)-bicalutamide.
  • Royal Society of Chemistry. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
  • EMBL-EBI. (n.d.). GWAS Catalog.
  • Buniello, A., et al. (2019). The NHGRI-EBI GWAS Catalog of published genome-wide association studies, targeted arrays and summary statistics 2019. Nucleic Acids Research, 47(D1), D1005–D1012. [Link]
  • EMBL-EBI. (n.d.). 10th Anniversary of the NHGRI-EBI GWAS Catalog.
  • EMBL-EBI. (n.d.). Downloading the GWAS Catalog.

Sources

Comparing 2-(4-Cyanophenoxy)-2-methylpropanoic acid with other SARMs precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Aryl-Propionamide SARM Precursors A Senior Application Scientist's Field Guide to the Synthesis of Ostarine and Andarine Analogues

Introduction: The Shifting Landscape of Anabolic Research

Selective Androgen Receptor Modulators (SARMs) represent a significant evolution in the field of anabolic research. Unlike traditional anabolic androgenic steroids (AAS), which often lead to a wide array of undesirable side effects, SARMs are engineered for tissue selectivity.[1][2] These non-steroidal molecules are designed to bind to the androgen receptor (AR) and modulate its activity in a tissue-specific manner, aiming to elicit anabolic responses in muscle and bone while minimizing effects on reproductive tissues like the prostate.[3][4]

The aryl-propionamide class is one of the most extensively researched categories of non-steroidal SARMs, with prominent members like Ostarine (Enobosarm, MK-2866) and Andarine (S-4) having been developed from the structural modification of the antiandrogen, bicalutamide.[1][5][6] The synthesis of these complex molecules is a multi-step process reliant on the strategic use of specific chemical precursors. This guide provides a comparative analysis of the foundational precursors used in the synthesis of Ostarine and Andarine, offering researchers a detailed look at the experimental workflows, underlying chemical principles, and performance metrics.

Core Precursor Architectures for Aryl-Propionamide SARMs

The synthesis of aryl-propionamide SARMs generally involves the coupling of two key fragments:

  • The "A-Ring" Precursor: A substituted phenol that forms one end of the final molecule.

  • The "B-Ring" Precursor Core: A chiral 2-hydroxy-2-methylpropanoic acid derivative, which is first amidated with a substituted aniline (the "B-Ring") and then functionalized for coupling with the A-Ring.

The specific substitutions on these rings are the primary determinants of the resulting SARM's binding affinity, selectivity, and pharmacokinetic profile. In this guide, we focus on the precursors for Ostarine and Andarine to illustrate the synthetic variations.

  • For Ostarine Synthesis: The key precursors are 4-cyanophenol (A-Ring) and a chiral bromo-amide intermediate, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide . This bromo-amide is itself synthesized from a brominated propanoic acid derivative and 4-cyano-3-(trifluoromethyl)aniline.

  • For Andarine Synthesis: The synthesis logically employs 4-acetamidophenol (A-Ring) and a corresponding bromo-amide, (2S)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide .

Comparative Analysis of SARM Precursors and Synthesis

The choice of precursor directly impacts the reaction pathway, necessary reagents, and final product characteristics. The following table summarizes the key differences in synthesizing Ostarine versus Andarine.

FeatureOstarine (MK-2866) Synthesis Andarine (S-4) Synthesis
Target SARM (2S)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide[7](2S)-3-(4-acetamido-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide[5]
"A-Ring" Precursor 4-Cyanophenol4-Acetamidophenol
"B-Ring" Amide Precursor (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide(2S)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide
Key Reaction Williamson Ether SynthesisWilliamson Ether Synthesis
Typical Reagents Sodium Carbonate (Na₂CO₃), AcetoneSodium Carbonate (Na₂CO₃) or similar base, Acetone or other polar aprotic solvent
Reported Yield ~59.9%[8]Varies based on specific laboratory procedures and purification efficiency.
Reported Purity Research grade typically ≥98%[9]Research grade typically >99%[10]
Structural Implication The cyano- groups on both aromatic rings are key for AR binding and activity.The acetamido- group on the A-ring and the nitro- group on the B-ring define its unique pharmacological profile as a partial agonist.[5]

Experimental Protocols: A Step-by-Step Comparison

The following protocols provide a detailed methodology for the synthesis of Ostarine and a representative synthesis for Andarine. These protocols are self-validating systems; adherence to the stoichiometry, conditions, and purification steps is critical for achieving a high-purity final product.

Protocol 1: Synthesis of Ostarine (MK-2866)

This protocol is based on established laboratory synthesis methods and details the final coupling step.[8]

Objective: To synthesize Ostarine via Williamson ether synthesis by coupling the bromo-amide intermediate with 4-cyanophenol.

Materials:

  • (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (1 equivalent)

  • 4-cyanophenol (1.5 equivalents)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (3 equivalents)

  • Acetone (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • 10% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Activated Carbon

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the bromo-amide intermediate (50 g, 0.14 mol), 4-cyanophenol (25.44 g, 0.21 mol), and anhydrous Na₂CO₃ (59.04 g, 0.43 mol) in 500 mL of acetone.

  • Reaction Execution: Heat the mixture to reflux and maintain for 3 hours. The base (Na₂CO₃) facilitates the deprotonation of 4-cyanophenol, forming a nucleophilic phenoxide which attacks the carbon bearing the bromine atom, displacing it to form the ether linkage.

  • Solvent Removal: After 3 hours, concentrate the reaction mixture under reduced pressure to yield a solid residue.

  • Aqueous Workup & Extraction: Add 500 mL of water to the residue. Extract the aqueous mixture with ethyl acetate (2 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with 10% NaOH solution (4 x 200 mL) to remove unreacted 4-cyanophenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Decolorization & Purification: Add 300 mL of ethanol and a small amount of activated carbon to the oil. Heat the mixture to reflux for 1 hour. Filter the hot mixture through a pad of Celite to remove the carbon. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the resulting oil using column chromatography with a mobile phase of CH₂Cl₂/EtOAc (80:20).

  • Crystallization: Crystallize the purified product from a CH₂Cl₂/hexane mixture to obtain Ostarine as a colorless solid. Yield: 33.2 g (59.9%) .[8]

Ostarine_Synthesis_Workflow cluster_reactants Reactants Bromo_Amide (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide Reaction Reflux for 3h Bromo_Amide->Reaction Cyanophenol 4-Cyanophenol Cyanophenol->Reaction Base Na2CO3 in Acetone Base->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (CH2Cl2/EtOAc) Workup->Purification Crystallization Crystallization (CH2Cl2/Hexane) Purification->Crystallization Product Ostarine (MK-2866) Crystallization->Product

Caption: Ostarine Synthesis Workflow
Protocol 2: Representative Synthesis of Andarine (S-4)

This protocol is constructed based on the established chemistry for Ostarine and adapted for the specific precursors of Andarine.

Objective: To synthesize Andarine by coupling its bromo-amide intermediate with 4-acetamidophenol.

Materials:

  • (2S)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (1 equivalent)

  • 4-Acetamidophenol (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the bromo-amide intermediate and 4-acetamidophenol in DMF. Add K₂CO₃ to the mixture.

  • Reaction Execution: Heat the reaction mixture to approximately 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The mechanistic principle is identical to the Ostarine synthesis.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into water. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to yield pure Andarine.

Andarine_Synthesis_Workflow cluster_reactants Reactants Bromo_Amide_S4 (2S)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide Reaction_S4 Heat ~80°C Bromo_Amide_S4->Reaction_S4 Acetamidophenol 4-Acetamidophenol Acetamidophenol->Reaction_S4 Base_S4 K2CO3 in DMF Base_S4->Reaction_S4 Workup_S4 Aqueous Workup & Extraction (EtOAc) Reaction_S4->Workup_S4 Purification_S4 Purification (Chromatography/Crystallization) Workup_S4->Purification_S4 Product_S4 Andarine (S-4) Purification_S4->Product_S4

Caption: Andarine Synthesis Workflow

Mechanism of Action: The SARM Signaling Pathway

Regardless of the specific precursor used in their synthesis, all aryl-propionamide SARMs function through the same fundamental biological pathway. Their tissue selectivity is believed to arise from the unique conformational change they induce in the Androgen Receptor upon binding, which in turn influences the recruitment of co-regulatory proteins (co-activators or co-repressors) in a cell-specific manner.

The process unfolds as follows:

  • Binding: The SARM enters the cell and binds to the Androgen Receptor (AR) in the cytoplasm.

  • Conformational Change & Translocation: This binding event induces a specific three-dimensional change in the AR, causing it to dissociate from heat shock proteins. The activated SARM-AR complex then translocates into the cell nucleus.

  • DNA Binding: Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The complex recruits co-regulatory proteins, leading to the transcription of genes that promote anabolic activity (e.g., in muscle cells) while having a reduced or antagonistic effect in other tissues (e.g., prostate).[11]

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex AR->SARM_AR SARM_AR_Nuc SARM-AR Complex SARM_AR->SARM_AR_Nuc Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_Nuc->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription Anabolic_Effect Tissue-Selective Anabolic Effects Transcription->Anabolic_Effect Leads to

Caption: Generalized SARM Signaling Pathway

Conclusion for the Research Professional

The synthesis of specific, high-purity non-steroidal SARMs is critically dependent on the selection of appropriate precursors. While the core synthetic strategy for aryl-propionamides—a Williamson ether synthesis—remains consistent, the choice of the substituted phenol "A-Ring" and the anilide "B-Ring" dictates the identity and activity of the final molecule. The synthesis of Ostarine from a 4-cyanophenol precursor is well-documented with reliable yield data. In contrast, the synthesis of Andarine requires a 4-acetamidophenol precursor and a different B-Ring fragment. Understanding these precursor-product relationships and the detailed experimental protocols is paramount for researchers engaged in the development, validation, and analysis of this important class of therapeutic and research compounds.

References

  • Kuuranne, T., Leinonen, A., Schänzer, W., Kostiainen, R., & Thevis, M. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug metabolism and disposition, 36(3), 571-581.
  • Schragl, K. M., Forsdahl, G., Gmeiner, G., Enev, V. S., & Gaertner, P. (2013). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. Tetrahedron Letters, 54(18), 2239-2242.
  • Kuuranne, T., Leinonen, A., Schänzer, W., Kostiainen, R., & Thevis, M. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Drug Metabolism and Disposition, 36(3), 571-581.
  • PubMed. Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes.
  • Aikawa, K., Miyawaki, T., Hitaka, T., & Yamamoto, S. (2015). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I. Bioorganic & Medicinal Chemistry Letters, 25(6), 1429-1433.
  • Liu, M., et al. (2014). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 19(8), 11816-11832.
  • Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124-129.
  • Salvador, J. A., et al. (2013). Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modulators. ACS Medicinal Chemistry Letters, 4(1), 43-47.
  • Bisol, C. A., et al. (2023).
  • Dmitrieva, E. V., Temerdashev, A. Z., Azaryan, A. A., & Gashimova, E. M. (2018). Determination of Andarine (S-4), a Selective Androgen Receptor Modulator, and Ibutamoren (MK-677), a Nonpeptide Growth Hormone Secretagogue, in Urine by Ultra-High Performance Liquid Chromatography with Tandem Mass-Spectrometric Detection. Journal of Analytical Chemistry, 73(7), 674-679.
  • Wikipedia. Andarine.
  • Fit Science. S4 (Andarine): The Complete Guide. (2021).
  • Wang, M., et al. (2012). Facile radiosynthesis of new carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. Bioorganic & Medicinal Chemistry Letters, 22(1), 521-525.
  • De Maddis, D., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Metabolites, 14(7), 434.
  • PubChem. Andarine.
  • PubChem. Ostarine(MK-2866).
  • Gao, W., et al. (2005).
  • PubChem. 2-Hydroxy-2-methylpropanenitrile;propanamide.
  • Wikipedia. Enobosarm.
  • WebMD. Andarine - Uses, Side Effects, and More.
  • UK SARMs. How to Run an Ostarine Cycle Safely: A Complete Guide.
  • PubChem. 3-(4,5-Dihydroxy-2-nitrophenyl)propanenitrile.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

A Comparative Guide to 2-(Phenoxy)-2-methylpropanoic Acid Derivatives as PPAR Agonists: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous evaluation of molecular tools is paramount to advancing therapeutic discovery. This guide provides an in-depth comparative analysis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid and its structural analog, fenofibric acid, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Due to the limited specific experimental data on the cyano-substituted compound, this guide will focus on the well-characterized fenofibric acid as a representative molecule of this class. We will cross-validate its performance against other widely used fibrates, namely bezafibrate and gemfibrozil, providing a comprehensive framework for experimental design and interpretation.

Introduction: The Significance of PPARα Agonists in Metabolic Research

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] The PPARα isoform is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidneys.[3] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the modulation of lipoprotein metabolism.[4][5]

Compounds like fenofibric acid and its analogs are valuable tools for investigating metabolic pathways and for the development of therapeutics targeting dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[6][7] Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[6] This guide will delve into the synthesis, characterization, and biological activity of fenofibric acid, providing a comparative context with other fibrates to aid in the selection of the most appropriate chemical probe for specific research applications.

Synthesis and Characterization: Establishing a High-Quality Chemical Probe

The reliability of any experimental result hinges on the purity and structural integrity of the chemical compounds used. Here, we provide a validated protocol for the synthesis of fenofibric acid, which can be adapted for the synthesis of analogs such as this compound.

Experimental Protocol: Synthesis of Fenofibric Acid

This protocol outlines a common synthetic route to fenofibric acid, starting from 4-chloro-4'-hydroxybenzophenone.[8][9][10]

Step 1: Williamson Ether Synthesis

  • To a solution of 4-chloro-4'-hydroxybenzophenone (1 equivalent) in acetone, add sodium hydroxide (3 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add chloroform (1.5 equivalents) dropwise.

  • Continue to stir the reaction at reflux for 8 hours.

  • After cooling, filter the mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to yield the intermediate ester.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in ethanol.

  • Add an aqueous solution of potassium hydroxide (4 equivalents).

  • Heat the mixture to reflux and stir for 16 hours.

  • Remove the ethanol under vacuum and add water to the residue.

  • Wash the aqueous solution with diethyl ether to remove nonpolar impurities.

  • Acidify the aqueous layer with 2N HCl to a pH of 1 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield fenofibric acid as a solid.[8]

Workflow for Fenofibric Acid Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 4-chloro-4'-hydroxybenzophenone C Reflux (2h) A->C B Acetone, NaOH B->C E Reflux (8h) C->E D Chloroform D->E F Intermediate Ester E->F G Ethanol, KOH F->G Proceed to Hydrolysis H Reflux (16h) G->H I Acidification (HCl) H->I J Extraction (Ethyl Acetate) I->J K Fenofibric Acid J->K

Caption: Synthetic workflow for fenofibric acid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized fenofibric acid is critical. The following data are typical for this compound.

Analytical Method Expected Results for Fenofibric Acid
¹H NMR (300 MHz, CD₃OD) δ 7.75-7.70 (m, 4H), 7.52 (d, J = 8.6 Hz, 2H), 6.96 (d, J = 9.0 Hz, 2H), 1.65 (s, 6H).[8]
¹³C NMR Spectral data should confirm the presence of aromatic carbons, the ketone carbonyl, the carboxylic acid carbonyl, and the aliphatic carbons.[11][12]
HPLC A single major peak indicating high purity. A typical mobile phase is a mixture of methanol and 0.1% phosphoric acid (60:40, v/v) with UV detection at 289 nm.[5][13]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of fenofibric acid (C₁₇H₁₅ClO₄).[12]

Comparative Biological Activity: PPARα Agonism

The primary mechanism of action for fenofibric acid and other fibrates is the activation of PPARα.[14] The potency and efficacy of these compounds can be quantified using in vitro assays.

Experimental Protocol: PPARα Transactivation Assay

A common method to assess PPARα agonism is a cell-based reporter gene assay.[6][15]

  • Cell Culture: Use a suitable cell line, such as COS-7 or HepG2, that is transiently or stably transfected with two plasmids:

    • An expression vector for the ligand-binding domain (LBD) of human PPARα fused to a GAL4 DNA-binding domain.

    • A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Treatment: Plate the cells and treat with varying concentrations of the test compounds (e.g., fenofibric acid, bezafibrate, gemfibrozil) for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy.

Workflow for PPARα Transactivation Assay

A Transfect cells with PPARα-LBD and Luciferase Reporter Plasmids B Plate cells and treat with test compounds A->B C Incubate for 24 hours B->C D Lyse cells and measure luciferase activity C->D E Data analysis: Determine EC₅₀ and Efficacy D->E cluster_0 Cell Cytoplasm & Nucleus cluster_1 Biological Outcomes Ligand Fibrate (e.g., Fenofibric Acid) PPAR PPARα Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Coactivators Coactivators (e.g., PGC-1α) PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates Proteins Protein Synthesis TargetGenes->Proteins MetabolicEffects Metabolic Effects Proteins->MetabolicEffects Outcome1 ↑ Fatty Acid Oxidation MetabolicEffects->Outcome1 Outcome2 ↓ Triglyceride Levels MetabolicEffects->Outcome2 Outcome3 ↑ HDL Cholesterol MetabolicEffects->Outcome3 Outcome4 ↓ Inflammation MetabolicEffects->Outcome4

Caption: Simplified PPARα signaling pathway. [4][7]

Cross-Validation and Comparison of Alternatives

When selecting a PPARα agonist for research, it is essential to consider the specific experimental context.

Feature Fenofibric Acid Bezafibrate Gemfibrozil
Potency (PPARα) High (EC₅₀ ~9.5 µM) [6]Moderate (EC₅₀ ~30.4 µM) [6]Generally considered less potent than fenofibrate. [16][17]
Selectivity Primarily PPARα/γ dual agonist. [6]Pan-PPAR agonist (α, γ, δ). [6]Primarily PPARα agonist.
Clinical Efficacy Significant reduction in triglycerides and LDL, increase in HDL. [16]Reduces triglycerides and LDL, increases HDL. [17]Reduces triglycerides, but may be less effective on cholesterol than fenofibrate. [16][17]
Safety Profile Lower risk of myopathy when combined with statins compared to gemfibrozil. [18]Generally well-tolerated.Higher risk of myopathy and drug-drug interactions with statins. [18]
Research Application Potent and relatively selective PPARα activation for metabolic studies.Studying the effects of pan-PPAR activation.A classic PPARα agonist, but caution is advised in translational studies involving statins.

Conclusion and Recommendations

This guide has provided a comprehensive overview of fenofibric acid as a representative 2-(phenoxy)-2-methylpropanoic acid derivative for PPARα activation. The provided experimental protocols for synthesis and biological characterization offer a framework for producing and validating high-quality chemical probes.

Key Takeaways:

  • Fenofibric acid is a potent PPARα agonist with a well-defined synthesis and analytical profile. Its dual PPARα/γ activity should be considered when interpreting results.

  • Bezafibrate serves as a useful tool for investigating the broader effects of pan-PPAR activation.

  • Gemfibrozil , while a classic PPARα agonist, exhibits a less favorable safety profile in combination with statins, a consideration for translational research.

  • For studies requiring high potency and selectivity for PPARα, newer generation compounds like pemafibrate may be more suitable.

The choice of compound should be guided by the specific research question, the desired selectivity profile, and the experimental system. By understanding the comparative performance and underlying mechanisms of these compounds, researchers can design more robust experiments and generate more reliable and interpretable data.

References

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. [Link]
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]
  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC Technologies. [Link]
  • Schematic diagram presenting the signaling pathways of PPARα involved...
  • PPAR Signaling Pathway.
  • Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring. [Link]
  • The signaling pathways of PPARα and estrogen receptors...
  • Gemfibrozil. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]
  • A Novel Method for determination of Fenofibric Acid in human plasma using HPLC-UV: application to a pharmacokinetic study of new formulations. Kingston University London Research Repository. [Link]
  • Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography.
  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activ
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Research. [Link]
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. [Link]
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Inform
  • A kind of preparation method of fenofibric acid.
  • Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy. [Link]
  • Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease. Pharmacotherapy. [Link]
  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. [Link]
  • Method for preparing fenofibric acid by using inorganic alkali as catalyst.
  • Fenofibrate or Gemfibrozil for fibr
  • A comparison of the use, effectiveness and safety of bezafibrate, gemfibrozil and simvastatin in normal clinical practice using the New Zealand Intensive Medicines Monitoring Programme (IMMP). British Journal of Clinical Pharmacology. [Link]
  • Schematic view of the PPARα structure. Domain structure of the PPARα...
  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331.
  • Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil containing medicinal products. European Medicines Agency. [Link]
  • An Improved New Path to Synthesize Gemfibrozil. Semantic Scholar. [Link]
  • Synthesis method of bezafibrate for regulating blood fat.
  • An Improved New Path to Synthesize Gemfibrozil.
  • Bezafibr
  • Fig. 1. a. The 1 H NMR spectrum of Fibrane (2) shown in ppm of chemical...
  • Preparation method of bezafibrate.
  • Comparison of Fenofibrate versus Gemfibrozil in the Management of Hypertriglyceridemia in Patients with Coronary Heart Disease. Annals of Punjab Medical College (APMC). [Link]
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Pharmacological Sciences. [Link]
  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
  • Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. The Journal of Neuroscience. [Link]
  • Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. Tumor Biology. [Link]
  • Fenofibric Acid. PubChem. [Link]
  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibr
  • Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
  • Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome. International Journal of Molecular Sciences. [Link]
  • Estimation of the PPARα agonism of fibrates by a combined MM-docking approach. Methods in Molecular Biology. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in 2-(4-Cyanophenoxy)-2-methylpropanoic acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Biological Context - Understanding the PPARα Signaling Pathway

Before delving into assay specifics, it is crucial to understand the mechanism of action for fibrate-like compounds. These molecules act as ligands for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[3][4]

Upon entering the cell, a PPARα agonist like 2-(4-Cyanophenoxy)-2-methylpropanoic acid binds to the ligand-binding domain (LBD) of the PPARα protein. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3] This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This binding recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels.[1][5]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Test_Compound 2-(4-Cyanophenoxy)-2- methylpropanoic acid PPARa PPARα Test_Compound->PPARa Binds PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPARa_RXR_Nuc PPARα-RXR Complex PPARa_RXR->PPARa_RXR_Nuc Translocation PPRE PPRE (DNA) Coactivators Coactivators PPRE->Coactivators Recruits Target_Gene Target Gene Transcription (e.g., LPL, ApoAI) Coactivators->Target_Gene Initiates Metabolic_Effect Increased Lipid Metabolism & Fatty Acid Oxidation Target_Gene->Metabolic_Effect Leads to PPARa_RXR_Nuc->PPRE Binds to

Caption: PPARα signaling pathway initiated by a ligand.

Part 2: A Comparative Guide to Bioassay Methodologies

The choice of bioassay is a critical decision that impacts throughput, cost, and the nature of the data obtained. Here, we compare three common methods for assessing the activity of PPARα agonists.

Assay TypePrincipleThroughputCostKey EndpointPrimary Use Case
Luciferase Reporter Assay Measures transcriptional activation of a PPRE-driven luciferase reporter gene in a cell line.[6][7]HighLow-MediumFunctional cellular responsePrimary screening, Potency (EC50) determination
TR-FRET Coactivator Assay Measures direct binding of the ligand to the PPARα LBD and subsequent recruitment of a coactivator peptide.[8][9]HighMedium-HighDirect molecular interactionOrthogonal validation, Binding affinity (Kd)
qRT-PCR Measures the change in mRNA levels of endogenous PPARα target genes (e.g., LPL, CPT1A) in response to compound treatment.[10][11]Low-MediumMediumPhysiologically relevant gene expressionMechanism of action studies, Confirmation of downstream effects

Part 3: Achieving Reproducibility - A Deep Dive into Protocol and Critical Parameters

Reproducibility issues in cell-based assays are a notorious challenge.[12][13] They often stem from seemingly minor variations in protocol execution. Below is a detailed protocol for a gold-standard Luciferase Reporter Assay, followed by a discussion of the critical parameters that must be controlled across all assay types.

Gold-Standard Protocol: PPARα Luciferase Reporter Assay

This protocol is designed for a 96-well plate format using a transiently transfected human cell line (e.g., HEK293T or HepG2).

1. Cell Culture & Plating:

  • Rationale: Consistent cell health, passage number, and density are paramount for a stable biological system.[12]

  • Step 1.1: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator.

  • Step 1.2: Passage cells when they reach 80-90% confluency. Crucially, do not use cells beyond a validated passage number (e.g., passage 20) to avoid phenotypic drift.

  • Step 1.3: On Day 1, seed 20,000 cells per well in 100 µL of complete media into a white, clear-bottom 96-well plate. Avoid using the perimeter wells to mitigate "edge effects" caused by evaporation; fill these with sterile PBS instead.[12]

2. Transient Transfection:

  • Rationale: This step introduces the genetic machinery for the reporter assay. The ratio of plasmids is optimized for maximal response and minimal off-target effects.

  • Step 2.1: On Day 2, prepare a transfection mix. For each well, combine:

    • 50 ng of a PPRE-driven firefly luciferase reporter plasmid.

    • 10 ng of a constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK) for normalization.[7][14]

    • 40 ng of a human PPARα expression vector.

    • 0.3 µL of a suitable transfection reagent (e.g., FuGENE HD) in serum-free media.

  • Step 2.2: Incubate the mix for 15 minutes at room temperature, then add 10 µL to each well.

3. Compound Treatment:

  • Rationale: A precise dilution series is essential for accurate potency determination. The use of a positive control validates the assay's performance in each run.

  • Step 3.1: On Day 3, prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced toxicity.

  • Step 3.2: Prepare a positive control (e.g., 1 µM GW7647) and a vehicle-only control.[15]

  • Step 3.3: Remove the transfection media from the cells and add 100 µL of media containing the appropriate concentration of the test compound or controls.

  • Step 3.4: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

4. Luciferase Assay & Data Analysis:

  • Rationale: Dual-luciferase systems allow for normalization of the experimental reporter (Firefly) to an internal control reporter (Renilla), correcting for variations in cell number and transfection efficiency.[14]

  • Step 4.1: On Day 4, equilibrate the plate to room temperature.

  • Step 4.2: Use a dual-luciferase assay system (e.g., Promega Dual-Glo®). Add the first reagent to lyse the cells and measure Firefly luciferase activity on a luminometer.

  • Step 4.3: Add the second reagent to quench the Firefly signal and measure Renilla luciferase activity.

  • Step 4.4: Calculate the response by dividing the Firefly RLU by the Renilla RLU for each well. Normalize the data to the vehicle control and plot the dose-response curve using a four-parameter logistic fit to determine the EC50 value.

Assay_Workflow Day1 Day 1: Cell Seeding Day2 Day 2: Transfection Day1->Day2 Day3 Day 3: Compound Treatment Day2->Day3 Day4 Day 4: Lysis & Readout Day3->Day4 Analysis Data Analysis (Normalization, Curve Fitting) Day4->Analysis

Caption: General workflow for the cell-based reporter assay.

Critical Parameters Governing Reproducibility
  • Biological Reagents:

    • Cell Line Integrity: Regularly perform cell line authentication (e.g., STR profiling). Genetic drift in continuous culture can significantly alter experimental outcomes.

    • Serum Variability: FBS is a complex mixture with significant lot-to-lot variability. Test new lots of FBS against a reference lot before use in critical assays or consider transitioning to serum-free, chemically defined media.[16]

    • Compound Purity & Solubility: Verify the purity of this compound via analytical methods (e.g., LC-MS, NMR). Ensure it remains soluble at all tested concentrations to avoid artifacts.

  • Experimental Conditions:

    • Pipetting and Dispensing: Use calibrated pipettes and consider automated liquid handlers for high-throughput work to minimize human error.[17]

    • Incubation Times: Adhere strictly to the optimized incubation times for transfection, compound treatment, and reagent addition.

    • Controls: Always include positive (known agonist), negative (vehicle), and neutral (inactive compound) controls on every plate. The Z'-factor, calculated from positive and negative controls, is a key metric of assay quality and should be consistently > 0.5.[15]

  • Data Analysis (qRT-PCR Specific):

    • Reference Gene Selection: For qRT-PCR, the choice of a stable reference gene for normalization is critical. Its expression must not change under the experimental conditions. It is best practice to validate and use the geometric mean of multiple reference genes.[11][18]

    • Primer/Probe Design: Use validated primer and probe sets with high efficiency (90-110%).[19]

    • Data Processing: Employ a consistent method for setting the baseline and threshold for determining Cq values.[10]

By rigorously controlling these parameters, researchers can build a self-validating experimental system that produces reliable, reproducible data for compounds like this compound, thereby accelerating the drug development process with confidence.

References

  • Ningbo Innopharmchem Co., Ltd. Fenofibrate's Mechanism of Action: How it Fights High Cholesterol.
  • Dr.Oracle. What is the mechanism of action of fenofibrate?.
  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Nuclear Receptor Coregulator Interaction Assays.
  • ResearchGate. Simplified PPARα dependent mechanism of action of fenofibrate on lipid metabolism.
  • National Institutes of Health. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction.
  • Nature. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver.
  • Thermo Fisher Scientific. PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs.
  • National Institutes of Health. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • National Institutes of Health. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment.
  • ResearchGate. Why can't I get reproducible results in cell based assays?.
  • PubMed. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction.
  • National Institutes of Health. In Vitro Research Reproducibility: Keeping Up High Standards.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay.
  • SelectScience. The challenges of cell biology.
  • ResearchGate. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Bentham Open. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Springer Link. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
  • Bio-protocol. Luciferase Reporter Assay.
  • SelectScience. Top tips for addressing the “reproducibility crisis” in cell biology research.
  • American Laboratory. Achieving Consistency and Reproducibility in Cell-Based Research.
  • National Institutes of Health. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Thermo Fisher Scientific. Ten Tips for Successful qPCR.
  • Sigma-Aldrich. PCR/qPCR Data Analysis.
  • INDIGO Biosciences. Human PPARα Reporter Assay Kit.
  • Gene-quantification.info. Good practice guide for the application of quantitative PCR (qPCR).
  • Quantabio. Real-Time quantitative PCR Optimization Guide.
  • National Institutes of Health. Eleven Golden Rules of Quantitative RT-PCR.
  • PubMed. Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana.
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha.
  • National Institutes of Health. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice.
  • PubMed. Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion.

Sources

An In Vivo Validation Guide: Evaluating the Efficacy of 2-(4-Cyanophenoxy)-2-methylpropanoic acid in Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Evolving Landscape of Dyslipidemia Management and the Promise of Novel Fibrates

The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease, remains a cornerstone of preventive cardiology. While statins are highly effective at lowering low-density lipoprotein cholesterol (LDL-C), a significant residual risk often remains, particularly in patients with atherogenic dyslipidemia—a condition characterized by elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and the presence of small, dense LDL particles.[1] Fibrates, a class of amphipathic carboxylic acids, have long been the therapeutic mainstay for addressing this lipid profile.[2]

The primary mechanism of action for fibrates is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[1] This guide focuses on the in vivo validation of a novel compound, 2-(4-Cyanophenoxy)-2-methylpropanoic acid , a structural analog of fenofibric acid, the active metabolite of fenofibrate. Fenofibric acid is a well-established third-generation fibrate used to reduce LDL-C, total cholesterol, and triglycerides, and to increase HDL-C.[3] This document provides a comprehensive framework for researchers and drug development professionals to rigorously compare the preclinical efficacy and safety profile of this new chemical entity against its benchmark comparator, fenofibric acid.

The experimental design herein is rooted in established pharmacological principles for fibrate evaluation, ensuring a self-validating system that generates robust, decision-quality data. We will explore the causality behind experimental choices, from model selection to biomarker analysis, providing a logical and scientifically sound pathway for validation.

Mechanism of Action: PPARα Agonism

Understanding the underlying mechanism is critical for designing meaningful efficacy studies. Fibrates exert their therapeutic effects by binding to and activating PPARα. This ligand-activated transcription factor then heterodimerizes with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

Key downstream effects of PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.[2]

  • Increased Hepatic Fatty Acid Oxidation: This reduces the substrate availability for triglyceride synthesis in the liver.[2]

  • Increased Apo A-I and Apo A-II Expression: This leads to increased production of HDL-C.

  • Reduced Apo C-III Expression: As Apo C-III is an inhibitor of LPL, its downregulation further promotes triglyceride clearance.

The following diagram illustrates this signaling pathway:

PPARa_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Fibrate Fibrate PPARa PPARα Fibrate->PPARa Binds & Activates RXR RXR PPARa->RXR PPARa_RXR_Complex PPARα-RXR Complex PPRE PPRE (DNA) TargetGenes Target Gene Transcription (e.g., LPL, Apo A-I) PPRE->TargetGenes PPARa_RXR_Complex->PPRE Binds to

Caption: PPARα signaling pathway activated by fibrates.

Comparative In Vivo Validation Workflow

A rigorous preclinical validation program is essential to determine the therapeutic potential of this compound. The following workflow provides a comprehensive comparison against fenofibric acid.

InVivo_Workflow cluster_setup Phase 1: Model & Dosing Setup cluster_pk Phase 2: Pharmacokinetic Profiling cluster_pd Phase 3: Pharmacodynamic Efficacy Study cluster_safety Phase 4: Safety & Toxicology A Animal Model Selection (e.g., High-Fat Diet C57BL/6J Mice) B Acclimatization & Baseline Blood Sampling A->B C Group Allocation (Vehicle, Test Compound, Comparator) B->C E Single Dose Administration (Oral Gavage) C->E I Chronic Dosing (e.g., Daily for 4-8 weeks) C->I D Dose Range Finding Study (Optional but Recommended) F Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) E->F G LC-MS/MS Analysis of Plasma for Drug Concentration F->G H PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H H->I Inform Dose Selection J Weekly Body Weight & Food Intake Monitoring I->J K Terminal Blood Collection (Cardiac Puncture) I->K L Lipid Panel Analysis (TC, TG, HDL-C, LDL-C) K->L M Tissue Harvesting (Liver, Adipose) K->M O Serum Chemistry Analysis (ALT, AST, Creatinine, CPK) K->O N Gene Expression Analysis (qPCR for PPARα targets) M->N P Histopathology of Liver M->P

Caption: Comprehensive workflow for in vivo validation.

Experimental Protocols

Protocol 1: Animal Model and Study Groups
  • Animal Model Selection: The C57BL/6J mouse model is recommended. This strain is widely used and susceptible to diet-induced obesity and dyslipidemia.

  • Induction of Dyslipidemia: Male C57BL/6J mice (8-10 weeks old) will be fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce a stable dyslipidemic phenotype.

  • Group Allocation: After the induction period, mice will be randomized into the following groups (n=8-10 per group) based on body weight and baseline triglyceride levels:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)

    • Group 2: this compound (Low Dose, e.g., 30 mg/kg)

    • Group 3: this compound (High Dose, e.g., 100 mg/kg)

    • Group 4: Fenofibric Acid (Reference Dose, e.g., 100 mg/kg)

  • Administration: All compounds will be administered once daily via oral gavage for 4 weeks.

Causality Note: The use of a diet-induced model provides high clinical relevance, mimicking a common etiology of dyslipidemia in humans. Including a well-characterized comparator like fenofibric acid is essential for establishing relative potency and efficacy.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Study Animals: A separate cohort of HFD-fed C57BL/6J mice (n=3-4 per time point) will be used for PK analysis.

  • Dosing: Administer a single oral dose of this compound (100 mg/kg) or fenofibric acid (100 mg/kg).

  • Blood Collection: Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the respective compounds will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Non-compartmental analysis will be used to determine key PK parameters.

Causality Note: Understanding the pharmacokinetic profile is crucial. Differences in absorption, distribution, metabolism, and excretion can explain discrepancies in efficacy between compounds that may have similar in vitro potency.[4] A higher bioavailability, for instance, could lead to greater efficacy at a lower dose.[5]

Protocol 3: Efficacy and Safety Biomarker Analysis
  • Blood Collection: At the end of the 4-week treatment period, mice will be fasted for 4-6 hours, and terminal blood will be collected via cardiac puncture under anesthesia.

  • Serum Lipid Analysis: Serum will be isolated and analyzed for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • HDL-Cholesterol (HDL-C)

    • LDL-Cholesterol (LDL-C) - calculated or measured directly.

  • Safety Biomarker Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Creatinine, and Creatine Phosphokinase (CPK) will be measured to assess potential liver, kidney, and muscle toxicity. Fibrates are known to sometimes elevate serum transaminases and creatinine.[2][6]

  • Tissue Collection: The liver will be excised, weighed, and sections will be fixed in 10% neutral buffered formalin for histopathology and flash-frozen in liquid nitrogen for gene expression analysis.

  • Gene Expression: RNA will be extracted from the liver, and quantitative PCR (qPCR) will be performed to measure the expression of PPARα target genes (e.g., Acox1, Cpt1a) to confirm target engagement.

Data Presentation: A Comparative Summary

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (100 mg/kg)Fenofibric Acid (100 mg/kg)
Cmax (ng/mL) [Insert Mean ± SD][Insert Mean ± SD]
Tmax (hr) [Insert Mean ± SD][Insert Mean ± SD]
AUC₀-t (ng*hr/mL) [Insert Mean ± SD][Insert Mean ± SD]
t₁/₂ (hr) [Insert Mean ± SD][Insert Mean ± SD]

Table 2: Comparative Efficacy on Serum Lipid Profile (% Change from Vehicle)

ParameterTest Compound (30 mg/kg)Test Compound (100 mg/kg)Fenofibric Acid (100 mg/kg)
Triglycerides [Insert % Change ± SEM][Insert % Change ± SEM][Insert % Change ± SEM]
Total Cholesterol [Insert % Change ± SEM][Insert % Change ± SEM][Insert % Change ± SEM]
HDL-C [Insert % Change ± SEM][Insert % Change ± SEM][Insert % Change ± SEM]
LDL-C [Insert % Change ± SEM][Insert % Change ± SEM][Insert % Change ± SEM]

Table 3: Comparative Safety Biomarkers

Parameter (U/L)Vehicle ControlTest Compound (100 mg/kg)Fenofibric Acid (100 mg/kg)
ALT [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
AST [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]
Creatinine (mg/dL) [Insert Mean ± SD][Insert Mean ± SD][Insert Mean ± SD]

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of this compound as a potential treatment for dyslipidemia. By directly comparing its pharmacokinetic, efficacy, and safety profiles to the established fibrate, fenofibric acid, researchers can generate the critical data needed to assess its therapeutic potential. Positive results from these studies—demonstrating superior or equivalent efficacy with an improved safety margin—would provide a strong rationale for advancing the compound into further preclinical toxicology studies and, ultimately, clinical development. The combination of whole-animal physiological endpoints with molecular target engagement data ensures a comprehensive and scientifically rigorous evaluation.

References

  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (Source: Google Search)
  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (Source: NIH)
  • Fibrate Medications.
  • Fibrates — The Other Life-saving Lipid Drugs. (Source: US Cardiology Review)
  • Expert commentary: the safety of fibrates in lipid-lowering therapy. (Source: PubMed)
  • A Review of Currently Available Fenofibrate and Fenofibric Acid Formul
  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

Sources

A Researcher's Guide to Controls for 2-(4-Cyanophenoxy)-2-methylpropanoic acid Experiments: Ensuring Rigor in PPARα Agonist Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers investigating the biological effects of 2-(4-Cyanophenoxy)-2-methylpropanoic acid, a structural analog of the well-characterized Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, fenofibric acid, the implementation of rigorous, well-defined controls is paramount to generating trustworthy and publishable data. This guide provides an in-depth comparison of appropriate positive and negative controls, complete with experimental protocols and supporting data to validate the activity and specificity of this compound.

The structural similarity between this compound and fenofibric acid strongly suggests its mechanism of action is through the activation of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Therefore, experiments should be designed to test this hypothesis directly, and the controls selected should allow for the unambiguous interpretation of the results within the context of the PPARα signaling pathway.

The Central Role of Controls in Validating PPARα Activation

To confidently attribute any observed cellular or physiological changes to the specific activation of PPARα by this compound, a multi-faceted approach to controls is necessary. This includes not only comparing its activity to a known potent agonist but also demonstrating a lack of activity with a specific antagonist and a structurally similar but inactive molecule.

Positive Controls: Establishing a Benchmark for PPARα Activation

A positive control serves as a benchmark to confirm that the experimental system is responsive to PPARα activation. The choice of a positive control should be guided by its potency, selectivity, and established use in the literature.

  • GW7647: A highly potent and selective PPARα agonist. With an EC50 in the low nanomolar range for human PPARα, it provides a strong and reliable signal in activation assays.[1][2][3]

  • Fenofibric Acid: The active metabolite of the widely used drug fenofibrate. As the parent compound for the molecule of interest, it is an essential control for direct comparison of potency and efficacy.[4]

Negative Controls: Ensuring Specificity of Action

Negative controls are crucial for demonstrating that the observed effects are specifically mediated through PPARα and not due to off-target effects or general cellular toxicity.

  • Vehicle Control (DMSO): Since many organic compounds are dissolved in dimethyl sulfoxide (DMSO), a vehicle-only control is the most fundamental negative control. It accounts for any effects of the solvent on the cells.

  • Specific PPARα Antagonists: These molecules bind to PPARα but do not activate it, and they can compete with agonists, thereby inhibiting their effect.

    • MK-886: A well-characterized, non-competitive antagonist of PPARα.[5][6] It is particularly useful as it can inhibit PPARα activation regardless of the agonist's binding mode.

    • GW6471: A potent and specific antagonist of PPARα, often used to demonstrate that an observed effect is PPARα-dependent.

  • Inactive Structural Analog: An ideal negative control is a molecule that is structurally very similar to the test compound but lacks the specific chemical motifs required for biological activity. For this compound, a suitable analog would be one where the carboxylic acid group, which is critical for binding to PPARα, is replaced with a less active group, such as an amide or a methyl ester that is resistant to hydrolysis. While a custom synthesis might be required to obtain the perfect analog, commercially available compounds with modifications to the key functional groups can also be considered. The rationale for using such a control is to rule out effects that are due to the general chemical structure of the molecule rather than its specific interaction with the target receptor.[7]

Comparative Performance Data

The following table summarizes the expected performance of this compound against the recommended positive and negative controls in a typical PPARα activation assay. The data for the topic compound is hypothetical and represents a target profile for a moderately potent PPARα agonist.

CompoundRoleTargetExpected EC50 / IC50 (Human PPARα)Selectivity Profile
This compound Test Compound PPARα ~1-10 µM (EC50) Expected to be selective for PPARα over PPARγ/δ
GW7647Positive ControlPPARα~6 nM (EC50)[1][2][3]Highly selective for PPARα
Fenofibric AcidPositive ControlPPARα~9.5 µM (EC50)[4]Activates PPARα and to a lesser extent PPARγ[4]
MK-886Negative ControlPPARα~10-20 µM (IC50)[5][6]Non-competitive antagonist of PPARα
GW6471Negative ControlPPARα~0.24 µM (IC50)Potent and specific antagonist of PPARα
Inactive Structural AnalogNegative ControlPPARα>100 µM (EC50)Expected to be inactive across PPAR subtypes
DMSOVehicle ControlN/AN/AShould show no significant activity

Experimental Protocols

To empirically determine the activity and specificity of this compound, the following experimental workflows are recommended.

Experimental Workflow: Validating PPARα Agonism

G cluster_0 In Vitro Validation cluster_1 Data Analysis A Prepare Stock Solutions (Test Compound, Controls in DMSO) D Compound Treatment (24 hours) A->D B HepG2 Cell Culture C Transient Transfection (PPARα expression vector, PPRE-luciferase reporter) B->C C->D E Luciferase Reporter Assay D->E Measure PPARα Activation F qRT-PCR for Target Genes (ACOX1, CPT1) D->F Measure Endogenous Gene Expression G Calculate EC50/IC50 Values E->G H Compare Fold Change in Gene Expression F->H I Statistical Analysis G->I H->I J Conclusion on PPARα Agonist Activity and Specificity I->J

Caption: A typical workflow for the in vitro validation of a putative PPARα agonist.

Detailed Protocol 1: PPARα Luciferase Reporter Assay in HepG2 Cells

This assay quantitatively measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM sodium pyruvate. Maintain at 37°C in a 5% CO2 incubator.

    • Seed 25,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene, using a suitable transfection reagent. A Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and all control compounds in DMSO.

    • Perform serial dilutions in serum-free EMEM to achieve the desired final concentrations (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

    • After 24 hours of transfection, replace the medium with the compound dilutions. For antagonist experiments, pre-incubate the cells with the antagonist for 1 hour before adding the agonist.

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 values.

Detailed Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for PPARα Target Genes

This assay confirms that the test compound can induce the expression of known endogenous PPARα target genes in a relevant cell line.

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest.

    • Treat the cells with the test compound and controls at their respective EC50 concentrations (as determined by the luciferase assay) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

    • Assess the quantity and quality of the RNA.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the PPARα target genes ACOX1 and CPT1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression induced by this compound to that of the positive and negative controls.

Visualizing the Mechanism of Action and Control Interventions

The following diagram illustrates the PPARα signaling pathway and the points at which the test compound and controls exert their effects.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Test_Compound 2-(4-Cyanophenoxy)-2- methylpropanoic acid PPARa_RXR PPARα-RXR Heterodimer Test_Compound->PPARa_RXR Activates Positive_Control GW7647 Positive_Control->PPARa_RXR Strongly Activates Negative_Control_Antagonist MK-886 Negative_Control_Antagonist->PPARa_RXR Inhibits PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression (ACOX1, CPT1) PPRE->Target_Genes Initiates Transcription Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: The PPARα signaling pathway, illustrating the activation by agonists and inhibition by antagonists.

By employing the controls and experimental strategies outlined in this guide, researchers can rigorously validate the activity of this compound as a PPARα agonist, leading to robust and high-impact scientific findings.

References

  • Honda, A., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4615. [Link]
  • GenScript. HepG2 Human pLDLR270/Luc Cell Line. [Link]
  • Tox21. Protocol of PXR-Luc HepG2 Cell-based Assay for High-throughput Screening. [Link]
  • Pineda-Torra, I., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry, 17(20), 7113-7125. [Link]
  • van der Meer, D. L., et al. (2022). PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective. Cancers, 14(3), 513. [Link]
  • Sant M. V., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 51(21), 6794-6805. [Link]
  • Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. The Biochemical Journal, 356(Pt 3), 899–906. [Link]
  • Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. The Biochemical Journal, 356(Pt 3), 899–906. [Link]
  • Kanda, S., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
  • Yoon, J. C., et al. (2024). Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells. International Journal of Molecular Sciences, 25(9), 4805. [Link]
  • Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 833-843. [Link]
  • Zhou, X., et al. (2010). (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2605-2608. [Link]
  • Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. The Biochemical Journal, 356(Pt 3), 899–906. [Link]
  • Shchekotikhin, A. E., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 27(19), 6653. [Link]
  • Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(45), 16936-16948. [Link]
  • BPS Bioscience.
  • de Filippis, B., et al. (2015). PPARα agonists based on stilbene and its bioisosteres: Biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 23(14), 4011-4020. [Link]
  • Vluggens, A., et al. (2007). Reversal of mouse Acyl-CoA oxidase 1 (ACOX1) null phenotype by human ACOX1b isoform. Oncogene, 26(46), 6636-6646. [Link]
  • Lima, T. S., et al. (2020). Octyl gallate induces hepatic steatosis in HepG2 cells through the regulation of SREBP-1c and PPAR-gamma gene expression. Toxicology in Vitro, 65, 104795. [Link]
  • Song, S., et al. (2008). Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements. Journal of Biological Chemistry, 283(13), 8149-8157. [Link]
  • Sahoo, S. P., et al. (2006). Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms. Journal of Biological Chemistry, 281(49), 37491-37501. [Link]
  • Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
  • Gonzalez, D., et al. (2024). Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges. Microorganisms, 12(1), 163. [Link]
  • Singh, S., et al. (2024). Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. International Journal of Molecular Sciences, 25(11), 5898. [Link]
  • Wikipedia. Infection. [Link]

Sources

A Researcher's Guide to the In Vitro Profiling of 2-(4-Cyanophenoxy)-2-methylpropanoic acid: A Comparative Analysis with Established Fibrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis and in vitro characterization of 2-(4-Cyanophenoxy)-2-methylpropanoic acid, a compound belonging to the aryloxoisobutyric acid class. Due to the limited publicly available experimental data on this specific molecule, this guide establishes a comparative approach, utilizing the well-characterized fibrates, fenofibric acid and gemfibrozil, as benchmarks. By following the detailed protocols and comparative data presented, researchers can effectively profile the metabolic stability, permeability, and potential for drug-drug interactions of novel compounds within this chemical class.

Introduction: The Scientific Rationale

This compound shares structural similarities with established lipid-lowering agents known as fibrates. These drugs primarily act as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Fenofibrate, a widely prescribed fibrate, is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[2][3][4] Gemfibrozil is another prominent member of this class.[5][6]

Given the structural parallels, it is scientifically prudent to hypothesize that this compound may exhibit similar pharmacological activities and metabolic pathways. Therefore, a thorough in vitro characterization is essential to determine its potential as a therapeutic agent and to anticipate its pharmacokinetic behavior in vivo. This guide outlines the critical experiments necessary for this initial assessment.

Comparative Physicochemical Properties

A foundational step in drug discovery is the characterization of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the known or predicted properties of this compound with those of the active forms of comparator fibrates.

PropertyThis compoundFenofibric AcidGemfibrozil
Molecular Formula C₁₁H₁₁NO₃C₁₇H₁₅ClO₄C₁₅H₂₂O₃
Molecular Weight 205.21 g/mol 318.74 g/mol 250.33 g/mol
Melting Point 118-120 °C184 °C61-63 °C
pKa (Predicted) 3.05 ± 0.10~4.8~4.7
XlogP (Predicted) 1.74.64.0

Data for this compound are based on predicted values where experimental data is unavailable.

Experimental Workflows for In Vitro Characterization

To comprehensively evaluate the drug-like properties of this compound, a series of in vitro assays are recommended. The following sections detail the protocols for assessing metabolic stability, cytochrome P450 inhibition, and intestinal permeability, with comparative data from fenofibric acid and gemfibrozil.

Metabolic Stability Assessment in Human Liver Microsomes

Causality of Experimental Choice: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[7] Assessing the rate of disappearance of a compound in the presence of HLMs provides a crucial early indication of its metabolic clearance in the liver. Fibrates are known to be metabolized by both oxidation (CYPs) and glucuronidation (UGTs).[3][5][8]

Experimental Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (for oxidative metabolism) or UDPGA (for glucuronidative metabolism).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data for Fibrates:

CompoundPrimary Metabolic PathwayIn Vitro t½ (HLM)Intrinsic Clearance
Fenofibric Acid Glucuronidation[3][9]Stable against oxidative metabolism; susceptible to UGTsLow to moderate
Gemfibrozil Oxidation (CYP3A4) and Glucuronidation[5][6][8]ModerateModerate to high

Self-Validating System: The inclusion of positive controls with known metabolic fates (e.g., a rapidly metabolized compound like testosterone for CYP3A4 and a slowly metabolized compound like warfarin) is crucial for validating the activity of the microsomal preparation.

Diagram of Metabolic Stability Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep Prepare HLM, Buffer, and Test Compound (1 µM) prewarm Pre-warm to 37°C prep->prewarm add_cofactor Add Cofactor (NADPH or UDPGA) prewarm->add_cofactor sampling Quench at Time Points (0, 5, 15, 30, 60 min) add_cofactor->sampling analysis LC-MS/MS Analysis sampling->analysis calc Calculate t½ and CLint analysis->calc

Caption: Workflow for determining metabolic stability in human liver microsomes.

Cytochrome P450 (CYP) Inhibition Assay

Causality of Experimental Choice: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[10][11] If a new compound inhibits a specific CYP isoform, it can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity. Given that fibrates interact with CYPs, evaluating the inhibitory potential of a new analogue is a regulatory expectation and a critical safety assessment.[12]

Experimental Protocol:

  • Assay Setup: Use human liver microsomes and a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[13]

  • Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a quenching solution.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC₅₀ Determination: Calculate the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (the IC₅₀ value).

Comparative Data for Fibrates:

CYP IsoformFenofibric Acid (IC₅₀)Gemfibrozil (IC₅₀)
CYP2C8 >500 µM[12]80 µM[12]
CYP2C9 >100 µMPotent Inhibitor
CYP3A4 Weak Inducer[12]Weak Inducer[12]

Note: Gemfibrozil is a known potent inhibitor of CYP2C8 in vivo, primarily through its acyl-glucuronide metabolite, a complexity not fully captured by this basic IC₅₀ screen.[8]

Diagram of CYP Inhibition Assay Workflow:

G reagents HLMs + CYP Probe Substrate + Test Compound (multiple conc.) initiate Initiate with NADPH reagents->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis of Probe Metabolite quench->analyze calculate Determine IC₅₀ Value analyze->calculate

Caption: Workflow for determining the IC₅₀ value in a CYP inhibition assay.

Caco-2 Permeability Assay

Causality of Experimental Choice: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it the gold standard in vitro model for predicting human intestinal permeability.[14][15][16]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points over a 2-hour period, take samples from the receiver compartment (B if dosed on A, and A if dosed on B).

  • Quantification: Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

  • Efflux Ratio: Determine the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[15]

Comparative Data and Interpretation:

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Fenofibric Acid High (>5)~1High
Gemfibrozil High (>5)~1High
Atenolol (Low Permeability Control) <1~1Low (~50%)
Antipyrine (High Permeability Control) >10~1High (>90%)

Self-Validating System: The integrity of the Caco-2 monolayer should be confirmed before each experiment by measuring the transepithelial electrical resistance (TEER). The inclusion of low and high permeability control compounds (e.g., atenolol and antipyrine) is mandatory for validating the assay performance.[14]

Diagram of Caco-2 Permeability Assay:

G cluster_A Apical (A) cluster_B Basolateral (B) A_dose Dose Apical (A -> B) Caco2 {Caco-2 Monolayer | TEER Measurement} A_dose->Caco2 B_dose Dose Basolateral (B -> A) B_dose->Caco2 Analysis LC-MS/MS Analysis Caco2->Analysis Papp Calculate Papp & Efflux Ratio Analysis->Papp

Caption: Bidirectional Caco-2 permeability assay for assessing intestinal absorption.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. By employing these standardized assays and comparing the resulting data with established benchmarks like fenofibric acid and gemfibrozil, researchers can build a comprehensive profile of the compound's metabolic stability, potential for drug-drug interactions, and intestinal permeability.

Positive results from these studies—namely, moderate metabolic stability, low potential for CYP inhibition, and high permeability—would provide a strong rationale for advancing the compound to more complex in vivo pharmacokinetic and pharmacodynamic studies. The data generated through this comparative approach is fundamental for making informed decisions in the drug discovery and development process.

References

  • Prueksaritanont, T., et al. (2005). Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes. Pharmaceutical Research, 22(8), 1335-1343.
  • McLean, A. J., & Isbister, G. K. (2006). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical Pharmacokinetics, 45(7), 675-694.
  • Chachad, S., et al. (2014). Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects. Clinical Therapeutics, 36(6), 935-941.
  • Prueksaritanont, T., et al. (2002). Mechanistic studies on metabolic interactions between gemfibrozil and statins. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1042-1051.
  • Chachad, S., et al. (2014). Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects. PubMed.
  • ResearchGate. (2025). Comparison of Pharmacokinetics of Two Fenofibrate Tablet Formulations in Healthy Human Subjects. ResearchGate.
  • Prueksaritanont, T., et al. (2002). Mechanistic Studies on Metabolic Interactions between Gemfibrozil and Statins. ResearchGate.
  • Balfour, J. A., et al. (1990). The biochemical pharmacology of fenofibrate. Pharmacology & Therapeutics, 46(3), 325-335.
  • Okazaki, O., et al. (2000). Gemfibrozil metabolite inhibits in vitro low-density lipoprotein (LDL) oxidation and diminishes cytotoxicity induced by oxidized LDL. Metabolism, 49(4), 479-485.
  • PubChem. (n.d.). Fenofibric Acid. PubChem.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Gemfibrozil. In Some Pharmaceutical Drugs.
  • ResearchGate. (n.d.). Schematic of the effect of gemfibrozil on lipid metabolism in an in vitro hepatocellular steatosis cell model. ResearchGate.
  • Ling, H., & De Abajo, F. J. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55.
  • Lee, J. Y., et al. (2016). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 27(8), 1431-1438.
  • Science.gov. (n.d.). caco-2 cell permeability: Topics. Science.gov.
  • ResearchGate. (n.d.). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. ResearchGate.
  • ResearchGate. (n.d.). Modified bidirectional permeability assay with Caco-2 cells. ResearchGate.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
  • Creative Biolabs. (n.d.). Caco-2 Permeability. Creative Biolabs.
  • Shah, R. R., & Shah, D. R. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 14(10), 987.
  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT.
  • Wang, X., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Current Drug Metabolism, 19(11), 929-940.
  • National Center for Biotechnology Information. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PubMed Central.
  • Guengerich, F. P. (2021).

Sources

A Comparative Analysis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of metabolic diseases, the family of fibrate drugs represents a cornerstone in the management of dyslipidemia. The primary active metabolite of the widely prescribed drug fenofibrate is 2-(4-Cyanophenoxy)-2-methylpropanoic acid, also known as fenofibric acid. This molecule serves as a foundational scaffold for the development of novel lipid-lowering agents. This guide provides a detailed comparative analysis of fenofibric acid and its derivatives, offering insights into their structure-activity relationships, performance, and the experimental methodologies used for their evaluation.

The Central Role of PPARα in the Action of Fibrates

The therapeutic effects of fenofibric acid and its derivatives are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid and lipoprotein metabolism.

The key outcomes of PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

  • Increased apolipoprotein A-I and A-II expression: This leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.

  • Decreased apolipoprotein C-III expression: This further promotes the catabolism of triglyceride-rich lipoproteins.

  • Increased fatty acid uptake and β-oxidation in the liver: This reduces the substrate availability for triglyceride synthesis.

The following diagram illustrates the simplified signaling pathway of PPARα activation by fibrates.

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate Derivative PPARa_RXR_inactive PPARα-RXR Complex (inactive) Fibrate->PPARa_RXR_inactive Enters cell and nucleus PPARa_RXR_active PPARα-RXR-Fibrate Complex (active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE PPARa_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Lipid_Metabolism_Proteins Proteins for Lipid Metabolism mRNA->Lipid_Metabolism_Proteins Translation Lipid Metabolism Regulation Lipid Metabolism Regulation Lipid_Metabolism_Proteins->Lipid Metabolism Regulation

Caption: Simplified signaling pathway of PPARα activation by fibrate derivatives.

Comparative Performance of Fenofibric Acid and Other Fibrates

A critical aspect of drug development is understanding the selectivity and potency of a compound for its target. The following table compares the in vitro activity of fenofibric acid with other fibrates on the three human PPAR subtypes (α, δ, and γ).

CompoundPPARα EC50 (µM)PPARα Efficacy (%)PPARδ EC50 (µM)PPARδ Efficacy (%)PPARγ EC50 (µM)PPARγ Efficacy (%)Reference
Fenofibric Acid 9.47104>100-61.087.7[1]
Bezafibrate 30.493.686.715.217877.1[1]
Pemafibrate 0.001994.61.1412.00.4018.2[1][2]

EC50: Half-maximal effective concentration. Efficacy is relative to a potent synthetic agonist for each receptor.

From this data, it is evident that while fenofibric acid is a potent PPARα agonist, it also exhibits significant activity on PPARγ[1]. Bezafibrate acts as a pan-agonist, activating all three subtypes[1]. In contrast, pemafibrate, a newer selective PPARα modulator (SPPARMα), demonstrates significantly higher potency and selectivity for PPARα[3][4]. This enhanced selectivity is a key objective in modern drug design to minimize off-target effects.

Analysis of this compound Derivatives

The development of derivatives of the core fenofibric acid structure aims to improve various pharmacological properties, including potency, selectivity, bioavailability, and safety profile.

Ester Prodrugs for Enhanced Bioavailability

Fenofibric acid itself has poor solubility, which can limit its oral bioavailability. To overcome this, ester prodrugs, such as fenofibrate (the isopropyl ester), have been developed. These prodrugs are more lipophilic and are readily absorbed, after which they are hydrolyzed by esterases in the body to release the active fenofibric acid.

A study by Kumar et al. (2011) synthesized a series of novel fenofibric acid ester prodrugs and evaluated their hypolipidemic activity in Swiss albino mice[5].

CompoundR Group (Ester)% Decrease in Triglycerides (50 mg/kg)% Decrease in Cholesterol (50 mg/kg)
Fenofibrate Isopropyl3528
Prodrug 1c 2-hydroxyethyl4736
Prodrug 1d 2-methoxyethyl4534

These results indicate that modification of the ester group can lead to enhanced in vivo efficacy compared to the standard isopropyl ester of fenofibrate[5].

Hybrid Molecules for Improved Safety and Efficacy

Another strategy in drug design is the creation of hybrid molecules that combine the pharmacophore of a fibrate with another molecule that may offer complementary therapeutic benefits or mitigate side effects.

A recent study designed and synthesized a series of eugenol-fibrate derivatives to address the potential hepatotoxicity associated with long-term fibrate use[6]. Eugenol is known for its antioxidant and anti-inflammatory properties. The most promising compound from this series, T7, demonstrated potent lipid-lowering activity and improved liver safety in animal models[6]. This approach of molecular hybridization presents a promising avenue for developing safer fibrate-based therapies[6].

Similarly, novel indole-chalcone fibrates have been synthesized, combining the fibrate structure with an indole-chalcone moiety known for its antioxidant properties[7]. Several of these hybrid compounds showed significant antidyslipidemic effects in a triton-induced hyperlipidemic rat model[7].

Experimental Protocols

Reproducibility and validation are paramount in scientific research. Below are detailed protocols for the synthesis of the parent compound and a key biological assay.

Synthesis of this compound

This protocol describes the hydrolysis of fenofibrate to its active metabolite, fenofibric acid.

Materials:

  • Fenofibrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve fenofibrate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of fenofibric acid will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

PPARα Transactivation Assay

This is a cell-based assay to determine the potency of a compound as a PPARα agonist.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Expression vector for a GAL4-PPARα-LBD fusion protein

  • Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Workflow:

PPARa_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed HEK293 cells in 96-well plates Transfect Co-transfect with GAL4-PPARα-LBD and UAS-luciferase vectors Seed_Cells->Transfect Incubate_24h Incubate for 24 hours Transfect->Incubate_24h Add_Compound Add test compounds at various concentrations Incubate_24h->Add_Compound Incubate_18_24h Incubate for 18-24 hours Add_Compound->Incubate_18_24h Lyse_Cells Lyse cells Incubate_18_24h->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and determine EC50 Measure_Luciferase->Analyze_Data

Caption: Workflow for a PPARα transactivation assay.

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293 cells into 96-well plates at an appropriate density.

    • On the day of transfection, prepare a mixture of the GAL4-PPARα-LBD expression vector and the UAS-luciferase reporter vector with a suitable transfection reagent according to the manufacturer's protocol.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the transfection medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known PPARα agonist like GW7647).

    • Incubate the cells with the compounds for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability if necessary.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound remains a valuable scaffold for the design and development of novel hypolipidemic agents. The comparative analysis of its derivatives and other fibrates highlights the ongoing efforts to improve potency, selectivity, and safety. The development of SPPARMαs like pemafibrate showcases the success of targeting specific PPAR subtypes to potentially achieve a better therapeutic window. Future research will likely focus on the development of tissue-specific PPARα modulators and compounds with dual or multiple activities to address the complex nature of metabolic diseases. The experimental protocols provided herein serve as a foundation for the synthesis and evaluation of the next generation of fibrate-based therapeutics.

References

  • Kumar, S., et al. (2018). Design and synthesis of novel indole-chalcone fibrates as lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • Tachibana, K., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4695.
  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.
  • Li, Y., et al. (2025). Design, synthesis, and evaluation of eugenol-based fibrate derivatives as novel lipid-lowering agents. Bioorganic Chemistry, 155, 109152.
  • Yamamoto, Y., et al. (2022).
  • Sato, M., et al. (2021). Design and synthesis of highly potent and selective human peroxisome proliferator-activated receptor α agonists. Journal of Medicinal Chemistry, 64(15), 11490-11506.
  • Kumar, A., et al. (2011). Synthesis and biological evaluation of orally active hypolipidemic agents. Journal of Medicinal Chemistry, 54(16), 5915-5926.
  • Bhatt, D. L., et al. (2023). Design and Synthesis of Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Journal of Medicinal Chemistry, 66(11), 7436-7453.
  • Kim, N. J., et al. (2007). Design, synthesis, and structure–activity relationship of carbamate-tethered aryl propanoic acids as novel PPARα/γ dual agonists. Bioorganic & Medicinal Chemistry, 15(15), 5167-5181.
  • Giampietro, L., et al. (2017). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.
  • Wikipedia. (n.d.).
  • Cai, J., et al. (2019). Design, synthesis and biological evaluation of hypolipidemic compounds based on BRD4 inhibitor RVX-208. Bioorganic & Medicinal Chemistry Letters, 29(16), 2168-2172.
  • Yamashita, S., et al. (2023). Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis. International Journal of Molecular Sciences, 24(9), 8201.
  • Pfefferkorn, J. A., et al. (2007). Design and synthesis of novel, conformationally restricted HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4531-4537.
  • YouTube. (2016, January 29).
  • Si, C., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1195632.
  • Sathe, G., & Srivenugopal, K. S. (2007). Chemistory of Fibrates. Current Drug Discovery Technologies, 4(1), 59-70.
  • Zhao, L., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558.
  • Murakami, K., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
  • Google Patents. (n.d.).
  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114751.
  • El-Sayed, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543.
  • Pirat, C., et al. (2012). Identification of a Series of Oxadiazole-Substituted α-Isopropoxy Phenylpropanoic Acids with Activity on PPARα, PPARγ, and PPARδ. Journal of Medicinal Chemistry, 55(17), 7603-7614.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(4-Cyanophenoxy)-2-methylpropanoic acid. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Part 1: Core Directive - Understanding the Hazard Profile

This compound is an organic compound characterized by two key functional groups that dictate its hazard profile and disposal requirements: a carboxylic acid group (-COOH) and a nitrile (-C≡N) group.

  • Carboxylic Acid: This group imparts acidic and potentially corrosive properties, necessitating careful material selection for waste containers and segregation from bases.[1]

  • Nitrile Group: This is the more significant hazard. In the presence of acids, nitriles can hydrolyze to form highly toxic hydrogen cyanide (HCN) gas.[2] Accidental mixing of this compound's waste with an acidic waste stream is a critical and potentially lethal incompatibility.

Therefore, all handling and disposal procedures are built upon the foundational principles of managing a corrosive acidic compound while rigorously preventing the potential generation of cyanide gas.

Part 2: Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is imperative to integrate the following safety measures into your standard operating procedures (SOPs). These protocols are mandated by standards such as the OSHA Laboratory Standard (29 CFR § 1910.1450).[3][4][5]

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Proper protection is non-negotiable. The causality behind these choices is to prevent chemical contact, absorption, and inhalation.

EquipmentSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodRequired to contain vapors and potential off-gassing, protecting the user and the laboratory environment from respiratory exposure.[6]
Hand Protection Chemical-resistant nitrile or neoprene glovesProvides a barrier against dermal absorption. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection ANSI Z87.1-compliant safety goggles with side shields or a face shieldProtects against splashes and accidental eye contact, which can cause serious irritation.[1][7]
Body Protection Lab CoatProtects skin and personal clothing from contamination.[1]

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound is managed as two distinct hazardous waste streams: solid and liquid. At no point should this waste be disposed of down the drain.[1][7]

Step 1: Waste Characterization and Segregation

This is the most critical step. From field experience, improper segregation is the leading cause of laboratory chemical accidents. This compound's waste must be treated as a cyanide-containing hazardous waste .

  • The Golden Rule: NEVER mix waste containing this compound with acidic waste streams.[2][8] Keep it segregated from strong oxidizing agents and bases as well.[1]

  • Dedicated Waste Containers: All waste (solid and liquid) must be collected in dedicated containers used exclusively for cyanide-containing waste to prevent cross-contamination.[9]

Step 2: Container Selection and Labeling

Proper containment and communication are pillars of a self-validating safety system.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is leak-proof and has a secure, vapor-tight lid.[1] Acids should never be stored in steel containers.[8]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound Waste". Do not use abbreviations or formulas.[8]

    • A list of all components, including solvents and their approximate percentages.

    • The associated hazards: "Toxic," "Corrosive (Acid)," "Danger: Contact with Acids Liberates Poison Gas."[8]

    • The date the first waste was added to the container.

Step 3: Waste Collection
  • Solid Waste: Collect all contaminated disposable materials—gloves, weigh boats, pipette tips, absorbent pads—in a dedicated, labeled solid hazardous waste container.[9]

  • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinsates, in a dedicated, labeled liquid hazardous waste container.

  • Fill Level: Do not fill any waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[8][10]

  • Designate the Area: The SAA can be a section of a bench or within the chemical fume hood.

  • Segregate: Store the cyanide-containing waste container in secondary containment (e.g., a plastic tub) and physically separate it from all incompatible materials, especially acids.[2][8]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[10]

  • Time and Volume Limits: Partially filled containers can remain in the SAA for up to one year.[8] Once a container is full, it must be removed by EHS within three days.[8]

Step 5: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a waste pickup.[1]

  • Documentation: Ensure all paperwork required by your institution and local regulations is completed accurately.

Part 4: Emergency Procedures - Spill & Exposure Management

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a fume hood.

  • Isolate & Ventilate: Ensure the chemical fume hood is operational. Close the lab door.

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.

  • Cleanup (Small spills inside a fume hood only):

    • Wear full PPE as described in Part 2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a spill pad.[1][11] Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]

    • Decontaminate the surface. For cyanide-containing materials, a standard procedure is to first wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse. All cleaning materials must be disposed of as cyanide hazardous waste.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. Seek immediate medical attention.[12][13]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[13]

Part 5: Visualized Workflow & Data Summary

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal start Waste Generated (Solid or Liquid) container Select Dedicated, Labeled Cyanide Waste Container start->container segregate Is waste segregated from acids and other incompatibles? container->segregate stop STOP WORK Consult EHS Immediately segregate->stop No store Store in Secondary Containment in designated SAA segregate->store  Yes check_full Container Full? store->check_full request_pickup Request EHS Pickup within 3 days check_full->request_pickup Yes accumulate Continue Accumulation (Max 1 Year) check_full->accumulate No end Disposed via Licensed Waste Vendor request_pickup->end accumulate->start New Waste Added

Caption: Decision workflow for safe waste handling.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025-07-31).
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • Safety Data Sheet for 2-(4-acetylphenoxy)-2-methylpropanoic acid. Fluorochem Ltd. (2024-12-19).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET for 2-methylpropionic acid. Sigma-Aldrich. (2025-07-18).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Safety Data Sheet for 2-(3-cyanophenoxy)-2-methylpropanoic acid. Enamine.
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.
  • Material Safety Data Sheet for Clofibrate. Spectrum Chemical.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
  • Safety Data Sheet for 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid. Aaron Chemicals LLC. (2024-11-01).
  • Ostarine SAFETY DATA SHEET. Cayman Chemical. (2014-11-25).
  • Safety Data Sheet for 2-(2-Cyanophenoxy)propanoic acid. AK Scientific, Inc.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. Federal Register, Environmental Protection Agency. (2013-03-05).
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Proper Disposal of Cyanine5 NHS Ester Iodide: A Guide for Laboratory Professionals. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyanophenoxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Cyanophenoxy)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.